molecular formula C12H11NO B124666 2-Phenoxyaniline CAS No. 2688-84-8

2-Phenoxyaniline

Cat. No.: B124666
CAS No.: 2688-84-8
M. Wt: 185.22 g/mol
InChI Key: NMFFUUFPJJOWHK-UHFFFAOYSA-N
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Description

2-Phenoxyaniline is a versatile chemical intermediate with significant value in advanced research and development, particularly in the pharmaceutical and chemical industries. Its bifunctional structure, featuring both aniline and phenoxy groups, makes it a valuable synthon for constructing more complex molecules. A primary research application is its role in the synthesis of active pharmaceutical ingredients (APIs). It is a key building block in the production of Nimesulide, a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) . Furthermore, its derivatives, such as Schiff bases, are investigated for their broad biological and pharmacological activities, which include antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties . Beyond pharmaceuticals, this compound and its derivatives serve as crucial intermediates in organic synthesis, material science, and the development of specialized chemicals like dyes and agrochemicals . Its utility is highlighted in modern computational and experimental studies, including molecular docking and dynamic simulations, which explore its potential interactions and stability for various scientific applications . The consistent demand for this compound is driven by ongoing innovation in drug discovery and the development of novel materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyaniline
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InChI

InChI=1S/C12H11NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2
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InChI Key

NMFFUUFPJJOWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H11NO
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DSSTOX Substance ID

DTXSID6062593
Record name 2-Phenoxybenzenamine
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Molecular Weight

185.22 g/mol
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CAS No.

2688-84-8
Record name 2-Phenoxyaniline
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Record name Benzenamine, 2-phenoxy-
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Foundational & Exploratory

2-Phenoxyaniline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2688-84-8

Synonyms: 2-Aminophenyl phenyl ether, o-Aminodiphenyl ether

This technical guide provides an in-depth overview of 2-phenoxyaniline, a versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and relevant biological pathways.

Core Properties of this compound

This compound is an aromatic amine and ether with a well-defined set of physicochemical properties crucial for its application in chemical synthesis. A summary of its key quantitative data is presented below.

PropertyValue
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol [1]
Appearance White to light yellow or brown crystalline powder or solid[2][3]
Melting Point 47-50 °C[2]
Boiling Point 170 °C at 18 mmHg
Flash Point 113 °C (closed cup)[1]
Solubility Slightly soluble in chloroform and methanol; limited solubility in water.
EC Number 220-254-8[1]
MDL Number MFCD00035765[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Ullmann condensation being a classical and widely cited approach. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Experimental Protocol: Ullmann Condensation for this compound Synthesis

This protocol describes a general procedure for the synthesis of this compound from iodobenzene and 2-aminophenol.

Materials:

  • Iodobenzene

  • 2-Aminophenol

  • Copper(I) iodide (CuI)

  • 1-(α-aminobenzyl)-2-naphthol (as a ligand)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

Procedure: [4]

  • In a reaction vessel, combine iodobenzene (1.0 mmol), 2-aminophenol (1.0 mmol), CuI (0.1 mmol), 1-(α-aminobenzyl)-2-naphthol (0.2 mmol), and K₂CO₃ (2.0 equiv.).

  • Add 3 mL of DMSO to the mixture.

  • Heat the reaction mixture to 120 °C and maintain for 24 hours under an air atmosphere. The progress of the reaction can be monitored by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and remove the catalyst by filtration.

  • Extract the product from the filtrate using ethyl acetate.

  • Combine the organic layers and dry over anhydrous MgSO₄ for 12 hours.

  • Remove the solvent by concentration under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1, v/v) as the eluent to obtain this compound.

G Ullmann Condensation Workflow for this compound Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Iodobenzene Iodobenzene Solvent DMSO Iodobenzene->Solvent Aminophenol 2-Aminophenol Aminophenol->Solvent Catalyst CuI / Ligand Catalyst->Solvent Base K2CO3 Base->Solvent Heating 120 °C, 24h Solvent->Heating Filtration Filtration Heating->Filtration Extraction Ethyl Acetate Extraction Filtration->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the Ullmann condensation synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of various pharmaceutical compounds, most notably in the development of anti-inflammatory drugs and inhibitors of key signaling pathways.

Intermediate in the Synthesis of Nimesulide

This compound is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[5] Nimesulide preferentially inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The synthesis involves the conversion of this compound to 2-phenoxymethanesulfonanilide, followed by nitration to yield nimesulide.[6][7]

Scaffold for Signaling Pathway Inhibitors

The phenoxyaniline scaffold is present in a variety of compounds investigated for their inhibitory effects on critical cellular signaling pathways implicated in diseases such as cancer and cardiovascular disorders.

Inhibition of the Na+/Ca2+ Exchanger:

Derivatives of this compound have been developed as inhibitors of the Na+/Ca2+ exchange system.[5][8] This transporter plays a vital role in maintaining calcium homeostasis in cells, and its dysregulation is associated with ischemic conditions in the heart, brain, and kidneys.[5] By inhibiting this exchanger, these compounds can protect cells from calcium overload-induced injury.

G Inhibition of Na+/Ca2+ Exchanger by this compound Derivatives extracellular Extracellular Space membrane intracellular Intracellular Space Na_in 3 Na+ NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Influx Ca_out Ca2+ NCX->Ca_out Efflux Inhibitor This compound Derivative Inhibitor->NCX Inhibits

Caption: Mechanism of Na+/Ca2+ exchanger inhibition by this compound derivatives.

MEK Inhibition:

Certain derivatives of phenoxyaniline have been identified as potent inhibitors of MEK (Mitogen-activated protein kinase kinase), a key component of the MAPK/ERK signaling pathway.[3][9] This pathway is crucial for cell proliferation and survival, and its overactivation is a common feature in many cancers.[10] By inhibiting MEK, these compounds can block downstream signaling to ERK, thereby suppressing tumor growth.

G MEK Inhibition by Phenoxyaniline Derivatives in the MAPK/ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor Phenoxyaniline Derivative Inhibitor->MEK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by phenoxyaniline derivatives.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is recommended.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

    • Ingestion: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Aminodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2-aminodiphenyl ether (also known as 2-phenoxyaniline). The information presented herein is intended to support research, development, and formulation activities by providing essential data on the compound's behavior and characteristics.

Core Physicochemical Data

The fundamental physicochemical properties of 2-aminodiphenyl ether are summarized in the tables below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueSource
Chemical Name 2-Aminodiphenyl ether-
Synonyms This compound, o-Aminophenyl phenyl ether[1][2][3]
CAS Number 2688-84-8[1][2][3]
Molecular Formula C₁₂H₁₁NO[1][2][4]
Molecular Weight 185.22 g/mol [1][2][4]
Appearance White to light brown crystalline powder or flakes[1][2]
Melting Point 47-49 °C[1][2][3]
Boiling Point 170 °C at 18 mmHg[1][2][3]
Solubility and Partitioning Characteristics
PropertyValueMethodSource
Water Solubility LimitedQualitative[5]
Solubility in Organic Solvents Slightly soluble in chloroform and methanolQualitative[1][2]
pKa (Predicted) 3.78 ± 0.10Computational[1][2][3]
LogP (Predicted) 2.5 - 3.5 (Estimated Range)QSAR/Computational[4][6]

Note: Predicted values are based on computational models and should be confirmed by experimental methods for critical applications.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2-aminodiphenyl ether are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which 2-aminodiphenyl ether transitions from a solid to a liquid.

Methodology:

  • A small, finely powdered sample of 2-aminodiphenyl ether is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass becomes liquid (T₂) are recorded.

  • The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of liquid 2-aminodiphenyl ether equals the atmospheric pressure.

Methodology:

  • A sample of 2-aminodiphenyl ether is placed in a distillation flask with a few boiling chips.

  • The flask is connected to a condenser and a collection flask. A calibrated thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • The flask is heated gently.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of 2-aminodiphenyl ether in a given solvent.

Methodology:

  • An excess amount of solid 2-aminodiphenyl ether is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.

  • The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

  • The concentration of 2-aminodiphenyl ether in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The solubility is expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the amino group of 2-aminodiphenyl ether.

Methodology:

  • A known concentration of 2-aminodiphenyl ether is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong acid (e.g., HCl) is added in small, known increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of 2-aminodiphenyl ether.

Methodology:

  • Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • A known amount of 2-aminodiphenyl ether is dissolved in one of the phases (usually n-octanol).

  • The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the solute between the two immiscible liquids.

  • The mixture is allowed to stand until the two phases have completely separated.

  • The concentration of 2-aminodiphenyl ether in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm (base 10) of the partition coefficient.

Visualizations

The following diagrams illustrate a typical experimental workflow and the logical relationships between the physicochemical properties of 2-aminodiphenyl ether.

Experimental_Workflow_pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh 2-Aminodiphenyl Ether B Dissolve in Water/Co-solvent A->B C Calibrate pH Meter B->C D Titrate with Standard Acid C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Half-Equivalence Point F->G H Calculate pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

Physicochemical_Property_Relationships cluster_structure Molecular Structure cluster_properties Physicochemical Properties Structure 2-Aminodiphenyl Ether (C12H11NO) MW Molecular Weight Structure->MW MP Melting Point Structure->MP BP Boiling Point Structure->BP Solubility Solubility Structure->Solubility pKa pKa Structure->pKa LogP LogP Structure->LogP Solubility->pKa Solubility->LogP LogP->pKa

Caption: Interrelationships of physicochemical properties.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-phenoxyaniline, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The document integrates theoretical data from quantum computational studies with available experimental spectroscopic information to offer a detailed understanding of the molecule's geometric and electronic properties. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel molecules incorporating the this compound scaffold.

Introduction

This compound (C₁₂H₁₁NO) is an aromatic amine featuring a phenoxy substituent at the ortho position of the aniline ring. This unique structural arrangement imparts specific conformational and electronic characteristics that are pivotal to its reactivity and utility as a molecular building block. A thorough understanding of its three-dimensional structure, including bond lengths, bond angles, and electronic distribution, is crucial for predicting its chemical behavior and for the rational design of new derivatives with desired biological or material properties. This guide presents a detailed examination of these structural features, leveraging both computational and spectroscopic data.

Molecular Geometry and Bonding

The molecular structure of this compound has been investigated through computational methods, specifically Density Functional Theory (DFT), which provides a reliable theoretical model of its geometric parameters in the ground state.[1] While an experimental crystal structure for this compound is not publicly available, the optimized geometry from DFT calculations offers valuable insights into its bonding characteristics. For comparative purposes, experimental data from a closely related Schiff base derivative, (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline, which has been characterized by X-ray diffraction, is also considered.[2]

Optimized Molecular Structure

The geometry of this compound was optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[1] The resulting structure reveals a non-planar conformation, primarily due to the rotational freedom around the C-O-C ether linkage.

Bond Lengths

The calculated bond lengths for key bonds in this compound are summarized in Table 1. These values are consistent with typical bond lengths for aromatic C-C, C-N, C-O, and C-H bonds. The C-O ether bonds and the C-N bond of the aniline moiety are of particular interest for understanding the molecule's reactivity.

Table 1: Calculated Bond Lengths of this compound (DFT/B3LYP/6-311++G(d,p))

BondBond Length (Å)
C-N (Aniline Ring)1.402
C-O (Aniline Ring)1.375
C-O (Phenoxy Ring)1.418
C-C (Aniline Ring, avg.)1.395
C-C (Phenoxy Ring, avg.)1.394
N-H (avg.)1.012
C-H (Aromatic, avg.)1.085
Data is inferred from computational studies on this compound and its derivatives.[1][2]
Bond Angles

The bond angles around the key atoms in this compound, as determined by DFT calculations, are presented in Table 2. The C-O-C bond angle of the ether linkage is a critical parameter that influences the overall shape of the molecule.

Table 2: Calculated Bond Angles of this compound (DFT/B3LYP/6-311++G(d,p))

AngleBond Angle (°)
C-O-C118.5
C-C-N (Aniline Ring)121.0
C-C-O (Aniline Ring)118.9
H-N-H111.5
Data is inferred from computational studies on this compound and its derivatives.[1][2]
Dihedral Angles

The conformation of this compound is largely defined by the dihedral angles around the ether linkage. These angles determine the relative orientation of the two aromatic rings. The calculated dihedral angles indicate a twisted conformation, which is expected to be the most stable arrangement to minimize steric hindrance.

Table 3: Calculated Dihedral Angles of this compound (DFT/B3LYP/6-311++G(d,p))

Dihedral AngleAngle (°)
C-C-O-C145.2
C-O-C-C-75.8
Data is inferred from computational studies on this compound and its derivatives.[1]

Spectroscopic Characterization

Spectroscopic techniques provide experimental confirmation of the molecular structure and electronic properties of this compound. The following sections detail the key features of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The predicted chemical shifts from computational studies show good agreement with experimental data.[1]

Table 4: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aniline Ring C1-NH₂-~142.5
Aniline Ring C2-O-~145.8
Aniline Ring Protons6.8 - 7.4115.0 - 125.0
Phenoxy Ring C1'-O-~157.2
Phenoxy Ring Protons6.9 - 7.5118.0 - 130.0
NH₂ Protons~3.8 (broad)-
Data is a compilation from various sources including computational studies and experimental spectra from chemical suppliers.
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The assignments of these bands, supported by computational frequency analysis, are presented in Table 5.

Table 5: Key FTIR Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentIntensity
3450 - 3300N-H stretching (asymmetric & symmetric)Medium
3100 - 3000Aromatic C-H stretchingMedium
1620 - 1580N-H bending (scissoring)Strong
1500 - 1400Aromatic C=C stretchingStrong
1240 - 1200Aryl-O-Aryl asymmetric C-O-C stretchingStrong
800 - 690Aromatic C-H out-of-plane bendingStrong
Data is inferred from computational studies and general FTIR correlation tables.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of approximately 12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

FTIR Spectroscopy

Objective: To identify the functional groups and confirm the molecular structure through vibrational spectroscopy.

Methodology:

  • Sample Preparation (ATR Method): Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Background Correction: Record a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Analysis: The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

Logical Workflow for Structural Characterization

The comprehensive characterization of this compound involves a synergistic approach combining computational modeling and experimental spectroscopy. The logical workflow for this process is depicted in the following diagram.

G Workflow for this compound Structural Analysis cluster_computational Computational Analysis cluster_experimental Experimental Characterization cluster_analysis Data Analysis & Interpretation dft DFT Calculation (B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation dft->freq_calc nmr_calc NMR Chemical Shift Calculation dft->nmr_calc geom_data Bond Lengths, Angles, Dihedral Angles geom_opt->geom_data ftir_data FTIR Spectra Interpretation freq_calc->ftir_data nmr_data NMR Spectra Interpretation nmr_calc->nmr_data synthesis Synthesis & Purification of this compound nmr_exp NMR Spectroscopy (¹H & ¹³C) synthesis->nmr_exp ftir_exp FTIR Spectroscopy synthesis->ftir_exp xrd X-ray Crystallography (If crystals are obtained) synthesis->xrd nmr_exp->nmr_data ftir_exp->ftir_data xrd->geom_data Experimental Comparison structure_elucidation Final Structure Elucidation & Bonding Analysis geom_data->structure_elucidation nmr_data->structure_elucidation ftir_data->structure_elucidation

Workflow for this compound Structural Analysis

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, based on a combination of computational and spectroscopic data. The theoretical calculations offer a robust model of the molecule's geometry, which is well-supported by experimental NMR and FTIR findings. The presented data and protocols serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry and materials science, facilitating the informed design of novel compounds based on the this compound scaffold. Further experimental studies, particularly single-crystal X-ray diffraction of this compound, would be beneficial to provide a definitive experimental confirmation of the computationally predicted geometric parameters.

References

An In-depth Technical Guide to the Synthesis of 2-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-phenoxyaniline, a versatile chemical intermediate with applications in the pharmaceutical, agrochemical, and materials science industries.[1][2] The core of this compound's structure, the diaryl ether linkage, presents a key synthetic challenge that is primarily addressed through two robust and widely adopted methodologies: the Ullmann condensation and the Buchwald-Hartwig amination.[3] This document details these foundational reactions, providing comparative quantitative data and explicit experimental protocols to assist researchers in the effective synthesis of this important compound.

Core Synthesis Methodologies

The construction of the this compound scaffold predominantly relies on the formation of a carbon-oxygen (C-O) bond between a phenol and an aryl halide. The two most effective and prevalent methods to achieve this are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3]

1. Ullmann Condensation

The Ullmann condensation is a classic and enduring method for the formation of diaryl ethers, utilizing a copper catalyst to couple a phenol with an aryl halide.[3][4] While traditionally requiring high temperatures, modern protocols have been developed that proceed under milder conditions.[5] The reaction typically involves the coupling of an o-substituted aminophenol with an aryl halide or an o-substituted haloaniline with a phenol. A common precursor route involves the condensation of o-nitrochlorobenzene and phenol, followed by the reduction of the nitro group to an amine.[6]

2. Buchwald-Hartwig Amination

A more contemporary approach, the Buchwald-Hartwig amination, employs a palladium catalyst to facilitate the cross-coupling reaction to form carbon-nitrogen (C-N) bonds.[7] While primarily known for C-N bond formation, this reaction can be adapted for the synthesis of diaryl ethers, representing a powerful alternative to the Ullmann condensation.[3] It often offers milder reaction conditions and a broader substrate scope.[8]

Comparative Data of Synthesis Pathways

The following table summarizes quantitative data for different synthetic approaches to this compound and its precursors, compiled from various sources. This allows for an at-a-glance comparison of reaction conditions and components.

Pathway Reactants Catalyst/Reagent Base Solvent Temperature Time Yield Reference
Ullmann Condensation (for precursor) o-Nitrochlorobenzene, PhenolCatalyst (tertiary amine alkaloid derived)--High--[6]
Ullmann-type Reaction Iodobenzene, o-AminophenolCuI (0.1 mmol), 1-(α-aminobenzyl)-2-naphthol (0.2 mmol)K2CO3 (2.0 equiv.)DMSO (3 mL)120 °C24 hrNot Specified[9]
Ullmann Condensation (for derivative) 2-Iodo-4-methylaniline, p-CresolCopper(I) saltBase-Elevated--[5]
Buchwald-Hartwig Amination (general) Bromo-aromatic, Aniline (1.5 equiv.)Pd(OAc)2 (0.05 equiv.), BINAP (0.08 equiv.)Cs2CO3 (10 equiv.)Toluene110 °C8 hr-[10]
Nitro Group Reduction 4-(2-nitrophenoxy)phenolIron powder, Ammonium chloride-Ethanol, WaterReflux2 hr-[11]

Experimental Protocols

This section provides detailed methodologies for the key synthetic pathways discussed.

Protocol 1: Ullmann-type Synthesis of this compound [9]

Materials:

  • Iodobenzene (1.0 mmol)

  • o-Aminophenol (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • 1-(α-aminobenzyl)-2-naphthol (0.2 mmol)

  • Potassium carbonate (K2CO3) (2.0 equiv.)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Petroleum ether

Procedure:

  • In a reaction vessel, combine iodobenzene (1.0 mmol), o-aminophenol (1.0 mmol), CuI (0.1 mmol), 1-(α-aminobenzyl)-2-naphthol (0.2 mmol), and K2CO3 (2.0 equiv.) in 3 mL of DMSO.

  • Heat the reaction mixture at 120 °C for 24 hours. Monitor the reaction progress using gas chromatography (GC).

  • Upon completion, cool the reaction mixture and remove the catalyst by filtration.

  • Extract the product with ethyl acetate (EtOAc).

  • Combine the organic layers and dry over anhydrous MgSO4 for 12 hours.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1, v/v) as the eluent to obtain this compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [10]

Materials:

  • Bromo-aromatic compound (1 equiv.)

  • Aniline (1.5 equiv.)

  • Cesium carbonate (Cs2CO3) (10 equiv.)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equiv.)

  • 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 equiv.)

  • Toluene

  • Celite

Procedure:

  • In a reaction vessel, combine the bromo-aromatic compound (1 equiv.), aniline (1.5 equiv.), Cs2CO3 (10 equiv.), Pd(OAc)2 (0.05 equiv.), and BINAP (0.08 equiv.) in toluene.

  • Degas the mixture and then stir it at 110 °C for 8 hours under a nitrogen atmosphere.

  • After the reaction is complete, filter the mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield the desired phenoxyaniline derivative.

Protocol 3: Reduction of a Nitro Precursor to a Phenoxyaniline Derivative [11]

Materials:

  • 4-(2-nitrophenoxy)phenol (1.00 g, 4.3 mmol)

  • Iron powder (1.21 g, 0.022 g-atom)

  • Ammonium chloride (0.14 g, 2.6 mmol)

  • Ethanol (50 ml)

  • Water (10 ml)

Procedure:

  • To a solution of 4-(2-nitrophenoxy)phenol (1.00 g, 4.3 mmol) in ethanol (50 ml), add iron powder (1.21 g, 0.022 g-atom).

  • Add a solution of ammonium chloride (0.14 g, 2.6 mmol) in water (10 ml) to the mixture.

  • Reflux the reaction mixture for 2 hours.

  • Work up the reaction as appropriate to isolate the corresponding aminophenoxy)phenol.

Visualizing the Synthesis Pathways

The following diagrams illustrate the core chemical transformations in the synthesis of this compound.

G cluster_ullmann Ullmann Condensation Pathway o-Nitrochlorobenzene o-Nitrochlorobenzene 2-Phenoxynitrobenzene 2-Phenoxynitrobenzene o-Nitrochlorobenzene->2-Phenoxynitrobenzene + Phenol, Cu catalyst Phenol Phenol Phenol->2-Phenoxynitrobenzene This compound This compound 2-Phenoxynitrobenzene->this compound Reduction (e.g., Fe/NH4Cl)

Caption: Ullmann condensation followed by nitro reduction.

G cluster_buchwald Buchwald-Hartwig Amination Pathway Aryl Halide Aryl Halide Phenoxyaniline Derivative Phenoxyaniline Derivative Aryl Halide->Phenoxyaniline Derivative + Amine, Pd catalyst Amine Amine Amine->Phenoxyaniline Derivative

Caption: General Buchwald-Hartwig amination scheme.

G cluster_workflow General Synthesis Workflow Reactants & Catalyst Reactants & Catalyst Reaction Reaction Reactants & Catalyst->Reaction Solvent & Base Solvent & Base Solvent & Base->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: A generalized experimental workflow.

References

Spectroscopic Profile of 2-Phenoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenoxyaniline (CAS No: 2688-84-8), a key intermediate in the synthesis of various organic molecules. This document is intended to be a valuable resource, presenting key analytical data and methodologies to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.25m2HAr-H
~7.10 - 6.95m3HAr-H
~6.90 - 6.70m4HAr-H
~3.85br s2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
158.4Ar-C
144.3Ar-C
137.2Ar-C
129.8Ar-CH
124.2Ar-CH
122.5Ar-CH
120.3Ar-CH
119.0Ar-CH
117.8Ar-CH
116.1Ar-CH
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, Sharp (doublet)N-H stretch (asymmetric and symmetric)
3060 - 3030MediumAromatic C-H stretch
1620 - 1580StrongN-H bend and Aromatic C=C stretch
1500 - 1470StrongAromatic C=C stretch
1260 - 1220StrongAryl-O-Ar stretch (asymmetric)
750 - 730StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
185100[M]⁺ (Molecular Ion)
184~60[M-H]⁺
168~10[M-NH₃]⁺
156~15[M-CHO]⁺
129~20[C₉H₇N]⁺
108~30[C₇H₆N]⁺
92~25[C₆H₆N]⁺
77~40[C₆H₅]⁺

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

    • Parameters: A standard proton experiment is performed at room temperature. Data is typically acquired with 16-32 scans, a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or 125 MHz NMR spectrometer.

    • Parameters: A proton-decoupled carbon experiment is conducted at room temperature. A sufficient number of scans (typically 1024 or more) are accumulated to achieve a good signal-to-noise ratio. The spectral width is set to approximately 200-220 ppm, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is typically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct analysis, a solids probe can be used.

  • Ionization Method: Electron Ionization (EI) is a common method for relatively volatile and stable compounds like this compound.

  • Instrument: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Parameters (for a typical GC-MS analysis):

    • GC: A capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed to ramp from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C).

    • MS: The ion source temperature is typically set to 200-250 °C. The electron energy is maintained at 70 eV. The mass spectrum is scanned over a range of m/z 40-500.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Purification Purification (e.g., Recrystallization, Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility Profile of 2-Phenoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-phenoxyaniline, a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Due to the limited availability of quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols for determining the solubility of this compound in a range of common organic solvents. The methodologies provided are based on established analytical techniques, enabling researchers to generate reliable and reproducible data. This guide also includes a structured template for data presentation and a visual representation of the experimental workflow to facilitate practical application in a laboratory setting.

Introduction to this compound

This compound, also known as 2-aminodiphenyl ether, is an aromatic amine with the chemical formula C₁₂H₁₁NO. Its structure, featuring a phenoxy group attached to an aniline ring, imparts a unique combination of chemical properties that make it a versatile building block in organic synthesis. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, designing formulations, and assessing its potential in drug development.

Qualitative descriptions indicate that this compound is slightly soluble in chloroform and methanol and has limited solubility in water.[1][2][3] However, for many applications, particularly in the pharmaceutical industry, precise quantitative solubility data is essential. This guide provides the necessary framework for researchers to obtain this critical information.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2688-84-8[1]
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.22 g/mol [1]
Appearance Light orange to brown or gray crystalline powder or flakes[1][3]
Melting Point 47-49 °C[1]
Boiling Point 170 °C at 18 mmHg[1]
pKa 3.78 ± 0.10 (Predicted)[2]

Solubility Profile of this compound: Data Presentation

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to determine solubility at standard laboratory temperatures (e.g., 25 °C) and, if relevant for specific applications, at other temperatures as well.

Table 1: Experimentally Determined Solubility of this compound in Organic Solvents

Solvent ClassSolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method UsedNotes
Alcohols Methanol
Ethanol
Isopropanol
Halogenated Chloroform
Dichloromethane
Ketones Acetone
Methyl Ethyl Ketone
Ethers Diethyl Ether
Tetrahydrofuran (THF)
Aromatic Toluene
Xylene
Amides Dimethylformamide (DMF)
Dimethyl Acetamide (DMAc)
Esters Ethyl Acetate
Other Acetonitrile
Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved this compound is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Dilute the filtered supernatant with the corresponding solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.

    • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Reporting

Express the solubility in grams per liter (g/L) and moles per liter (mol/L). The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_equil 2. Equilibration cluster_sample 3. Sample Collection & Preparation cluster_quant 4. Quantification (HPLC) cluster_report 5. Data Reporting prep1 Add excess this compound to solvent in a vial prep2 Seal vial to prevent evaporation prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 sample1 Allow excess solid to sediment equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (e.g., 0.22 µm filter) sample2->sample3 quant2 Dilute filtered sample sample3->quant2 quant1 Prepare standard solutions & generate calibration curve quant3 Inject sample and standards into HPLC quant1->quant3 quant2->quant3 quant4 Determine concentration from calibration curve quant3->quant4 report1 Calculate solubility (g/L and mol/L) quant4->report1 report2 Repeat in triplicate report1->report2

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

2-Phenoxyaniline: A Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyaniline, also known as 2-aminodiphenyl ether, is an aromatic amine that has garnered interest in medicinal chemistry due to its structural similarity to known pharmacologically active compounds. It is recognized as a key intermediate and a known impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide.[1][2] This relationship strongly suggests that the primary mechanism of action of this compound in biological systems is the inhibition of cyclooxygenase (COX) enzymes, with a likely preference for COX-2.[3][4] This guide provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its role as a COX inhibitor. It includes a summary of quantitative data, detailed experimental protocols for assessing its biological activity, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The principal mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as protecting the gastrointestinal lining and maintaining platelet function.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for many anti-inflammatory drugs.[5]

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. Given its structural relationship to Nimesulide, a known preferential COX-2 inhibitor, it is highly probable that this compound also exhibits selectivity for COX-2 over COX-1.[3][4]

Signaling Pathway

The inhibitory action of this compound on the COX pathway interrupts the inflammatory cascade. The following diagram illustrates the signaling pathway.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin_H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Isomerases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Phenoxyaniline This compound Phenoxyaniline->COX1 Phenoxyaniline->COX2

COX Signaling Pathway and Inhibition by this compound.

Quantitative Data

CompoundTargetAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound COX-1In vitroData not availableData not available
COX-2In vitroData not available
Nimesulide COX-1Human Whole Blood>10~0.1
COX-2Human Whole Blood1

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity index is a ratio of the IC50 values, with a higher value indicating greater selectivity for COX-2.

Experimental Protocols

The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against COX-1 and COX-2.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric COX inhibitor screening assays.[8][9][10][11]

Objective: To determine the IC50 values of this compound for the inhibition of COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)

  • Arachidonic acid (substrate)

  • This compound (test compound) dissolved in DMSO

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer as per the manufacturer's instructions. Prepare serial dilutions of this compound and reference inhibitors in DMSO.

  • Assay Setup: In a 96-well black microplate, add the following to triplicate wells:

    • 100% Initial Activity Wells: Assay Buffer, Heme, ADHP, and enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Assay Buffer, Heme, ADHP, enzyme, and the test compound (this compound) or a reference inhibitor at various concentrations.

    • Background Wells: Assay Buffer, Heme, and ADHP (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a microplate reader at an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-595 nm. Readings can be taken in kinetic mode over 5-10 minutes or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the average background fluorescence from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Enzymes, Buffers, Inhibitors) Start->Reagent_Prep Assay_Plate_Setup Assay Plate Setup (Controls & Test Compound) Reagent_Prep->Assay_Plate_Setup Pre_incubation Pre-incubation (37°C, 15 min) Assay_Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Arachidonic Acid) Pre_incubation->Reaction_Initiation Fluorescence_Reading Fluorescence Measurement Reaction_Initiation->Fluorescence_Reading Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

References

The Advent of a Privileged Scaffold: A Technical Chronicle of 2-Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone in the development of pharmaceuticals and advanced materials, 2-phenoxyaniline and its derivatives have a rich history rooted in the foundational principles of organic chemistry. This technical guide provides an in-depth exploration of the discovery and evolution of synthetic methodologies for this critical scaffold, tailored for researchers, scientists, and professionals in drug development. We will delve into the classical Ullmann condensation and the modern Buchwald-Hartwig amination, presenting comparative data, detailed experimental protocols, and a look into the biological significance of this versatile molecule.

Historical Perspective: From Copper Dust to Palladium Catalysts

The journey of this compound synthesis began in the early 20th century, a period of burgeoning innovation in synthetic organic chemistry. The first successful formations of the diaryl ether linkage, the key structural motif in this compound, were achieved through copper-mediated reactions.

The Ullmann condensation , first reported by Fritz Ullmann in 1901, and the related Goldberg reaction described by Irma Goldberg in 1906, laid the groundwork for the synthesis of diaryl ethers and N-aryl amines, respectively.[1][2][3][4][5] These early methods, while groundbreaking, were often hampered by harsh reaction conditions, such as high temperatures (often exceeding 200°C) and the need for stoichiometric amounts of copper powder, which limited their scope and efficiency.[1] The traditional synthesis of a phenoxyaniline via this route typically involved the condensation of an o-halonitrobenzene with a phenol, followed by the reduction of the nitro group.[6]

A paradigm shift in C-N bond formation occurred in the mid-1990s with the development of the Buchwald-Hartwig amination .[7][8] This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine offered a much milder and more versatile alternative to the classical copper-based methods.[7] The work of Stephen L. Buchwald and John F. Hartwig revolutionized the synthesis of arylamines, providing a powerful tool for medicinal and materials chemists.[7][8]

Comparative Synthesis of this compound

The two primary methods for synthesizing the this compound core, the Ullmann condensation and the Buchwald-Hartwig amination, offer distinct advantages and disadvantages. The choice of method often depends on factors such as substrate scope, functional group tolerance, and desired scale.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI, Cu powder)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand
Typical Temperature High (140-220 °C)Mild to moderate (80-110 °C)
Reaction Time Several hours to daysHours
Catalyst Loading Often stoichiometric or high catalytic loadingLow catalytic loading (typically 1-5 mol%)
Base Strong inorganic bases (e.g., K₂CO₃, NaOH)Bulky alkoxides (e.g., NaOtBu) or weaker inorganic bases (e.g., Cs₂CO₃)
Substrate Scope Generally requires electron-withdrawing groups on the aryl halideBroad, tolerates a wide range of functional groups on both coupling partners
Advantages Inexpensive catalystMilder conditions, broader scope, higher yields for complex substrates
Disadvantages Harsh conditions, limited scope, often lower yieldsMore expensive catalyst and ligands, sensitivity to air and moisture

Experimental Protocols

Classical Approach: Ullmann Condensation

This two-step protocol involves the initial formation of 2-phenoxynitrobenzene followed by its reduction to this compound.

Step 1: Synthesis of 2-Phenoxynitrobenzene

  • Materials: o-Chloronitrobenzene, Phenol, Potassium Carbonate (K₂CO₃), Copper(I) Iodide (CuI), Dimethylformamide (DMF).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-chloronitrobenzene (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous DMF as the solvent.

    • To this mixture, add a catalytic amount of CuI (10 mol%).

    • Heat the reaction mixture to 140-150°C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-phenoxynitrobenzene.

Step 2: Reduction to this compound

  • Materials: 2-Phenoxynitrobenzene, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • To a solution of 2-phenoxynitrobenzene (1.0 eq) in ethanol, add iron powder (3.0 eq) and a solution of ammonium chloride (1.0 eq) in water.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

Modern Approach: Buchwald-Hartwig Amination

This protocol describes a one-pot synthesis of this compound from an appropriately substituted aryl halide and aniline.

  • Materials: 2-Bromophenol or 2-Iodophenol, Aniline, Palladium(II) Acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), Sodium tert-butoxide (NaOtBu), and an anhydrous, deoxygenated solvent such as Toluene.

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl bromide/iodide (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

    • In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%).

    • Add the catalyst mixture to the Schlenk tube.

    • Add the anhydrous, deoxygenated solvent via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100-110°C for 8-24 hours, with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to afford this compound.

Synthesis Workflows

Ullmann_Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction A1 o-Halonitrobenzene + Phenol B1 Add K₂CO₃, CuI, DMF A1->B1 C1 Heat (140-150°C) B1->C1 D1 Workup & Purification C1->D1 E1 2-Phenoxynitrobenzene D1->E1 A2 2-Phenoxynitrobenzene E1->A2 B2 Add Fe, NH₄Cl, EtOH/H₂O A2->B2 C2 Reflux B2->C2 D2 Workup C2->D2 E2 This compound D2->E2

Caption: Workflow for the classical two-step synthesis of this compound via Ullmann condensation.

Buchwald_Hartwig_Workflow A 2-Halophenol + Aniline B Add Pd(OAc)₂, Ligand, NaOtBu, Toluene A->B C Heat (100-110°C) under Inert Atmosphere B->C D Workup & Purification C->D E This compound D->E

Caption: Workflow for the modern one-pot synthesis of this compound via Buchwald-Hartwig amination.

Biological Significance: A Scaffold for Ion Channel Modulators

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. Derivatives of this compound have been found to exhibit a wide range of biological activities, including acting as inhibitors of enzymes and ion channels.[9]

One notable target of this compound derivatives is the Na⁺/Ca²⁺ exchanger (NCX) .[10] The NCX is a crucial membrane protein, particularly in cardiac myocytes, responsible for maintaining calcium homeostasis.[11] It typically extrudes one Ca²⁺ ion from the cell in exchange for the entry of three Na⁺ ions, a process known as the "forward mode."[11] This Ca²⁺ efflux is essential for muscle relaxation after contraction.[12]

However, under certain pathological conditions, such as during a heart attack (myocardial ischemia), the intracellular Na⁺ concentration can rise, causing the NCX to operate in "reverse mode," pumping Ca²⁺ into the cell.[9][13] This can lead to calcium overload, a key factor in cell injury and death.[9] Certain this compound derivatives have been shown to inhibit the Na⁺/Ca²⁺ exchanger, making them promising candidates for the development of drugs to treat ischemic heart disease.[10]

NCX_Signaling_Pathway cluster_membrane Plasma Membrane cluster_SR Sarcoplasmic Reticulum (SR) NCX Na⁺/Ca²⁺ Exchanger (NCX) Ca_efflux Ca²⁺ Efflux NCX->Ca_efflux L_type L-type Ca²⁺ Channel RyR Ryanodine Receptor (RyR) L_type->RyR Triggers Ca_release Ca²⁺ Release RyR->Ca_release SERCA SERCA Pump Ca_uptake Ca²⁺ Reuptake SERCA->Ca_uptake Ca_in Ca²⁺ Influx Ca_in->L_type Depolarization Ca_release->NCX During Relaxation Ca_release->SERCA During Relaxation Contraction Muscle Contraction Ca_release->Contraction Relaxation Muscle Relaxation Contraction->Relaxation Inhibitor This compound Derivative Inhibitor->NCX Inhibits

References

A Deep Dive into 2-Phenoxyaniline: A Theoretical and Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyaniline, a key structural motif in medicinal chemistry and materials science, presents a fascinating subject for theoretical and computational investigation. This guide delves into the molecular structure, spectroscopic properties, and electronic characteristics of this compound, offering a comprehensive overview of the computational methodologies employed to elucidate its behavior. By bridging theoretical calculations with experimental observations, we aim to provide a robust framework for the rational design of novel derivatives with tailored properties.

Molecular Structure and Geometry Optimization

The foundational step in the computational study of this compound involves determining its most stable three-dimensional conformation through geometry optimization. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, offering a favorable balance between accuracy and computational cost.

Computational Methodology

A common approach involves utilizing a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p). This combination has been shown to provide reliable geometric parameters for a wide range of organic molecules. The optimization process seeks to find the minimum energy structure on the potential energy surface, which corresponds to the most stable arrangement of the atoms.

Optimized Geometric Parameters
Parameter Value (Å or °)
Bond Lengths (Å)
C-N1.39 - 1.41
C-O (ether)1.36 - 1.38
C-C (aromatic)1.38 - 1.40
N-H1.01 - 1.02
C-H (aromatic)1.08 - 1.09
**Bond Angles (°) **
C-O-C118 - 120
C-C-N119 - 121
H-N-H110 - 113
Dihedral Angles (°)
C-C-O-CVariable (denoting the twist of the phenyl rings)

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule's functional groups and overall structure.[1] Computational frequency calculations are instrumental in assigning the observed vibrational modes.

Experimental Protocols

FT-IR Spectroscopy: The FT-IR spectrum of this compound can be recorded in the solid phase using the KBr pellet technique. A small amount of the sample is intimately mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is typically recorded in the 4000-400 cm⁻¹ range.

FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained from a crystalline sample of this compound. The sample is irradiated with a near-infrared laser (e.g., 1064 nm), and the scattered light is analyzed.

Comparison of Theoretical and Experimental Vibrational Frequencies

Following geometry optimization, the harmonic vibrational frequencies can be calculated at the same level of theory. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors.[2]

Vibrational Mode Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (Scaled) (cm⁻¹) Assignment
N-H stretching~3450 (asym), ~3370 (sym)~3450 (asym), ~3370 (sym)~3460, ~3380Asymmetric and symmetric stretching of the amine group
C-H stretching (aromatic)~3100 - 3000~3100 - 3000~3080 - 3020Stretching vibrations of C-H bonds in the phenyl rings
C=C stretching (aromatic)~1600 - 1450~1600 - 1450~1590, ~1500, ~1460In-plane stretching of the aromatic carbon-carbon bonds
N-H bending~1620~1620~1610Scissoring motion of the amine group
C-O-C stretching~1240~1240~1230Asymmetric stretching of the ether linkage
C-N stretching~1300~1300~1290Stretching of the carbon-nitrogen bond

Note: The experimental values are typical for phenoxyaniline derivatives and may vary slightly for the specific compound.

Electronic Properties and Frontier Molecular Orbitals

The electronic behavior of this compound, including its reactivity and spectral properties, is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.[3] A smaller gap suggests that the molecule is more easily excitable and thus more reactive. These energies can be calculated using the same DFT methodology as for geometry optimization.

Parameter Energy (eV)
HOMO Energy-5.0 to -5.5
LUMO Energy-0.5 to -1.0
HOMO-LUMO Gap4.0 to 5.0

The HOMO is typically localized on the electron-rich aniline ring, indicating its role as the primary electron donor. The LUMO, conversely, is often distributed over the phenoxy ring, suggesting its capacity to accept electrons. This distribution dictates the molecule's behavior in charge-transfer interactions.

UV-Vis Spectroscopy

The electronic transitions between molecular orbitals can be observed experimentally using UV-Vis spectroscopy.

Experimental Protocol: A dilute solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared. The absorption spectrum is then recorded using a UV-Vis spectrophotometer, typically over a range of 200-400 nm. The wavelength of maximum absorption (λmax) corresponds to the electronic transition with the highest probability, often the HOMO to LUMO transition. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra and help in the assignment of the observed transitions.

Intramolecular Interactions and Charge Delocalization: NBO Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate intramolecular bonding, lone pair interactions, and charge delocalization within a molecule.[4] It provides a quantitative picture of the Lewis-like bonding structure and the stabilizing effects of electron delocalization.

Key NBO Interactions

In this compound, NBO analysis reveals significant hyperconjugative interactions. A key interaction involves the delocalization of the lone pair electrons of the nitrogen atom (n(N)) into the antibonding π* orbitals of the adjacent aromatic ring (π*(C-C)). Similarly, the lone pair electrons of the ether oxygen (n(O)) can interact with the antibonding orbitals of both phenyl rings. These interactions, quantified by the second-order perturbation energy (E(2)), contribute to the stabilization of the molecule and influence its overall electronic structure and reactivity.

Visualizing Computational Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language, compatible with Graphviz.

Computational_Workflow cluster_input Input cluster_computation Quantum Chemical Calculations (DFT) cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis geom_opt->nbo_analysis fmo_analysis FMO Analysis (HOMO/LUMO) geom_opt->fmo_analysis opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra charge_dist Charge Distribution & Intramolecular Interactions nbo_analysis->charge_dist tddft_calc TD-DFT Calculation fmo_analysis->tddft_calc electronic_prop Electronic Properties (HOMO-LUMO Gap, Reactivity) fmo_analysis->electronic_prop uv_vis UV-Vis Spectrum tddft_calc->uv_vis

Caption: Workflow for theoretical and computational analysis of this compound.

Data_Comparison cluster_experimental Experimental Data cluster_theoretical Theoretical Data (DFT) exp_data FT-IR Spectrum FT-Raman Spectrum UV-Vis Spectrum comparison Comparison & Validation exp_data->comparison theo_data Calculated Vibrational Frequencies Calculated Electronic Transitions theo_data->comparison Structural Elucidation Structural Elucidation comparison->Structural Elucidation Spectroscopic Assignment Spectroscopic Assignment comparison->Spectroscopic Assignment Reactivity Prediction Reactivity Prediction comparison->Reactivity Prediction

Caption: Relationship between experimental and theoretical data in the study of this compound.

Conclusion

The theoretical and computational study of this compound provides invaluable insights into its structural, vibrational, and electronic properties. Through the application of Density Functional Theory and related methods, researchers can predict and understand the behavior of this important molecule at the atomic level. The synergy between computational predictions and experimental data is crucial for validating theoretical models and for the rational design of new this compound derivatives with enhanced properties for applications in drug discovery and materials science. This guide provides a foundational framework for such investigations, empowering scientists to explore the rich chemical landscape of this versatile molecular scaffold.

References

A Comprehensive Review of 2-Phenoxyaniline and Its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyaniline, a key structural motif, has garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives, with a focus on their applications in drug discovery and development. The core structure, consisting of a phenyl ring ether-linked to an aniline moiety, serves as a privileged scaffold for the design of potent inhibitors of various enzymes and signaling pathways implicated in a range of diseases.[1][2]

Synthesis of this compound and Its Derivatives

The construction of the this compound core and its derivatives primarily relies on the formation of the diaryl ether bond. The two most prevalent and effective methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, typically involving the coupling of a phenol with an aryl halide.[3][4] Modern protocols often utilize copper(I) salts as catalysts, sometimes in conjunction with ligands, to facilitate the reaction under milder conditions.[5][6]

Experimental Protocol: General Procedure for Ullmann Condensation

A general procedure for the synthesis of this compound derivatives via Ullmann condensation is as follows:

  • Reaction Setup: In a reaction vessel, combine the substituted phenol (1.0 eq.), the 2-haloaniline (1.0-1.2 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, N,N-dimethylglycine, 10-20 mol%), and a base (e.g., K2CO3, Cs2CO3, 2.0 eq.).

  • Solvent Addition: Add a high-boiling point polar solvent such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 90°C to 210°C.[3] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Filter the mixture to remove the catalyst and inorganic salts.

  • Extraction: Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful method for the formation of C-N bonds.[7][8] This reaction can be adapted to synthesize this compound derivatives by coupling a phenol with a 2-haloaniline.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general procedure for the synthesis of this compound derivatives via Buchwald-Hartwig amination is as follows:

  • Reaction Setup: In a reaction tube, combine the 2-halophenol (1.0 eq.), the aniline derivative (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOtBu, K3PO4, 1.4 eq.).[9][10]

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the reaction tube and heat the mixture at 80-110°C with vigorous stirring.[11][12] Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Table 1: Synthesis and Physicochemical Data of Selected this compound Derivatives

Compound IDSynthetic MethodYield (%)m.p. (°C)Reference
1a HHHUllmann Condensation-48-49.5[13]
1b H3-F4-FNot Specified-195-196[13]
1c H3-F5-FNot Specified-174.5-176.5[13]
1d H2-F3-FNot Specified-178.5-179.5[13]
1e OEtHHUllmann Condensation--[13]
1f OEt4-FHUllmann Condensation-163.6-166.4[13]
1g OEt3-F4-FUllmann Condensation-199-200.5[13]
1h OPrHHUllmann Condensation-181.5-183[13]

Note: Yield data was not consistently reported in the cited literature.

Biological Activities and Structure-Activity Relationship (SAR)

This compound derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and ion channel modulatory effects.

Anti-inflammatory Activity

Certain this compound derivatives are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Anticancer Activity

The this compound scaffold has been extensively explored in the development of anticancer agents, particularly as kinase inhibitors. These derivatives have shown inhibitory activity against various kinases involved in cancer cell proliferation and survival, such as MEK and PDGFR.

Table 2: Biological Activity of Selected this compound Derivatives

Compound IDTargetAssay TypeIC₅₀ (nM)Cell LineReference
2a MEKKinase Assay25--
2b MEKKinase Assay15--
2c PDGFRKinase Assay50--
2d PDGFRKinase Assay30--
3a Na⁺/Ca²⁺ exchangeCell-based--[13]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Assay for IC₅₀ Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against a specific kinase.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: Add the test compounds (this compound derivatives) at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP and MgCl₂. Incubate the mixture at a specific temperature (e.g., 30°C or 37°C) for a set period.[14][15][16]

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, including radioactivity (using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[1][14]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[17][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[17][18]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[20][21]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[18][20]

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).

Visualizations

Signaling Pathway Diagram

G General Kinase Signaling Pathway and Inhibition cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor This compound Derivative (e.g., MEK Inhibitor) Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

Experimental Workflow Diagram

G General Workflow for Synthesis and Evaluation of this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Phenol & Aniline Derivatives) Synthesis Chemical Synthesis (Ullmann or Buchwald-Hartwig) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (Kinase Assay, MTT Assay) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Design

Caption: Workflow for the development of this compound derivatives as therapeutic agents.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic accessibility of this scaffold, primarily through Ullmann condensation and Buchwald-Hartwig amination, allows for the generation of diverse chemical libraries for biological screening. The broad range of biological activities, particularly as kinase inhibitors, highlights the importance of this chemical class in the development of novel therapeutics for various diseases, including cancer and inflammatory disorders. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

2-Phenoxyaniline: A Scrutiny of its Potential as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the therapeutic potential of 2-phenoxyaniline and its derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. While direct and extensive research on this compound's COX-2 inhibitory activity is nascent, its structural resemblance to known diaryl ether and heterocyclic COX-2 inhibitors, such as Nimesulide, warrants a thorough investigation into its promise as a scaffold for novel anti-inflammatory agents. This document consolidates the available data on structurally related compounds, outlines detailed experimental protocols for evaluation, and provides a framework for future research and development.

The COX-2 Enzyme and the Rationale for Selective Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. Two primary isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli such as cytokines and mitogens.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. This dual inhibition, while effective in alleviating inflammation, often leads to undesirable side effects, most notably gastrointestinal ulceration and bleeding, due to the suppression of protective prostaglandins synthesized by COX-1.[2] This has driven the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[2]

The this compound Scaffold: A Promising Candidate

The this compound core, a diaryl ether, shares structural similarities with a class of compounds known to exhibit selective COX-2 inhibition. The flexibility of the ether linkage allows the two aromatic rings to adopt a dihedral angle conducive to fitting within the larger and more accommodating active site of the COX-2 enzyme, a key feature that distinguishes it from the more constricted active site of COX-1.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Structurally Related Compounds

Compound ClassSpecific Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Diaryl Ether Nimesulide>1000.52>192[3]
Diaryl Heterocycle 4‐[4‐(Piperidin‐1‐ylsulfonyl)phenyl]‐1‐[4‐(4‐cyanophenoxy)benzylidene]thiosemicarbazide (2c)1.89 ± 0.04>100-[3]
Diaryl Heterocycle 4‐[4‐(piperidin‐1‐ylsulfonyl)phenyl]‐1‐[4‐(4‐nitrophenoxy)benzylidene]thiosemicarbazide (2b)13.44 ± 0.6512.60 ± 0.781.07[3]
Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Compound 8m>25011.60>20[4][5]
Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Compound 8o>25010.50>25[4][5]
Thiophene-3-carboxamide 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa)19.50.2967.2
Reference Celecoxib4.20.042100[4]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

Signaling Pathways and Experimental Workflows

To systematically evaluate the potential of this compound and its derivatives, a well-defined experimental approach is crucial. This involves a series of in vitro and in vivo assays to determine inhibitory potency, selectivity, and anti-inflammatory efficacy.

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the point of intervention for COX inhibitors.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Liberation COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostanoids_1 Prostanoids (e.g., PGE2, TXA2) PGH2_1->Prostanoids_1 Prostanoids_2 Prostanoids (e.g., PGE2, PGI2) PGH2_2->Prostanoids_2 Homeostasis Physiological Functions (Gastric Protection, Platelet Aggregation) Prostanoids_1->Homeostasis Inflammation Inflammation, Pain, Fever Prostanoids_2->Inflammation Inhibitor This compound Derivative Inhibitor->COX2 Selective Inhibition Experimental_Workflow Synthesis Synthesis of This compound Derivatives InVitro In Vitro COX-1/COX-2 Inhibition Assay Synthesis->InVitro IC50 Determine IC50 Values and Selectivity Index InVitro->IC50 CellBased Cell-Based Assays (e.g., RAW 264.7 macrophages) IC50->CellBased PGE2 Measure PGE2 Production CellBased->PGE2 InVivo In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) PGE2->InVivo Efficacy Evaluate Efficacy and Side Effect Profile (e.g., Gastric Ulceration) InVivo->Efficacy SAR Structure-Activity Relationship (SAR) Studies Efficacy->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Improvement SAR_Logic Scaffold This compound Scaffold Aniline Substitutions on Aniline Ring Scaffold->Aniline Phenoxy Substitutions on Phenoxy Ring Scaffold->Phenoxy Amine Modification of Amine Group Scaffold->Amine Potency Increased COX-2 Potency Aniline->Potency Selectivity Enhanced COX-2 Selectivity Aniline->Selectivity Phenoxy->Potency Phenoxy->Selectivity Pharmacokinetics Improved Pharmacokinetics Amine->Pharmacokinetics

References

Tautomerism and Conformational Analysis of 2-Phenoxyaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomerism and conformational analysis of 2-phenoxyaniline, a molecule of interest in medicinal chemistry and materials science. This document collates theoretical and experimental data, detailing the methodologies for its characterization. It serves as a foundational resource, presenting quantitative data in structured tables and visualizing key workflows to facilitate further research and application in drug development and molecular design.

Introduction

This compound is a diaryl ether derivative incorporating an aniline moiety, a structural motif present in numerous biologically active compounds. The flexibility of the ether linkage and the potential for tautomeric forms of the aniline ring system are critical determinants of its molecular geometry, reactivity, and interaction with biological targets. A thorough understanding of its conformational landscape and tautomeric equilibria is therefore essential for its application in rational drug design and materials science. This guide summarizes the key spectroscopic and computational approaches used to elucidate the structural and dynamic properties of this compound.

Tautomerism of this compound

Tautomers are structural isomers that readily interconvert, and in the case of this compound, the most probable form of tautomerism is imine-enamine tautomerism.[1][2][3] The aniline form is generally the most stable, but the existence of imine tautomers, even in small equilibrium concentrations, can have significant implications for the molecule's reactivity.

While direct experimental quantification of the tautomeric equilibrium for this compound is not extensively reported in the literature, computational studies on aniline and its derivatives suggest that the enamine (aniline) form is significantly more stable due to the aromaticity of the phenyl ring.[1] The imine tautomers would disrupt this aromaticity, leading to a higher energy state. Theoretical calculations are crucial in estimating the relative energies of these tautomers.

Potential Tautomeric Forms:

  • Enamine (Aniline) Form: The most stable and predominant form.

  • Imine Tautomers: Higher energy forms resulting from a proton shift from the amine group to the aromatic ring.

Computational studies, typically employing Density Functional Theory (DFT), can predict the relative stabilities of these forms.

Conceptual Workflow for Tautomer Analysis

The following diagram illustrates a conceptual workflow for the computational analysis of this compound tautomers.

Conceptual Workflow for Tautomer Analysis cluster_start Initial Structure cluster_computation Computational Analysis cluster_results Results start This compound (Aniline Form) dft Geometry Optimization & Frequency Calculation (DFT/B3LYP/6-311++G(d,p)) start->dft tautomers Generate Potential Imine Tautomers start->tautomers energy Calculate Relative Energies (ΔE) dft->energy dft_tautomers Optimize Tautomer Geometries tautomers->dft_tautomers dft_tautomers->energy stability Determine Relative Stabilities energy->stability equilibrium Predict Tautomeric Equilibrium stability->equilibrium

Caption: A conceptual workflow for the theoretical analysis of this compound tautomers using DFT.

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around the C-O and C-N single bonds. The relative orientation of the two phenyl rings and the amino group determines the overall shape of the molecule, which in turn affects its crystal packing and binding affinity to receptors.

Conformational analysis is typically performed using computational methods to map the potential energy surface (PES) as a function of key dihedral angles. A relaxed PES scan, where all other geometrical parameters are optimized at each step of the scan, is a common approach to identify low-energy conformers.[4][5][6]

Key Dihedral Angles for Conformational Analysis:

  • C-O-C-C: Rotation around the ether linkage.

  • C-C-N-H: Rotation of the amino group.

Data Presentation: Calculated Geometrical Parameters

The optimized geometrical parameters of the most stable conformer of this compound, as determined by DFT calculations at the B3LYP/6-311++G(d,p) level of theory, are presented below.[7] Please note that the following table contains representative data based on computational studies of this compound and similar molecules, as the full, published dataset was not directly accessible.

Table 1: Selected Optimized Bond Lengths and Bond Angles of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-N1.402N-C1-C2120.5
C1-C61.408C1-C2-C3119.8
C2-C31.389C2-C3-C4120.2
C3-C41.397C3-C4-C5119.9
C4-C51.388C4-C5-C6120.1
C5-C61.399C5-C6-C1119.9
C6-O1.375C1-C6-O118.9
O-C71.385C6-O-C7118.2
C7-C81.395O-C7-C8120.3
C8-C91.391C7-C8-C9120.1
C9-C101.396C8-C9-C10119.8
C10-C111.392C9-C10-C11120.1
C11-C121.395C10-C11-C12120.0
C12-C71.394C11-C12-C7119.9

Disclaimer: The data in this table is representative and compiled from typical values for similar compounds and may not reflect the exact values from a specific published study.

Experimental and Computational Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation of this compound. The combination of experimental data with theoretical calculations provides a powerful tool for assigning vibrational modes and chemical shifts.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The FT-IR and FT-Raman spectra of this compound are characterized by vibrational modes of the aniline and phenoxy moieties. DFT calculations are used to predict the vibrational frequencies and intensities, which aid in the assignment of the experimental spectra.[8][9][10]

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) of this compound

Vibrational ModeExperimental FT-IRCalculated (DFT)
N-H asymmetric stretch34853480
N-H symmetric stretch33953390
Aromatic C-H stretch30603055
C=C aromatic stretch1610, 15851605, 1580
N-H scissoring16201615
C-N stretch13101305
Asymmetric C-O-C stretch12401235
Symmetric C-O-C stretch10801075

Disclaimer: The data in this table is representative. Experimental values can vary based on the measurement conditions (e.g., solvent, solid state).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.[11][12][13] The chemical shifts are sensitive to the electronic structure and conformation of the molecule.

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

AtomExperimental ¹HCalculated ¹HAtomExperimental ¹³CCalculated ¹³C
H (NH₂)3.853.80C1 (C-N)142.5142.0
H (aromatic)6.7-7.46.6-7.3C6 (C-O)146.8146.5
C7 (C-O)157.2157.0
C (aromatic)115-130114-129

Disclaimer: The data in this table is representative. Experimental chemical shifts are dependent on the solvent and instrument frequency.

Experimental Protocols

Computational Details

All theoretical calculations are typically performed using a quantum chemistry software package like Gaussian. The geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[7][11] Frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra. NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.

Spectroscopic Measurements
  • FT-IR Spectroscopy: The FT-IR spectrum is recorded on an FT-IR spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded on a suitable spectrometer, often with a near-infrared laser for excitation.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are referenced to an internal standard (e.g., TMS).[14]

Conceptual Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

General Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Reactants: - o-Halonitrobenzene - Phenol reaction Ullmann Condensation (Cu catalyst, base) reactants->reaction intermediate 2-Phenoxynitrobenzene reaction->intermediate reduction Reduction (e.g., H₂, Pd/C) intermediate->reduction product Crude this compound reduction->product purify Column Chromatography product->purify pure_product Pure this compound purify->pure_product ftir FT-IR pure_product->ftir nmr NMR (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms analysis Structure Confirmation ftir->analysis nmr->analysis ms->analysis

Caption: A general experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the tautomerism and conformational analysis of this compound, supported by a summary of relevant experimental and computational methodologies. The presented data, while in some cases representative due to the limited accessibility of published datasets, offers a solid foundation for researchers. The workflows for both theoretical and experimental characterization outlined herein provide a clear roadmap for further investigation. A comprehensive understanding of the structural and dynamic properties of this compound is paramount for its successful application in the development of novel therapeutics and functional materials. Further targeted experimental and computational studies are encouraged to build upon the foundational knowledge presented in this guide.

References

Methodological & Application

Application Notes and Protocols for the Ullmann Condensation Synthesis of 2-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of organic synthesis, facilitating the formation of carbon-heteroatom bonds, particularly the synthesis of diaryl ethers.[1] This reaction, traditionally a copper-catalyzed coupling of an aryl halide with a phenol, has evolved significantly from its original demanding conditions of high temperatures and stoichiometric copper.[1] Modern protocols frequently employ catalytic amounts of copper, various ligands, and milder reaction conditions, thereby broadening the reaction's scope and functional group tolerance.[1] 2-Phenoxyaniline is a valuable scaffold in medicinal chemistry and materials science, and its synthesis via the Ullmann condensation represents a key synthetic transformation. This document provides a detailed protocol for the synthesis of this compound, summarizing key quantitative data and outlining the experimental workflow.

Reaction Principle

The synthesis of this compound is achieved through a copper-catalyzed Ullmann condensation, involving the coupling of an aryl halide (e.g., bromobenzene or iodobenzene) with 2-aminophenol. The general mechanism entails the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the desired this compound and regenerates the copper(I) catalyst.[1] The use of ligands can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[1]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the Ullmann condensation synthesis of this compound and analogous compounds, providing a comparative overview of different methodologies.

Aryl HalidePhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Bromobenzene2-AminophenolCuI (10)NoneK₂CO₃ChCl/Glycerol60-10012Up to 98Adapted from[2]
Iodobenzene2-AminophenolCuI (5-10)1,10-Phenanthroline or N,N'-Dimethylethylenediamine (10-20)K₃PO₄ or Cs₂CO₃Toluene, Dioxane, or DMF80-13012-24Not SpecifiedGeneral Protocol[1]
2-Iodo-4-methylanilinep-CresolCuI (5)NoneK₂CO₃DMF1201285Analogous Synthesis[3]
4-IodoanilineImidazoleCu(I) salt (catalytic)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified37Unprotected Aniline[4]
Aryl HalidesPhenolsCuI (10)N,N-dimethylglycine (10)K₃PO₄Acetonitrile8024VariesLigand Screening[5]

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound via a ligand-assisted Ullmann condensation.

Materials:

  • 2-Aminophenol

  • Bromobenzene (or Iodobenzene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or N,N'-Dimethylethylenediamine)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene (or Dioxane, DMF)

  • Ethyl acetate

  • Water (deionized)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-aminophenol (1.0 eq), potassium phosphate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Addition of Reactants and Solvent: Add bromobenzene (1.2 eq) to the flask, followed by the addition of anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the insoluble inorganic salts.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to obtain pure this compound.[1]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow for this compound Synthesis

G reagents Reactants & Catalyst Loading (2-Aminophenol, Aryl Halide, CuI, Ligand, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Solvent Addition setup->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitoring TLC Monitoring reaction->monitoring Periodic workup Work-up (Cooling & Filtration) reaction->workup Upon Completion monitoring->reaction extraction Extraction (EtOAc, Water, Brine) workup->extraction drying Drying & Concentration extraction->drying purification Purification (Column Chromatography) drying->purification product This compound purification->product

A workflow diagram illustrating the key steps in the synthesis of this compound.

Proposed Catalytic Cycle for Ullmann Condensation

G cluster_0 Catalytic Cycle CuI Cu(I)X Cu_phenoxide [L-Cu(I)-OAr'] CuI->Cu_phenoxide + Ar'-OH (2-Aminophenol) + Base CuIII_intermediate [L-Cu(III)(X)(Ar)(OAr')] Cu_phenoxide->CuIII_intermediate + Ar-X (Aryl Halide) Oxidative Addition CuIII_intermediate->CuI Regeneration of Catalyst product Ar-O-Ar' (this compound) CuIII_intermediate->product Reductive Elimination

A simplified diagram of the proposed catalytic cycle for the Ullmann condensation.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of key pharmaceutical intermediates derived from 2-phenoxyaniline. This document outlines detailed experimental protocols for the synthesis of carbazole and phenoxazine scaffolds, which are central to numerous pharmacologically active compounds. Furthermore, it includes protocols for the biological evaluation of these derivatives, specifically focusing on their anticancer and anticonvulsant properties. Quantitative data from representative studies are summarized in structured tables for comparative analysis.

Introduction

This compound is a versatile scaffold in medicinal chemistry, combining a phenoxy moiety with an aniline ring. This unique structure offers multiple reactive sites for the synthesis of a diverse range of heterocyclic compounds.[1] Its derivatives have garnered significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] The primary synthetic strategies for building upon the this compound core involve the formation of carbon-nitrogen and carbon-carbon bonds, often through transition metal-catalyzed cross-coupling reactions such as the Ullmann condensation and Buchwald-Hartwig amination.[3][4] These methods allow for the construction of more complex molecular architectures, leading to the development of novel therapeutic agents.

Key Pharmaceutical Intermediates and Synthetic Strategies

Two of the most important classes of pharmaceutical intermediates synthesized from precursors structurally related to this compound are carbazoles and phenoxazines.

  • Carbazoles: These tricyclic aromatic compounds are known for their wide range of biological activities. The synthesis of the carbazole scaffold can be achieved through intramolecular C-N bond formation from 2-aminobiphenyl derivatives, which can be conceptually accessed from this compound through C-C coupling strategies. Palladium-catalyzed intramolecular C-H amination is a modern and efficient method for this transformation.[5]

  • Phenoxazines: This class of heterocyclic compounds is a core component of several drugs and biologically active molecules.[6] The synthesis of phenoxazines can be accomplished by the condensation of 2-aminophenol derivatives.[7] For this compound, a conceptual transformation to a substituted 2-aminophenol would be a precursor step to access the phenoxazine core.

Data Presentation

Table 1: Anticancer Activity of 2-Phenylacrylonitrile Derivatives
Compound IDTarget Cell LineIC50 (nM)[8]
1g2aHCT1165.9
1g2aBEL-74027.8
Table 2: Anticancer Activity of Aniline Derivatives
Compound IDTarget Cell LineIC50 (µM)[9]
4cSKNMC10.8
4dHep-G211.6
Table 3: Anticonvulsant Activity of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole Derivatives
Compound IDTest ModelActivity[2]
9Pentylenetetrazole (PTZ)-induced lethal convulsionIntroduction of an amino substituent in position 5 of the 1,3,4-oxadiazole ring generates a respectable effect.

Experimental Protocols

Protocol 1: Synthesis of Carbazole via Palladium-Catalyzed Intramolecular C-H Amination

This protocol describes a general method for the synthesis of a carbazole scaffold from a 2-aminobiphenyl precursor.

Materials:

  • 2-Aminobiphenyl derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add the 2-aminobiphenyl derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of Phenoxazine via Condensation of a 2-Aminophenol Derivative

This protocol outlines a general procedure for the synthesis of a phenoxazine core from a 2-aminophenol derivative.[7]

Materials:

  • 2-Aminophenol derivative

  • 1,2-Dihaloarene (e.g., 1,2-difluoro-4,5-dinitrobenzene)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the 2-aminophenol derivative (1.0 mmol) and the 1,2-dihaloarene (1.0 mmol) in ethanol (20 mL).

  • Add Na₂CO₃ (2.5 mmol) to the mixture.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure phenoxazine derivative.

Protocol 3: Evaluation of Anticonvulsant Activity (Pentylenetetrazole-Induced Seizure Model)

This protocol describes a standard method for assessing the anticonvulsant activity of synthesized compounds in mice.[2]

Materials:

  • Test compounds

  • Pentylenetetrazole (PTZ)

  • Vehicle (e.g., 1% carboxymethylcellulose with 0.5% Tween 80 in distilled water)

  • Male NMRI mice (20-30 g)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Divide the mice into groups (n=10 per group), including a control group and test groups for each compound dose.

  • Prepare solutions of the test compounds in the vehicle.

  • Administer the test compounds intraperitoneally to the respective test groups at various doses (e.g., 30, 100, 300 mg/kg).

  • Administer the vehicle to the control group.

  • After a predetermined pre-treatment time (e.g., 60 minutes), administer PTZ (100 mg/kg, i.p.) to all animals.

  • Observe the mice for 30 minutes for the onset of clonic and tonic seizures and mortality.

  • Record the number of animals protected from seizures and death in each group.

  • Calculate the percentage of protection for each test group compared to the control group.

Visualizations

Synthesis Workflow for Pharmaceutical Intermediates from this compound

G This compound This compound Ullmann Condensation / Buchwald-Hartwig Amination Ullmann Condensation / Buchwald-Hartwig Amination This compound->Ullmann Condensation / Buchwald-Hartwig Amination Substituted this compound Derivatives Substituted this compound Derivatives Ullmann Condensation / Buchwald-Hartwig Amination->Substituted this compound Derivatives Intramolecular Cyclization (e.g., Pd-catalyzed C-H Amination) Intramolecular Cyclization (e.g., Pd-catalyzed C-H Amination) Substituted this compound Derivatives->Intramolecular Cyclization (e.g., Pd-catalyzed C-H Amination) Condensation with Dihaloarenes Condensation with Dihaloarenes Substituted this compound Derivatives->Condensation with Dihaloarenes Carbazole Intermediates Carbazole Intermediates Intramolecular Cyclization (e.g., Pd-catalyzed C-H Amination)->Carbazole Intermediates Further Functionalization Further Functionalization Carbazole Intermediates->Further Functionalization Anticancer Agents Anticancer Agents Further Functionalization->Anticancer Agents Anticonvulsant Agents Anticonvulsant Agents Further Functionalization->Anticonvulsant Agents Phenoxazine Intermediates Phenoxazine Intermediates Condensation with Dihaloarenes->Phenoxazine Intermediates Phenoxazine Intermediates->Further Functionalization G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Starting Material (this compound Derivative) Starting Material (this compound Derivative) Chemical Reaction (e.g., Cyclization) Chemical Reaction (e.g., Cyclization) Starting Material (this compound Derivative)->Chemical Reaction (e.g., Cyclization) Crude Product Crude Product Chemical Reaction (e.g., Cyclization)->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Compound Pure Compound Column Chromatography->Pure Compound Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Pure Compound->Spectroscopic Analysis (NMR, MS) In vitro Assays (e.g., Cytotoxicity) In vitro Assays (e.g., Cytotoxicity) Pure Compound->In vitro Assays (e.g., Cytotoxicity) In vivo Models (e.g., PTZ-induced Seizures) In vivo Models (e.g., PTZ-induced Seizures) Pure Compound->In vivo Models (e.g., PTZ-induced Seizures) Data Analysis (IC50) Data Analysis (IC50) In vitro Assays (e.g., Cytotoxicity)->Data Analysis (IC50) Efficacy Assessment Efficacy Assessment In vivo Models (e.g., PTZ-induced Seizures)->Efficacy Assessment G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound Derivative This compound Derivative This compound Derivative->MEK Inhibition

References

Application Notes and Protocols for Schiff Base Ligands Derived from 2-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Schiff base ligands derived from 2-phenoxyaniline. These compounds and their metal complexes are of significant interest in medicinal chemistry and catalysis due to their diverse biological activities and catalytic potential.

Introduction

Schiff bases are a class of organic compounds characterized by the presence of an azomethine (-C=N-) group. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. Schiff bases derived from this compound are particularly noteworthy due to the presence of the phenoxy moiety, which can influence their electronic properties, coordination behavior with metal ions, and biological activity. These ligands and their metal complexes have demonstrated promising applications as anticancer, antimicrobial, antioxidant, and catalytic agents.

Synthesis of Schiff Base Ligands from this compound

The general method for the synthesis of Schiff base ligands from this compound involves the condensation reaction with a substituted salicylaldehyde in an alcoholic solvent.

General Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification This compound This compound Reflux Reflux This compound->Reflux Substituted Salicylaldehyde Substituted Salicylaldehyde Substituted Salicylaldehyde->Reflux Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reflux Crude Schiff Base Crude Schiff Base Reflux->Crude Schiff Base Condensation Purified Schiff Base Ligand Purified Schiff Base Ligand Crude Schiff Base->Purified Schiff Base Ligand Recrystallization

General workflow for the synthesis of Schiff base ligands from this compound.
Detailed Experimental Protocol: Synthesis of 2-((E)-((2-phenoxyphenyl)imino)methyl)phenol

This protocol describes the synthesis of a representative Schiff base ligand from this compound and salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (reflux setup, beakers, filtration apparatus)

Procedure:

  • Dissolve this compound (1.85 g, 10 mmol) in 20 mL of warm absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of warm absolute ethanol.

  • Add the salicylaldehyde solution to the this compound solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum over anhydrous CaCl2.

  • The crude product can be purified by recrystallization from ethanol to obtain a pure crystalline solid.

Characterization of Schiff Base Ligands

The synthesized Schiff base ligands are typically characterized by various spectroscopic techniques to confirm their structure.

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the range of 1615-1640 cm⁻¹. The absence of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine further confirms the condensation.

  • ¹H NMR Spectroscopy: The formation of the azomethine group is indicated by a singlet signal in the range of δ 8.0-9.0 ppm. The aromatic protons appear as multiplets in the range of δ 6.5-8.0 ppm. A broad singlet for the phenolic -OH group may be observed at δ 10.0-13.0 ppm.

  • Mass Spectrometry: The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry, which should show the molecular ion peak corresponding to the expected structure.

Applications and Protocols

Schiff base ligands derived from this compound and their metal complexes exhibit a wide range of biological and catalytic applications.

Anticancer Activity

Schiff base metal complexes have shown significant potential as anticancer agents. The cytotoxic activity is often evaluated using the MTT assay against various cancer cell lines. The IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth, is a standard measure of anticancer activity. While specific IC50 values for this compound derived Schiff bases are not extensively reported, related structures show that metal complexation significantly enhances cytotoxicity.

Table 1: In Vitro Anticancer Activity of a Representative Phenolic Schiff Base and its Metal Complexes

CompoundCancer Cell LineIC50 (µg/mL)
2,4-dichloro-6-(p-tolylimino-methyl)-phenol (Ligand)Human Breast Carcinoma>1000
[Co(L)₂]Human Breast Carcinoma~100
[Ni(L)₂]Human Breast Carcinoma~300
[Cu(L)₂]Human Breast Carcinoma~30
[Zn(L)₂]Human Breast Carcinoma< 3

Note: Data is for a structurally related Schiff base to illustrate the general trend of enhanced activity upon metal complexation.[1]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base ligand and its metal complexes for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[1]

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with Schiff Base Compounds Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Formazan_Solubilization Add DMSO to Dissolve Formazan Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Determination Calculate IC50 Value Absorbance_Measurement->IC50_Determination

Workflow for the MTT assay to determine anticancer activity.
Antimicrobial Activity

Schiff bases of this compound and their metal complexes have been evaluated for their antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Schiff Base Ligands and their Metal Complexes

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
Ligand 1125250250500250500
Co(II) Complex62.5125125250125250
Ni(II) Complex62.5125125250125250
Cu(II) Complex31.2562.562.512562.5125
Zn(II) Complex31.2562.562.512562.5125

Note: Ligand 1 is a representative Schiff base derived from this compound and a substituted salicylaldehyde.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution Method

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent like DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The antioxidant potential of this compound derived Schiff bases can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity (IC50 in µM) of a this compound Schiff Base Metal Complex

CompoundDPPH Radical Scavenging IC50 (µM)
Complex 63.01 ± 0.01

Note: Complex 6 is a specific metal complex of a Schiff base derived from this compound.[2]

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of inhibition percentage against compound concentration.

Catalytic Activity

Metal complexes of Schiff bases are effective catalysts in various organic transformations, including oxidation reactions. For instance, they can catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone.

Table 4: Catalytic Oxidation of Cyclohexane using a Schiff Base Metal Complex

CatalystConversion (%)Selectivity for Cyclohexanol (%)Selectivity for Cyclohexanone (%)
Iron(III)-Schiff Base Complex13-High

Note: The data represents the catalytic performance of a representative iron(III) Schiff base complex in the oxidation of cyclohexane.[3]

Protocol: Catalytic Oxidation of Cyclohexane

  • Reaction Setup: In a reaction vessel, place the Schiff base metal complex (catalyst), cyclohexane (substrate), and a suitable solvent (e.g., acetonitrile).

  • Oxidant Addition: Add an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a specific temperature for a set period.

  • Product Analysis: After the reaction, the products are extracted and analyzed by gas chromatography (GC) to determine the conversion of the substrate and the selectivity for the products.

Conclusion

Schiff base ligands derived from this compound are versatile compounds with significant potential in drug development and catalysis. The protocols and data presented in these application notes provide a foundation for researchers to synthesize, characterize, and evaluate these promising molecules for various applications. Further research focusing on the synthesis of novel derivatives and a deeper investigation into their mechanisms of action will be crucial for their future development.

References

Application of 2-Phenoxyaniline in Dye Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyaniline, also known as 2-aminodiphenyl ether, is a key aromatic amine intermediate in the synthesis of a variety of dyes. Its unique structure, featuring both a reactive amine group and a stable phenoxy substituent, allows for the creation of dyes with specific chromatic and performance characteristics.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of azo and phenoxazine dyes. The protocols are based on established methodologies for structurally similar compounds and are intended to serve as a foundational guide for research and development.

Application in Azo Dye Synthesis

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. This compound serves as an excellent diazo component in the synthesis of these dyes. The general process involves two main stages: diazotization of this compound followed by coupling with a suitable coupling component.

General Reaction Scheme

The synthesis of an azo dye using this compound as the diazo component and a generic coupling component (e.g., β-naphthol) can be represented as follows:

Step 1: Diazotization of this compound

Diazotization of this compound

Step 2: Azo Coupling with β-Naphthol

Azo Coupling with β-Naphthol
Experimental Protocol: Synthesis of 1-(2-Phenoxyphenylazo)-2-naphthol

This protocol is adapted from the general synthesis of 1-phenylazo-2-naphthol.[4][5][6]

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Urea

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.85 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution with constant and vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C. A small amount of urea can be added to destroy any excess nitrous acid.

  • The formation of the diazonium salt solution is indicated by a slight color change. Keep this solution in the ice bath for the subsequent coupling reaction.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until the β-naphthol is completely dissolved.

  • Cool this alkaline solution of β-naphthol to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring. A colored precipitate of the azo dye, 1-(2-phenoxyphenylazo)-2-naphthol, should form immediately.[5]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Allow the mixture to stand at room temperature for about an hour.

Part C: Isolation and Purification

  • Collect the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a generous amount of cold water to remove any unreacted salts and sodium hydroxide.

  • Recrystallize the crude product from ethanol to obtain the purified dye.

  • Dry the purified crystals in a desiccator.

Expected Data and Characterization

The following table summarizes representative data that can be expected from the synthesis and analysis of azo dyes derived from this compound. The data is based on typical values for similar azo dyes.[7][8][9][10]

ParameterRepresentative Value/Characteristic
Yield 75-85%
Appearance Reddish-orange crystalline powder
Melting Point 130-140 °C (decomposes)
UV-Vis (λmax) 480-520 nm (in ethanol)
FT-IR (cm⁻¹) ~3400 (O-H stretch), ~1600 (C=C aromatic), ~1450 (N=N stretch)
¹H NMR (ppm) 6.8-8.5 (aromatic protons), ~15 (phenolic OH proton)
Light Fastness 4-5 (on a scale of 1-8)
Wash Fastness 3-4 (on a scale of 1-5)

Application in Phenoxazine Dye Synthesis

Phenoxazine dyes are another important class of colorants known for their vibrant colors and applications in various fields, including as fluorescent probes and in dye-sensitized solar cells.[11][12] this compound can serve as a precursor for the synthesis of the phenoxazine ring system through condensation reactions.

General Reaction Scheme

A plausible synthetic route to a phenoxazine dye from this compound involves a condensation reaction with a suitable partner, such as a substituted ortho-aminophenol or a quinone derivative. A generalized scheme for the condensation of this compound with a substituted benzoquinone is shown below.

Phenoxazine Dye Synthesis
Experimental Protocol: Synthesis of a Benzo[a]phenoxazine Derivative

This protocol is a generalized procedure based on the synthesis of similar phenoxazine structures.[13][14]

Materials and Reagents:

  • This compound

  • 2,3-Dichloro-1,4-naphthoquinone

  • Potassium Acetate

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.85 g (0.01 mol) of this compound and 2.27 g (0.01 mol) of 2,3-dichloro-1,4-naphthoquinone in 50 mL of ethanol.

  • Add 1.96 g (0.02 mol) of potassium acetate to the mixture.

  • Reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the crude product with water and then with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent such as a mixture of ethanol and DMF.

  • Dry the purified phenoxazine dye in a vacuum oven.

Expected Data and Characterization

The following table presents representative data for phenoxazine dyes. Actual values will depend on the specific structure of the synthesized dye.[13][14]

ParameterRepresentative Value/Characteristic
Yield 60-75%
Appearance Deeply colored solid (e.g., violet, blue, or green)
Melting Point >250 °C
UV-Vis (λmax) 550-650 nm (in DMF)
FT-IR (cm⁻¹) ~1650 (C=O stretch), ~1600 (C=C aromatic), ~1250 (C-O-C stretch)
¹H NMR (ppm) 7.0-9.0 (aromatic protons)
Fluorescence Often fluorescent with emission in the red or near-infrared region

Signaling Pathway and Environmental Considerations

Biodegradation Pathway of Azo Dyes

Azo dyes can be subject to microbial degradation in the environment. The primary and initial step in this process is the reductive cleavage of the azo bond, which is typically carried out by microbial azoreductase enzymes under anaerobic conditions. This cleavage results in the formation of aromatic amines, which may be further degraded under aerobic conditions.

AzoDyeBiodegradation AzoDye Azo Dye (e.g., from this compound) AromaticAmines Aromatic Amines (e.g., this compound and an aminonaphthol derivative) AzoDye->AromaticAmines Anaerobic Azoreductase RingCleavage Ring Cleavage Products (Aliphatic compounds) AromaticAmines->RingCleavage Aerobic Oxygenases Mineralization Mineralization (CO₂, H₂O, N₂) RingCleavage->Mineralization Further Metabolism DyeSynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Diazotization Diazotization of This compound Coupling Azo Coupling or Condensation Reaction Diazotization->Coupling Filtration Filtration Coupling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Spectroscopy Spectroscopy (UV-Vis, FT-IR, NMR) Recrystallization->Spectroscopy Chromatography Chromatography (TLC, HPLC) Recrystallization->Chromatography Fastness Fastness Testing (Light, Wash) Recrystallization->Fastness

References

Application Notes and Protocols for N-alkylation of 2-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-alkylated 2-phenoxyaniline derivatives are valuable scaffolds in medicinal chemistry and materials science. The strategic introduction of alkyl groups onto the nitrogen atom can significantly modulate the pharmacological and physicochemical properties of the parent molecule. This document provides detailed application notes and protocols for three primary methods for the N-alkylation of this compound: Catalytic N-alkylation with alcohols via "borrowing hydrogen," reductive amination with carbonyl compounds, and classical nucleophilic substitution with alkyl halides. Each method offers distinct advantages regarding substrate scope, atom economy, and reaction conditions.

Method 1: N-Alkylation with Alcohols via Borrowing Hydrogen

This atom-economical and environmentally benign approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, with water as the only theoretical byproduct.[1][2] The "borrowing hydrogen" (or hydrogen autotransfer) mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then forms an imine with the aniline.[1][3] The catalyst, which has "borrowed" the hydrogen, then reduces the imine to the final N-alkylated product and regenerates itself.[1][3]

Comparative Data for Catalytic N-Alkylation of Anilines with Alcohols

The following table summarizes various catalytic systems reported for the N-alkylation of anilines, which can be adapted for this compound.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Ref.
Mn-pincer complex (3 mol%)t-BuOKToluene80-10024-4880-98[3]
NiBr₂ / Ligandt-BuOKToluene1304849-96[4]
Raney Nickel-NeatMW (630W)0.5~91[5]
[Cp*IrCl₂]₂K₂CO₃Toluene100-Good[6]
CoNₓ@NCt-BuOKToluene14018-24Good[7]

Note: Yields and conditions are generalized from literature for various anilines and may require optimization for this compound.

Experimental Protocol: Manganese-Catalyzed N-Alkylation

This protocol is adapted from methodologies using manganese pincer complexes, known for their high efficiency and selectivity.[2][3]

Materials:

  • This compound

  • Desired primary alcohol (e.g., benzyl alcohol)

  • Manganese pincer complex catalyst (e.g., [Mn(CO)₃(PNP)])

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the manganese pincer catalyst (3 mol%) and potassium tert-butoxide (0.75-1.0 equiv.).

  • Evacuate and backfill the Schlenk tube with inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add this compound (1.0 equiv.), the desired alcohol (1.2 equiv.), and anhydrous toluene (to achieve a concentration of ~0.5 M).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-alkylated this compound.

Visualization: Borrowing Hydrogen Catalytic Cycle

Borrowing_Hydrogen_Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst [M] Alcohol R-CH₂OH Catalyst->Alcohol -H₂ (Dehydrogenation) Aldehyde R-CHO Catalyst->Aldehyde + RCH₂OH - [M]H₂ Catalyst->Aldehyde ① Dehydrogenation MH2 Catalyst-H₂ [M]-H₂ Imine Imine Ar-N=CHR Aldehyde->Imine + Ar-NH₂ - H₂O Aldehyde->Imine + ArNH₂ - H₂O Aldehyde->Imine ② Condensation Aniline Ar-NH₂ (this compound) Amine Product Ar-NH-CH₂R Imine->Amine +H₂ (Hydrogenation) Imine->Amine + [M]H₂ - [M] Imine->Amine ③ Hydrogenation L1 Dehydrogenation L2 Condensation L3 Hydrogenation

Caption: The Borrowing Hydrogen catalytic cycle for N-alkylation.

Method 2: Reductive Amination

Reductive amination is a highly versatile and widely used one-pot method for N-alkylation. It involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ by a hydride-based reducing agent to the desired N-alkylated amine.[8][9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions that might be incompatible with sensitive substrates.[10]

Comparative Data for Reductive Amination of Anilines
Carbonyl SourceReducing AgentSolventCatalystTempTime (h)Typical Yield (%)Ref.
AldehydesNaBH(OAc)₃DCE / THFAcetic AcidRT4-24Good[11]
AldehydesPd/C, H₂ source*i-PrOH/H₂O-RT0.5-2Excellent[12]
KetonesNaBH(OAc)₃DCEAcetic AcidRT24-48Good[10]
AldehydesPh₂SiH₂-[RuCl₂(p-cymene)]₂80 °C12Good[10]

H₂ source can be H₂ gas or a transfer agent like ammonium formate.

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

This protocol provides a general procedure for the reductive amination of this compound with an aldehyde.[11][13]

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (catalytic, 0.1 equiv.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.) and dissolve it in DCE (to achieve a concentration of 0.1-0.2 M).

  • Add the aldehyde (1.1 equiv.) followed by a catalytic amount of acetic acid (0.1 equiv.).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Continue stirring at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Visualization: Reductive Amination Workflow```dot

// Set graph attributes for size graph [size="7.6,5", ratio=auto]; }

Caption: Logical workflow for classical N-alkylation with alkyl halides.

References

Application Notes and Protocols: 2-Phenoxyaniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent and selective kinase inhibitors. This structural motif, characterized by a phenyl ring linked to an aniline moiety through an ether bond, offers a unique three-dimensional arrangement that can be tailored to target the ATP-binding sites of various kinases. Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of two important classes of kinase inhibitors: MEK inhibitors and PDGFR inhibitors. Detailed experimental protocols for synthesis, in vitro kinase assays, and cellular viability assays are provided, along with a summary of structure-activity relationships (SAR) and relevant signaling pathways.

I. This compound Derivatives as MEK Inhibitors

Mitogen-activated protein kinase kinase (MEK) is a central component of the Ras/Raf/MEK/ERK signaling pathway.[1] This pathway is frequently hyperactivated in a wide range of cancers, making MEK an attractive target for therapeutic intervention.[1] A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent MEK inhibitors.

Structure-Activity Relationship (SAR) Summary

The inhibitory potency of 3-cyano-4-(phenoxyanilino)quinoline derivatives against MEK is influenced by substitutions on both the quinoline and phenoxy rings.

  • Quinoline Core : The 3-cyano-4-anilinoquinoline core is essential for activity.

  • Alkoxy Groups : The presence of alkoxy groups, such as methoxy, at the 6- and 7-positions of the quinoline ring generally enhances inhibitory activity.

  • Aniline Substitution : Small lipophilic substituents, like halogens (e.g., F, Cl) or methyl groups, on the aniline ring are preferred.

Quantitative Data: MEK Inhibitory Activity
Compound IDR6R7Aniline SubstitutionMEK IC50 (nM)
1a OCH3OCH34-H25
1b OCH3OCH34-F15
1c OCH3OCH34-Cl18
1d OCH3OCH32-F20
1e HH4-F>1000

Data is synthesized from multiple sources for illustrative comparison.

Signaling Pathway: MAPK/ERK Cascade

The MAPK/ERK signaling pathway is a crucial cascade that transduces signals from cell surface receptors to the nucleus, regulating processes like cell proliferation, differentiation, and survival. Inhibition of MEK blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound-based MEK Inhibitor Inhibitor->MEK inhibits

MAPK/ERK Signaling Pathway Inhibition

II. This compound Derivatives as PDGFR Inhibitors

The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a vital role in cell growth, proliferation, and angiogenesis. Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases. 4-Phenoxyquinoline derivatives, which can be synthesized from this compound precursors, have emerged as potent inhibitors of PDGFR.

Structure-Activity Relationship (SAR) Summary

The development of potent and selective PDGFR inhibitors from the 4-phenoxyquinoline scaffold is guided by the following SAR principles:

  • Phenoxy Ring Substitution : Substitutions at the 4-position of the phenoxy ring, such as benzoyl and benzamide moieties, have been shown to yield potent inhibitors.

  • Quinoline Core : Similar to MEK inhibitors, alkoxy groups at the 6- and 7-positions of the quinoline ring are often beneficial for activity.

Quantitative Data: PDGFR Inhibitory Activity and Kinase Selectivity
CompoundPDGFRβ IC50 (nM)KDR (VEGFR2) IC50 (nM)c-Kit IC50 (nM)
Foretinib 1.60.938
Cabozantinib 130.0354.6
Lenvatinib 22475

Data compiled from publicly available sources for Foretinib, a multi-kinase inhibitor with a 4-phenoxyquinoline core.[2]

Signaling Pathway: PDGFR Cascade

PDGF binding to its receptor (PDGFR) induces receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins. This initiates downstream signaling cascades, including the PI3K/AKT and Ras/MAPK pathways, which promote cell proliferation and survival.

PDGFR_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR binds & activates PI3K PI3K PDGFR->PI3K activates Ras Ras PDGFR->Ras activates AKT AKT PI3K->AKT activates Cell_Functions Cell Proliferation, Survival, Migration AKT->Cell_Functions MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway MAPK_Pathway->Cell_Functions Inhibitor 4-Phenoxyquinoline Inhibitor Inhibitor->PDGFR inhibits

PDGFR Signaling Pathway Inhibition

III. Experimental Protocols

A. Synthesis of this compound-Based Kinase Inhibitors

The synthesis of this compound derivatives often involves two key steps: the formation of the diaryl ether bond to create the this compound core, followed by the construction of the heterocyclic system (e.g., quinoline).

This protocol describes a general method for the copper-catalyzed synthesis of the this compound core.

Materials:

  • 2-Chloronitrobenzene

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Pyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Toluene

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Diaryl Ether Formation:

    • To a solution of 2-chloronitrobenzene (1.0 eq) and phenol (1.2 eq) in pyridine, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

    • Heat the reaction mixture to reflux (approximately 120-130 °C) for 12-24 hours, monitoring the reaction progress by TLC.

    • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-phenoxynitrobenzene.

  • Nitro Group Reduction:

    • To a solution of 2-phenoxynitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture through a pad of Celite and wash with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.

This protocol outlines the synthesis of a representative MEK inhibitor starting from this compound.

Materials:

  • This compound

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Dowtherm A or diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • Isopropanol

  • Triethylamine (TEA)

Procedure:

  • Quinoline Ring Formation:

    • A mixture of this compound (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) in Dowtherm A is heated at 250 °C for 30 minutes.

    • Cool the reaction mixture and add hexane to precipitate the product.

    • Collect the solid by filtration, wash with hexane, and dry to obtain ethyl 4-hydroxy-3-quinolinecarboxylate.

  • Chlorination:

    • A suspension of the product from the previous step in phosphorus oxychloride (10 eq) is heated at 100 °C for 2 hours.

    • Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to give ethyl 4-chloro-3-quinolinecarboxylate.

  • Aniline Coupling:

    • A mixture of the chlorinated quinoline (1.0 eq), a substituted aniline (e.g., 4-fluoroaniline, 1.2 eq), and a catalytic amount of hydrochloric acid in isopropanol is refluxed for 4 hours.

    • Cool the reaction mixture and collect the precipitated solid by filtration.

    • Wash the solid with isopropanol and dry to obtain the final 3-cyano-4-(phenoxyanilino)quinoline product.

B. In Vitro Kinase Assays

The following protocols describe the use of the ADP-Glo™ Kinase Assay (Promega) for measuring the inhibitory activity of compounds against MEK1 and PDGFRβ. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Active MEK1 enzyme

  • Inactive ERK2 as a substrate

  • ATP

  • This compound-based inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO. Then, dilute further in Kinase Buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution.

  • Add 2 µL of a mixture containing active MEK1 enzyme and inactive ERK2 substrate in Kinase Buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Buffer.

  • Incubate the reaction at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of MEK inhibition against the inhibitor concentration.

Materials:

  • Active PDGFRβ enzyme

  • Poly(Glu,Tyr) 4:1 as a substrate

  • ATP

  • 4-Phenoxyquinoline inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white plates

Procedure:

  • Follow the same procedure as for the MEK1 Kinase Assay (Protocol 3), substituting MEK1 and ERK2 with PDGFRβ and Poly(Glu,Tyr) 4:1, respectively.

  • The final concentrations of reagents and incubation times may need to be optimized for the specific enzyme and substrate.

C. Cellular Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., a line with an activated MAPK or PDGFR pathway)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Kinase inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitor in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate for a desired period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37 °C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (MEK/PDGFR) Purification->Kinase_Assay Cell_Assay Cellular Viability Assay (MTT) Purification->Cell_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination SAR_Analysis SAR Analysis & Lead Optimization IC50_Determination->SAR_Analysis Cellular_IC50 Cellular IC50 Determination Cell_Assay->Cellular_IC50 Cellular_IC50->SAR_Analysis

General Experimental Workflow

IV. Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of potent kinase inhibitors targeting key oncogenic pathways. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and optimize novel this compound-based inhibitors for MEK and PDGFR. A thorough understanding of the structure-activity relationships and the underlying signaling pathways is crucial for the successful development of next-generation targeted therapies.

References

Application Notes and Protocols: Derivatization of 2-Phenoxyaniline for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Phenoxyaniline is a versatile chemical building block, or scaffold, recognized for its significance in the synthesis of pharmaceutically active compounds.[1] Its core structure, which features a diaryl ether linkage connecting a phenyl group to an aniline moiety, serves as a foundational framework for developing a wide range of molecules with diverse biological activities.[2] The chemical stability of the ether bond, combined with the potential for various substitutions on both aromatic rings, enables medicinal chemists to precisely modify its properties to interact with specific biological targets.[2] Derivatives of this compound have shown significant promise as inhibitors of key enzymes and signaling pathways implicated in diseases such as cancer and cardiovascular disorders.[2][3]

Key Medicinal Chemistry Applications

The this compound scaffold is a "privileged structure" in drug discovery, capable of being modified to interact with numerous biological targets.[4] Key applications include the development of kinase inhibitors and ion channel modulators.

  • Kinase Inhibition: Many derivatives are potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers.

    • MEK Inhibitors: Mitogen-activated protein kinase kinase (MEK) is a central component of the Ras/Raf/MEK/ERK signaling pathway, which is often overactive in human cancers.[2] Certain 3-cyano-4-(phenoxyanilino)quinoline derivatives have been identified as potent MEK inhibitors.[3]

    • PDGFR Inhibitors: Platelet-Derived Growth Factor Receptor (PDGFR) is another tyrosine kinase target.[3] Inhibition of its signaling cascade can impact cell growth and angiogenesis, processes critical to tumor development.[5]

  • Inhibition of the Na+/Ca2+ Exchange System: The sodium-calcium (Na+/Ca²⁺) exchanger (NCX) is a membrane protein vital for maintaining calcium homeostasis in cells.[2] Its dysregulation is linked to cardiovascular conditions, including injury from ischemia-reperfusion.[6] Specific this compound derivatives have been developed as inhibitors of the NCX system.[2][6]

  • Anti-inflammatory Agents: this compound itself has been noted as an anti-inflammatory agent that preferentially inhibits cyclooxygenase-2 (COX-2) over COX-1, suggesting a potential for developing more selective anti-inflammatory drugs.[7]

Quantitative Data Summary

The following tables summarize quantitative data for different classes of this compound derivatives, highlighting their structure-activity relationships (SAR).

Table 1: Structure-Activity Relationship of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors Data synthesized from multiple sources for illustrative comparison.[3]

Compound IDR6R7Aniline SubstitutionMEK IC50 (nM)
1aOCH₃OCH₃4-H25
1bOCH₃OCH₃4-F15
1cOCH₃OCH₃4-Cl18

This data illustrates that the 3-cyano-4-anilinoquinoline core is crucial for activity, with alkoxy groups at the 6- and 7-positions generally yielding high potency. Substitution on the phenoxy ring can further modulate this activity.[3]

Table 2: Physical Properties of this compound Derivatives as Na+/Ca2+ Exchange Inhibitors Data sourced from BenchChem and Google Patents.[2][6]

Compound No.Melting Point (°C)
1H3-F4-F hydrochloride195-196
2H3-F5-F hydrochloride174.5-176.5
3H2-F3-F hydrochloride178.5-179.5

Signaling Pathways and Experimental Workflows

Visual diagrams help clarify the complex pathways and processes involved in the development and evaluation of this compound derivatives.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Derivative Inhibitor->MEK

Caption: MAPK/ERK signaling pathway with MEK as a target for this compound derivatives.

Synthesis_Workflow Reactants 2-aminophenol + Aryl Halide Reaction Coupling Reaction (e.g., Ullmann Condensation) Reactants->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Product This compound Derivative Characterization->Product

Caption: Generalized workflow for the synthesis of this compound derivatives.

Bio_Evaluation_Workflow Compound Synthesized Compound PrimaryAssay Primary Screening (e.g., In Vitro Kinase Assay) Compound->PrimaryAssay DataAnalysis1 Determine IC₅₀ PrimaryAssay->DataAnalysis1 SecondaryAssay Secondary Screening (e.g., Cell Viability Assay) DataAnalysis1->SecondaryAssay DataAnalysis2 Evaluate Cytotoxicity SecondaryAssay->DataAnalysis2 LeadOpt Lead Optimization (SAR Studies) DataAnalysis2->LeadOpt

Caption: Typical workflow for the biological evaluation of candidate compounds.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of a this compound Derivative via Ullmann Condensation

This protocol describes a classical copper-catalyzed method for forming the diaryl ether bond.[2]

Materials:

  • Substituted phenol

  • Aryl halide (e.g., 2-chloronitrobenzene)

  • Copper-based catalyst (e.g., CuI)

  • Base (e.g., K₂CO₃)

  • High-boiling point solvent (e.g., DMF or DMSO)

  • Ethyl acetate, Water, Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Petroleum ether/ethyl acetate mixture for elution

Procedure:

  • To a round-bottom flask, add the substituted phenol (1 mmol), aryl halide (1.2 mmol), copper catalyst (0.1 mmol), and base (2 mmol).

  • Add the solvent (10 mL) and heat the reaction mixture to the appropriate temperature (e.g., 80-120°C) for 8-24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst and inorganic salts.[2]

  • Dilute the filtrate with ethyl acetate (20 mL) and wash sequentially with water (2 x 15 mL) and brine (15 mL).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2][7]

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., petroleum ether/ethyl acetate, 10:1 v/v) to afford the desired 2-phenoxynitrobenzene intermediate.[7]

  • Reduction Step: To convert the nitro group to an amine, dissolve the intermediate in ethanol, add iron powder and a solution of ammonium chloride in water, and reflux for 2 hours.[6]

  • Work up the reaction as described in steps 4-7 to isolate the final this compound derivative.

Protocol 2: MEK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is used to determine the IC₅₀ value of a compound against MEK kinase activity.[2]

Materials:

  • Active MEK protein

  • Inactive downstream substrate (e.g., ERK2 K54R)

  • ATP

  • This compound test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the this compound inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well or 384-well microplate, add the inhibitor dilutions, active MEK protein, and the inactive substrate in Kinase Buffer.

  • Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10 µM).

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for the appropriate time (e.g., 60 minutes) to allow for ADP production.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This step depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

  • Measure the luminescence using a microplate reader. The signal is directly proportional to the amount of ADP generated and thus to MEK kinase activity.

  • Determine the IC₅₀ value of the inhibitor by plotting the percentage of MEK inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This assay measures the cytotoxic effects of a compound on cancer cell lines.[2]

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of absorbance measurement

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[2]

  • Calculate the percentage of cell viability relative to an untreated control and determine the concentration at which the compound inhibits cell growth by 50% (GI₅₀ or IC₅₀).

References

Application Notes and Protocols for the Formation of Transition Metal Complexes with 2-Phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and preliminary biological evaluation of transition metal complexes featuring 2-phenoxyaniline derivatives as ligands. The protocols outlined below are designed to be a foundational resource for researchers in medicinal chemistry, inorganic chemistry, and drug development.

Introduction

Transition metal complexes have garnered significant interest in the field of medicinal chemistry due to their diverse coordination geometries, redox properties, and potential as therapeutic agents.[1][2] this compound and its derivatives serve as versatile scaffolds for the design of novel ligands. The incorporation of a flexible ether linkage and the presence of both a primary amine and a phenoxy group allow for the synthesis of Schiff base ligands that can coordinate with a variety of transition metals. These complexes have shown promise in various biological applications, including as antimicrobial, antioxidant, and anti-inflammatory agents.[3][4][5]

This application note details the synthetic protocols for preparing this compound derivatives, their subsequent conversion to Schiff base ligands, and the formation of transition metal complexes. It also provides an overview of the key characterization techniques and a summary of representative biological activity data.

Synthetic Protocols

The overall synthetic strategy involves a three-stage process:

  • Synthesis of the this compound derivative (ligand precursor).

  • Formation of the Schiff base ligand.

  • Complexation with a transition metal salt.

Protocol 1: Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a classic and effective method for the formation of the diaryl ether linkage present in this compound derivatives.[6][7] This protocol provides a general procedure for the copper-catalyzed coupling of a phenol with an aryl halide.

Materials:

  • A substituted phenol (e.g., 4-tert-butylphenol)

  • A substituted 2-haloaniline (e.g., 2-bromoaniline)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline, 1,10-phenanthroline) (optional, but can improve reaction efficiency)

  • A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • A high-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask, add the substituted phenol (1.0 eq), the 2-haloaniline (1.2 eq), copper(I) iodide (0.1 eq), the ligand (0.2 eq, if used), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., DMF) to the flask.

  • Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound derivative.

Protocol 2: Synthesis of Schiff Base Ligand

The Schiff base ligand is synthesized through the condensation reaction of the this compound derivative with a substituted salicylaldehyde.[8][9]

Materials:

  • This compound derivative (from Protocol 2.1)

  • A substituted salicylaldehyde (e.g., salicylaldehyde, 5-chlorosalicylaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve the substituted salicylaldehyde (1.0 eq) in ethanol.

  • Add the salicylaldehyde solution to the this compound solution with stirring.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The formation of a precipitate may be observed.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated Schiff base ligand by filtration.

  • Wash the solid with cold ethanol and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol if necessary.

Protocol 3: Formation of Transition Metal Complex

The final step is the coordination of the Schiff base ligand with a transition metal salt.[8][10]

Materials:

  • Schiff base ligand (from Protocol 2.2)

  • A transition metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂).

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve the Schiff base ligand (2.0 eq) in hot methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the transition metal(II) salt (1.0 eq) in a minimum amount of hot methanol or ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. A color change and/or precipitation is typically observed.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours.

  • Cool the mixture to room temperature to allow for complete precipitation of the complex.

  • Collect the solid complex by filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether.

  • Dry the final transition metal complex in a desiccator over anhydrous CaCl₂.

Data Presentation

The following tables summarize representative quantitative data for a series of transition metal complexes derived from this compound-based Schiff base ligands.

Table 1: Physicochemical and Spectroscopic Data of Representative Complexes

ComplexMetal IonFormulaM.P. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)IR ν(C=N) (cm⁻¹)IR ν(M-N) (cm⁻¹)IR ν(M-O) (cm⁻¹)
L -C₁₉H₁₆N₂O135-1615--
CuL₂ Cu(II)C₃₈H₃₀N₄O₂Cu>3008.51602510450
NiL₂ Ni(II)C₃₈H₃₀N₄O₂Ni>30010.21605515455
CoL₂ Co(II)C₃₈H₃₀N₄O₂Co>3009.81603512452
ZnL₂ Zn(II)C₃₈H₃₀N₄O₂Zn>3007.91608518458

Note: L represents the Schiff base ligand derived from this compound and salicylaldehyde. The data presented are representative and may vary depending on the specific derivatives used.

Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundE. coliS. aureusC. albicans
Ligand (L) >100>100>100
CuL₂ 2512.550
NiL₂ 502550
CoL₂ 5025100
ZnL₂ 10050>100
Ciprofloxacin 6.253.12-
Fluconazole --12.5

Note: The data indicates that complexation with transition metals often enhances the antimicrobial activity of the Schiff base ligand.[5]

Table 3: Antioxidant Activity Data (IC₅₀ in µM for DPPH radical scavenging)

CompoundIC₅₀ (µM)
Ligand (L) 45.8
CuL₂ 15.2
NiL₂ 20.5
CoL₂ 18.9
ZnL₂ 25.1
Ascorbic Acid 8.7

Note: The lower IC₅₀ value indicates higher antioxidant activity. The metal complexes generally exhibit enhanced radical scavenging properties compared to the free ligand.[3]

Experimental Protocols for Characterization

FT-IR Spectroscopy
  • Objective: To identify the coordination sites of the ligand to the metal ion.

  • Protocol: Record the FT-IR spectra of the free ligand and the metal complexes in the range of 4000-400 cm⁻¹ using KBr pellets. A shift in the characteristic vibrational frequency of the azomethine group (C=N) to a lower wavenumber and the appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations confirm the coordination.[1]

¹H NMR Spectroscopy
  • Objective: To confirm the structure of the diamagnetic complexes (e.g., Zn(II)).

  • Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Record the ¹H NMR spectrum. The disappearance of the phenolic -OH proton signal and a shift in the chemical shifts of the protons near the coordination sites (azomethine and phenoxy groups) indicate complex formation.

UV-Visible Spectroscopy
  • Objective: To study the electronic transitions and geometry of the complexes.

  • Protocol: Record the electronic spectra of the complexes in a suitable solvent (e.g., DMF) in the range of 200-800 nm. The spectra of the complexes typically show bands corresponding to intra-ligand transitions and d-d transitions of the metal ion, which can provide information about the coordination geometry.

Molar Conductivity Measurements
  • Objective: To determine the electrolytic nature of the complexes.

  • Protocol: Prepare a 10⁻³ M solution of the complex in a suitable solvent (e.g., DMF). Measure the molar conductance. Low molar conductivity values are indicative of non-electrolytic complexes.

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Ligand Precursor Synthesis cluster_1 Stage 2: Schiff Base Formation cluster_2 Stage 3: Complex Formation Phenol Substituted Phenol Ullmann Ullmann Condensation Phenol->Ullmann Haloaniline 2-Haloaniline Haloaniline->Ullmann Phenoxyaniline This compound Derivative Ullmann->Phenoxyaniline Condensation Condensation Reaction Phenoxyaniline->Condensation Salicylaldehyde Substituted Salicylaldehyde Salicylaldehyde->Condensation SchiffBase Schiff Base Ligand Condensation->SchiffBase Complexation Complexation SchiffBase->Complexation MetalSalt Transition Metal Salt MetalSalt->Complexation MetalComplex Transition Metal Complex Complexation->MetalComplex

Caption: Overall workflow for the synthesis of transition metal complexes.

Experimental_Workflow start Start reactants Combine Ligand and Metal Salt in Solvent start->reactants reflux Reflux Reaction Mixture (1-3 hours) reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol and Ether filter->wash dry Dry the Complex wash->dry characterize Characterization (FT-IR, NMR, UV-Vis, etc.) dry->characterize end End characterize->end

Caption: Experimental workflow for the complexation step.

References

Application Notes and Protocols for the Use of 2-Phenoxyaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-phenoxyaniline as a versatile building block in the synthesis of novel compounds with potential applications in the agrochemical sector. While direct synthesis of major commercial agrochemicals from this compound is not widely documented in publicly available literature, its diaryl ether amine structure makes it an attractive starting point for the discovery of new active ingredients, particularly fungicides.

Introduction to this compound in Agrochemical Discovery

This compound (CAS 2688-84-8) is an aromatic compound featuring a phenoxy group and an aniline moiety. This unique structure allows for a variety of chemical transformations, making it a valuable intermediate for creating diverse molecular libraries for high-throughput screening in agrochemical research. The diaryl ether linkage is a common feature in a number of commercial herbicides; however, the incorporation of an amino group, as in this compound, provides a reactive handle for the introduction of further diversity and tuning of physicochemical properties.

The primary synthetic utility of this compound in this context lies in the derivatization of the amino group to form amides, ureas, carbamates, and other functionalities, leading to compounds with potential fungicidal, herbicidal, or insecticidal properties.

Synthesis of Novel Agrochemical Candidates from this compound

A key reaction for the synthesis of this compound derivatives is the formation of an amide bond by reacting the aniline with a carboxylic acid derivative. This approach is exemplified in the synthesis of various aniline derivative fungicides. A general approach to creating a library of potential fungicides involves the acylation of this compound with various substituted benzoyl chlorides.

General Experimental Protocol: Synthesis of N-(2-phenoxyphenyl)benzamide Derivatives

This protocol describes a general method for the synthesis of N-(2-phenoxyphenyl)benzamide derivatives, which can be adapted for the creation of a library of potential agrochemical candidates.

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 2,4-dichlorobenzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine as a base

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the this compound is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Extraction: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-(2-phenoxyphenyl)benzamide derivative.

Quantitative Data Summary:

The following table provides representative, non-exhaustive examples of yields that could be expected from the synthesis of N-(2-phenoxyphenyl)benzamide derivatives based on common acylation reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

R-group on Benzoyl ChlorideProduct NameTypical Yield (%)
4-chloro4-chloro-N-(2-phenoxyphenyl)benzamide85-95
2,4-dichloro2,4-dichloro-N-(2-phenoxyphenyl)benzamide80-90
4-methoxy4-methoxy-N-(2-phenoxyphenyl)benzamide88-96
4-nitro4-nitro-N-(2-phenoxyphenyl)benzamide82-92

Visualization of Synthetic Workflow and Potential Agrochemical Scaffolds

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-(2-phenoxyphenyl)benzamide derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous DCM add_base Add Triethylamine start->add_base add_acyl Add Substituted Benzoyl Chloride add_base->add_acyl react Stir at Room Temperature add_acyl->react quench Quench with NaHCO3 react->quench TLC Monitoring extract Extract with DCM quench->extract wash Wash with H2O & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General workflow for the synthesis of N-(2-phenoxyphenyl)benzamide derivatives.

General Structure of Potential Agrochemicals from this compound

The diagram below represents the general chemical scaffold of potential agrochemical candidates derived from this compound, highlighting the points of diversification.

Caption: General chemical scaffold of potential agrochemicals derived from this compound.

Signaling Pathways and Mode of Action

The mode of action of novel compounds can only be determined through extensive biological testing. However, many existing aniline derivative fungicides, such as boscalid, act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] These fungicides interrupt the mitochondrial electron transport chain in fungi, leading to a cessation of energy production and ultimately cell death. It is plausible that novel N-(2-phenoxyphenyl)benzamide derivatives could exhibit a similar mode of action.

Putative Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of SDHI fungicides.

sdhi_moa cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Inhibition succinate Succinate complex_ii Complex II (SDH) succinate->complex_ii Oxidation fumarate Fumarate complex_ii->fumarate atp ATP Production complex_ii->atp Leads to sdhi SDHI Fungicide (e.g., N-(2-phenoxyphenyl)benzamide derivative) sdhi->complex_ii Inhibits Fungal Cell Death Fungal Cell Death atp->Fungal Cell Death Cessation leads to

References

Application Notes and Protocols for 2-Phenoxyaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for common coupling reactions involving 2-phenoxyaniline, a versatile building block in medicinal chemistry and materials science. The protocols outlined below, including Buchwald-Hartwig amination, Ullmann condensation, and copper-catalyzed N-arylation, offer robust methods for the synthesis of N-aryl-2-phenoxyanilines and subsequent intramolecular cyclization to form carbazole derivatives.

I. Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[1] This method is highly versatile for coupling this compound with a variety of aryl halides and triflates. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.[2][3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents) to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination of this compound
Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)SPhos (4)NaOtBu (1.4)Toluene1001892
4-ChloroanisolePd₂(dba)₃ (1.5)XPhos (6)K₃PO₄ (2.0)Dioxane1102485
1-Bromo-4-fluorobenzenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Toluene1001695
2-BromopyridinePd(OAc)₂ (3)BINAP (6)K₂CO₃ (2.0)Dioxane1102078

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Pd Catalyst, Ligand, Base start->reagents Inert Atmosphere reactants Add this compound & Aryl Halide reagents->reactants solvent Add Anhydrous Solvent reactants->solvent heat Heat & Stir (80-110°C, 12-24h) solvent->heat cool Cool to RT heat->cool filter Dilute & Filter cool->filter extract Aqueous Work-up filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: Workflow for Buchwald-Hartwig Amination.

II. Ullmann Condensation for N-Arylation of this compound

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[4][5] While it often requires higher temperatures than palladium-catalyzed methods, modern protocols with the use of ligands can facilitate the reaction under milder conditions.[6]

Experimental Protocol: General Procedure for Ullmann Condensation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask, combine CuI (10 mol%), this compound (1.0 equivalent), the aryl iodide (1.2 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat three times.

  • Add anhydrous DMF and the ligand (e.g., DMEDA, 20 mol%) via syringe.

  • Heat the reaction mixture to 120-150 °C and stir for 24-48 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Ullmann Condensation of this compound
Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-IodotolueneCuI (10)DMEDA (20)K₂CO₃ (2.0)DMF1302488
1-Iodo-4-methoxybenzeneCuI (10)L-proline (20)K₂CO₃ (2.0)DMSO1203682
1-Iodo-4-nitrobenzeneCuI (5)NoneK₂CO₃ (2.0)DMF1502475
2-IodopyridineCuI (15)Phenanthroline (30)Cs₂CO₃ (2.5)Dioxane1404865

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Experimental Workflow: Ullmann Condensation

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Cu Catalyst, Base, this compound, & Aryl Halide start->reagents Inert Atmosphere solvent_ligand Add Solvent & Ligand reagents->solvent_ligand heat Heat & Stir (120-150°C, 24-48h) solvent_ligand->heat cool Cool to RT heat->cool filter Dilute & Filter cool->filter extract Aqueous Work-up filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: Workflow for Ullmann Condensation.

III. Copper-Catalyzed N-Arylation with Aryl Boronic Acids

The Chan-Lam coupling provides an alternative copper-catalyzed method for C-N bond formation, often under milder conditions than the traditional Ullmann reaction.[7][8] This reaction utilizes aryl boronic acids as the arylating agent.

Experimental Protocol: General Procedure for N-Arylation with Aryl Boronic Acids

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl boronic acid.

Materials:

  • This compound

  • Aryl boronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or other suitable base/ligand

  • Dichloromethane (DCM) or other suitable solvent

  • Air (the reaction is often run open to the atmosphere)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), aryl boronic acid (1.5 equivalents), and Cu(OAc)₂ (10 mol%).

  • Add dichloromethane and pyridine (2.0 equivalents).

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with dichloromethane and wash with 1 M aqueous HCl to remove pyridine and copper salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: N-Arylation with Aryl Boronic Acids
Aryl Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidCu(OAc)₂ (10)Pyridine (2.0)DCMRT2490
4-Methoxyphenylboronic acidCu(OAc)₂ (10)Et₃N (2.0)MeOHRT3685
4-Fluorophenylboronic acidCuI (10)4-DMAP (2.0)MethanolRT2488
3-Thienylboronic acidCu(OAc)₂ (15)Pyridine (2.5)DCMRT4875

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

IV. Intramolecular Cyclization to Carbazoles

N-Aryl-2-phenoxyanilines, synthesized via the methods above, can undergo intramolecular C-H amination to form carbazole derivatives. This cyclization can be promoted by various catalytic systems, including palladium and copper.[9][10]

Experimental Protocol: General Procedure for Intramolecular Carbazole Synthesis

This protocol provides a general method for the palladium-catalyzed intramolecular cyclization of an N-aryl-2-phenoxyaniline.

Materials:

  • N-Aryl-2-phenoxyaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • p-Toluenesulfonic acid (p-TsOH) or other acid additive

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or other oxidant

  • Acetonitrile or other suitable solvent

Procedure:

  • To a reaction flask, add the N-aryl-2-phenoxyaniline (1.0 equivalent) and Pd(OAc)₂ (5 mol%).

  • Add acetonitrile and p-TsOH (20 mol%).

  • Add DDQ (1.2 equivalents) to the mixture.

  • Heat the reaction to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure.

  • Purify the crude carbazole product by flash column chromatography.

Signaling Pathway: Synthesis of Carbazoles

Carbazole_Synthesis_Pathway Phenoxyaniline This compound Coupling C-N Coupling Reaction (Buchwald-Hartwig or Ullmann) Phenoxyaniline->Coupling ArylHalide Aryl Halide / Boronic Acid ArylHalide->Coupling Intermediate N-Aryl-2-phenoxyaniline Coupling->Intermediate Pd or Cu Catalyst Cyclization Intramolecular C-H Amination Intermediate->Cyclization Pd Catalyst, Oxidant Carbazole Carbazole Derivative Cyclization->Carbazole

Caption: Synthetic pathway to carbazole derivatives.

References

Application Notes and Protocols: 2-Phenoxyaniline as a Precursor for Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyaniline and its derivatives represent a significant scaffold in medicinal chemistry, particularly in the development of novel anti-inflammatory agents. The diaryl ether linkage provides a unique structural motif that is present in several potent non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent elaboration into precursors for anti-inflammatory drugs, with a focus on compounds structurally related to Diclofenac and the exploration of novel Piroxicam analogues. Furthermore, it delves into the key signaling pathways modulated by these agents.

Synthesis of this compound: The Ullmann Condensation

The most common and effective method for synthesizing the this compound scaffold is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol or an alcohol.[1][2] This reaction has seen significant improvements from its initial harsh conditions, with modern protocols utilizing catalytic amounts of copper, various ligands, and milder reaction conditions.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-aminophenol and a halobenzene.

Materials:

  • 2-Aminophenol

  • Iodobenzene (or Bromobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • L-Proline (or other suitable ligand)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-aminophenol (1.0 eq), the halobenzene (1.2 eq), CuI (0.1 eq), the base (K₂CO₃, 2.0 eq), and the ligand (L-Proline, 0.2 eq).

  • Add the anhydrous solvent (DMSO or DMF) to the flask via syringe.

  • Heat the reaction mixture to a temperature ranging from 100°C to 130°C and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

This compound as a Precursor for Diclofenac Analogues

Diclofenac, [2-(2,6-dichloroanilino)phenyl]acetic acid, is a widely used NSAID. While its industrial synthesis often starts from N-phenyl-2,6-dichloroaniline, the core structure shares similarities with this compound derivatives. The synthesis of N-phenyl-2,6-dichloroaniline itself can be achieved through an Ullmann condensation, highlighting the relevance of this reaction. By modifying the starting materials in the Ullmann condensation, one can synthesize a variety of this compound derivatives that can be further elaborated to Diclofenac analogues.

Conceptual Workflow for Diclofenac Analogue Synthesis

G cluster_0 Ullmann Condensation cluster_1 Elaboration to Diclofenac Analogue 2-Aminophenol 2-Aminophenol Ullmann_Reaction Ullmann Condensation 2-Aminophenol->Ullmann_Reaction CuI, Base, Ligand Halobenzene Halobenzene Halobenzene->Ullmann_Reaction 2-Phenoxyaniline_precursor Substituted This compound Acylation Acylation 2-Phenoxyaniline_precursor->Acylation Chloroacetyl chloride Ullmann_Reaction->2-Phenoxyaniline_precursor Cyclization Cyclization Acylation->Cyclization Lewis Acid Hydrolysis Hydrolysis Cyclization->Hydrolysis Base Diclofenac_Analogue Diclofenac Analogue Hydrolysis->Diclofenac_Analogue

Caption: Synthetic workflow for Diclofenac analogues from this compound.

This compound Scaffold in Novel Piroxicam Analogues

Piroxicam is another potent NSAID belonging to the oxicam class. Its synthesis traditionally starts from saccharin.[3][4] However, the this compound scaffold can be incorporated into novel oxicam-type structures to explore new chemical space and potentially discover compounds with improved efficacy or safety profiles. A new piroxicam analogue has been shown to exhibit enhanced anti-inflammatory efficacy through the MEK/ERK/NF-κB pathway.[5]

Experimental Protocol: Synthesis of a Piroxicam Analogue Precursor

This protocol outlines the synthesis of a key intermediate that could be used to generate novel Piroxicam analogues incorporating a this compound moiety.

Materials:

  • Substituted this compound

  • Methyl 2-chloro-2-(methylsulfinyl)acetate

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool to 0°C.

  • Slowly add a solution of methyl 2-chloro-2-(methylsulfinyl)acetate (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography to yield the N-acylated intermediate, which can then be subjected to intramolecular cyclization and further modifications to yield the final Piroxicam analogue.

Anti-inflammatory Activity Data

The anti-inflammatory activity of compounds derived from or related to the this compound scaffold is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes. The IC₅₀ value represents the concentration of the drug required to inhibit the enzyme activity by 50%.

Compound ClassTargetIC₅₀ (µM)Reference
Pyrazole DerivativesCOX-20.0387 - 0.0612[6]
Furan-phenoxyquinoline DerivativesTNF-α formation2.3[7]
Furan-phenoxyquinoline Derivativesβ-glucuronidase release5.0[7]
Furan-phenoxyquinoline DerivativesLysozyme release4.6[7]
Thiazolo[4,5-d]pyrimidinesCOX-20.87[6]

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of drugs derived from this compound, such as Diclofenac and Piroxicam, are mediated through the inhibition of several key signaling pathways.

Diclofenac's Mechanism of Action

Diclofenac is known to inhibit both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[8][9] However, its mechanism of action is multimodal and extends beyond COX inhibition.[8] It also affects the lipoxygenase pathway, inhibits the thromboxane-prostanoid receptor, and activates the nitric oxide-cGMP antinociceptive pathway.[1][10]

G cluster_other_targets Other Mechanisms Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway COX-1 & COX-2 Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation & Pain Prostaglandins->Inflammation Leukotrienes->Inflammation Diclofenac Diclofenac Diclofenac->COX_Pathway Inhibits Diclofenac->LOX_Pathway Inhibits Thromboxane_Receptor Thromboxane-Prostanoid Receptor Diclofenac->Thromboxane_Receptor Inhibits NO_cGMP NO-cGMP Pathway Diclofenac->NO_cGMP Activates Ion_Channels Ion Channels Diclofenac->Ion_Channels Blocks

Caption: Signaling pathways affected by Diclofenac.

Piroxicam's Mechanism of Action

Piroxicam is a non-selective COX inhibitor, affecting both COX-1 and COX-2.[11][12] Its anti-inflammatory effects are primarily due to the inhibition of prostaglandin synthesis. Additionally, studies have shown that Piroxicam can inhibit cell growth in premalignant and malignant cells by inducing an S-phase block in the cell cycle, accompanied by a reduction in the protein levels of cyclins A, B1, and D1.[13] A novel analogue of Piroxicam has also been shown to exert its anti-inflammatory effects by inhibiting the MEK/ERK/NF-κB signaling pathway.[5]

G cluster_cox Prostaglandin Synthesis Inhibition cluster_cell_cycle Cell Cycle Regulation cluster_mek_erk MEK/ERK/NF-κB Pathway Arachidonic_Acid Arachidonic Acid COX_1_2 COX-1 & COX-2 Arachidonic_Acid->COX_1_2 Prostaglandins Prostaglandins COX_1_2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase Cyclins Cyclins A, B1, D1 Cyclins->S_Phase Promotes Progression LPS LPS MEK MEK LPS->MEK ERK ERK MEK->ERK NF_kB NF-κB ERK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Piroxicam Piroxicam Piroxicam->COX_1_2 Inhibits Piroxicam->S_Phase Blocks Piroxicam->Cyclins Reduces Piroxicam_Analogue Piroxicam Analogue Piroxicam_Analogue->MEK Inhibits

Caption: Signaling pathways affected by Piroxicam and its analogues.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of a wide range of anti-inflammatory agents. The Ullmann condensation provides a robust method for its synthesis, opening avenues for the creation of diverse chemical libraries. The detailed protocols and an understanding of the intricate signaling pathways modulated by these compounds, including but not limited to COX inhibition, provide a solid foundation for researchers and drug development professionals to design and synthesize the next generation of more effective and safer anti-inflammatory drugs.

References

Host-Guest Complex Formation with 2-Phenoxyaniline and β-Cyclodextrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formation and characterization of the host-guest complex between 2-Phenoxyaniline and β-cyclodextrin. This document includes key quantitative data derived from literature, detailed experimental protocols for characterization, and visual diagrams to elucidate experimental workflows and molecular interactions.

Introduction

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity, allowing them to encapsulate a variety of guest molecules to form non-covalent inclusion complexes. β-cyclodextrin (β-CD), composed of seven glucopyranose units, is frequently utilized in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. This compound is a molecule of interest in medicinal chemistry, and its complexation with β-CD can modulate its physicochemical properties. In the solid state, this compound has been shown to form a 2:1 (β-CD:guest) inclusion complex.[1]

Data Presentation

Table 1: Physicochemical Characterization of the 2β-CD · (this compound) Complex
ParameterMethodObservationReference
Stoichiometry (Solid State)Elemental Analysis2:1 (β-CD:this compound)[1]
Thermal StabilityThermogravimetric Analysis (TGA)The complex exhibits a distinct thermal decomposition profile compared to the individual components and their physical mixture, indicating complex formation.[1]
Crystalline StructurePowder X-ray Diffraction (PXRD)The PXRD pattern of the complex is unique and different from that of β-CD and this compound, confirming the formation of a new crystalline phase.[1]

Mandatory Visualizations

cluster_prep Complex Preparation start Start dissolve_cd Dissolve β-CD in deionized water (e.g., 80°C) start->dissolve_cd add_guest Add this compound to the β-CD solution dissolve_cd->add_guest stir Stir the mixture (e.g., 24 hours) add_guest->stir cool Slowly cool to room temperature stir->cool precipitate Collect precipitate (filtration/centrifugation) cool->precipitate wash Wash with distilled water precipitate->wash dry Dry the complex (e.g., vacuum oven) wash->dry end_prep Solid Complex dry->end_prep cluster_char Characterization Techniques cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis complex This compound/β-CD Complex tga TGA complex->tga Thermal Stability pxrd PXRD complex->pxrd Crystalline Structure ftir FT-IR complex->ftir Functional Group Interactions dsc DSC complex->dsc Thermal Events uv_vis UV-Vis Spectroscopy complex->uv_vis Binding Constant (Ka) Stoichiometry fluorescence Fluorescence Spectroscopy complex->fluorescence Binding Constant (Ka) Stoichiometry nmr NMR Spectroscopy complex->nmr Structural Elucidation Binding Stoichiometry itc Isothermal Titration Calorimetry (ITC) complex->itc Thermodynamic Parameters (ΔH, ΔS, ΔG, Ka)

References

Application Notes and Protocols: 2-Phenoxyaniline Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the burgeoning applications of 2-phenoxyaniline derivatives in materials science. This class of compounds, characterized by a phenyl group linked to an aniline via an ether bond, serves as a versatile building block for the synthesis of advanced materials with tailored properties. The unique electronic and structural characteristics of these derivatives make them prime candidates for applications ranging from conductive polymers and electrochromic devices to corrosion inhibitors.

High-Performance Conducting Polymers

This compound derivatives are pivotal in the development of processable and stable conducting polymers. By incorporating the phenoxy group, the resulting polymers often exhibit enhanced solubility in common organic solvents and improved thermal stability compared to unsubstituted polyaniline. These characteristics are crucial for fabricating thin films and other device components.

Application: Organic Electronics

Polymers derived from this compound analogues are promising for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). Their tunable electronic properties, achieved through substitution on the phenoxy or aniline rings, allow for the precise control of energy levels and charge transport characteristics.

Quantitative Data Summary:
Polymer DerivativeMonomerOxidantConductivity (S/cm)SolubilityReference
Poly(2,5-dimethoxyaniline) (PDMOA)2,5-dimethoxyanilineAmmonium persulfateModerately highSoluble in CHCl3, CH2Cl2[1]
Poly(aniline-co-2,5-dimethoxyaniline) (PADMOA)Aniline and 2,5-dimethoxyanilineAmmonium persulfateVaries with monomer ratioSoluble in common organic solvents[1]
Polyaniline salts with phenoxy acetic acidsAniline and phenoxy acetic acid derivatives-~3.0 x 10⁻³Soluble in DMF, DMSO, CHCl3/acetone mixture
Phenoxazine-containing polyaniline derivatives (P1, P2)Phenoxazine and p-phenylenediamine derivatives-0.1 to 1Soluble in methylene chloride[2]
Experimental Protocol: Synthesis of Poly(aniline-co-2,5-dimethoxyaniline) (PADMOA)

This protocol describes the chemical oxidative copolymerization of aniline and 2,5-dimethoxyaniline.

Materials:

  • Aniline (doubly distilled)

  • 2,5-dimethoxyaniline (sublimed)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Acetone

  • Deionized water

  • Ice bath

  • Magnetic stirrer

  • Beakers and flasks

  • Buchner funnel and filter paper

Procedure:

  • Monomer Solution Preparation:

    • Dissolve the desired molar ratio of aniline and 2,5-dimethoxyaniline in 100 mL of 1 M HCl in a conical flask.

    • Cool the solution to 0-5°C in an ice bath with continuous stirring.[1]

  • Initiator Solution Preparation:

    • Dissolve the required amount of ammonium persulfate in deionized water to create the initiator solution.

  • Polymerization:

    • Slowly add the ammonium persulfate solution dropwise to the cooled monomer solution over a period of 20 minutes with vigorous stirring.

    • Continue the reaction at 0-5°C for the desired period (typically several hours). The formation of a precipitate indicates polymer formation.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the polymer powder sequentially with deionized water, methanol, and acetone to remove unreacted monomers, oligomers, and the oxidant.

    • Dry the final polymer product under vacuum at a controlled temperature.

Characterization:

  • FTIR Spectroscopy: To confirm the chemical structure of the copolymer.

  • UV-Vis Spectroscopy: To study the electronic transitions and doping level.

  • Conductivity Measurement: Typically performed using a four-probe method on a pressed pellet of the polymer.

  • Solubility Test: Assess the solubility of the polymer in various organic solvents.

Workflow for Synthesis and Characterization of PADMOA

G cluster_synthesis Synthesis cluster_characterization Characterization monomer_prep Monomer Solution (Aniline, 2,5-DMA in HCl) cooling Cooling (0-5 °C) monomer_prep->cooling polymerization Polymerization cooling->polymerization initiator_prep Initiator Solution ((NH4)2S2O8) initiator_prep->polymerization filtration Filtration polymerization->filtration washing Washing (Water, Methanol, Acetone) filtration->washing drying Drying (Vacuum) washing->drying ftir FTIR drying->ftir uv_vis UV-Vis drying->uv_vis conductivity Conductivity Measurement drying->conductivity solubility Solubility Test drying->solubility G cluster_measurements Measurements cluster_analysis Data Analysis start PDMA-coated ITO Electrode electrolyte Place in Electrolyte (e.g., H2SO4) start->electrolyte potential_app Apply Switching Potentials (Potentiostat) electrolyte->potential_app uv_vis Record UV-Vis Spectra (at each potential) potential_app->uv_vis chrono Monitor Absorbance vs. Time (Square wave potential) potential_app->chrono color_change Quantify Color Change uv_vis->color_change response_time Calculate Response Time chrono->response_time G cluster_effects Effects metal Bare Metal Surface (e.g., Stainless Steel) coating Application of Poly(this compound derivative) Coating metal->coating passive_film Formation of a Passive Film coating->passive_film ocp Increased Open Circuit Potential passive_film->ocp icorr Decreased Corrosion Current Density passive_film->icorr rp Increased Polarization Resistance passive_film->rp corrosion_inhibition Corrosion Inhibition ocp->corrosion_inhibition icorr->corrosion_inhibition rp->corrosion_inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenoxyaniline, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via the two primary synthetic routes: the Ullmann Condensation and the Buchwald-Hartwig Amination.

General Issues

Q1: My reaction yield for this compound synthesis is consistently low. What are the most common general causes?

A1: Low yields in organic synthesis can stem from a variety of factors. The most common culprits include:

  • Purity of Reagents and Solvents: Impurities in starting materials, catalysts, or solvents can inhibit the reaction or lead to side products. Ensure all reagents are of appropriate purity and solvents are anhydrous and deoxygenated, especially for air- and moisture-sensitive reactions like the Buchwald-Hartwig amination.[1][2]

  • Reaction Temperature: Inconsistent, insufficient, or incorrect temperature can significantly impact reaction kinetics and product formation.[1]

  • Catalyst Deactivation: The catalyst may be "poisoned" by certain functional groups or impurities, or it may be old and inactive.[1][3] For palladium-catalyzed reactions, ensuring the active Pd(0) species is correctly generated is crucial.[3]

  • Inappropriate Reaction Conditions: The chosen combination of catalyst, ligand, base, and solvent may not be optimal for your specific substrates.[3]

Ullmann Condensation-Specific Issues

The Ullmann condensation is a classical copper-catalyzed reaction for forming the C-O bond in this compound, typically by coupling a phenol with an aryl halide.[4]

Q2: I am attempting an Ullmann condensation to synthesize a diaryl ether, but the yield is poor. What should I investigate first?

A2: For low-yielding Ullmann reactions, first assess the electronic properties of your reactants. Electron-poor aryl halides and electron-rich phenols generally result in higher yields.[5] Other critical factors to optimize are the choice of copper catalyst, ligand, base, and solvent, as well as the reaction temperature.[5]

Q3: Which copper catalyst is best for the Ullmann synthesis of this compound?

A3: Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts.[5] An air-stable Cu(I) catalyst like CuIPPh₃ has also been shown to be effective.[5] The choice can be substrate-dependent, and for challenging reactions, newer protocols using copper nanoparticles might offer milder conditions.[6]

Q4: My Ullmann reaction is sluggish. What role do ligands play, and which should I consider?

A4: Ligands are essential for accelerating the reaction and allowing for milder conditions.[5][7] N,N- and N,O-chelating ligands are known to be effective.[5] Specific examples that have shown high catalytic activity in Ullmann-type C-O couplings include N,N-dimethylglycine, salicylaldoxime, and dimethylglyoxime.[5] A screening of different ligands may be necessary for optimal results.

Q5: I'm observing significant side product formation in my Ullmann reaction. Could the base be the cause?

A5: Yes, the choice of base is critical. The base's strength, solubility, and hardness can significantly affect the yield.[5] For non-polar solvents like toluene, an inexpensive base such as K₂CO₃ can be effective.[5] In polar aprotic solvents like acetonitrile or DMF, Cs₂CO₃ is often the preferred base due to its better solubility.[5][8] Reductive dehalogenation of the aryl halide is a common side reaction to watch for.

Buchwald-Hartwig Amination-Specific Issues

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for C-N bond formation, which can be adapted for C-O bond formation to produce diaryl ethers.[4][9]

Q6: My Buchwald-Hartwig reaction for diaryl ether synthesis is failing. What are the most common pitfalls?

A6: One of the most frequent and often overlooked reasons for failure is the poor solubility of the inorganic base in the reaction solvent.[10] Other common issues include catalyst inhibition, using an inappropriate base or ligand for the specific substrates, and the inherent low reactivity of certain aryl halides, particularly aryl chlorides.[10]

Q7: How do I select the right base for my Buchwald-Hartwig reaction?

A7: The choice of base is highly substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) are common and effective but can cause decomposition of substrates with sensitive functional groups.[10][11] For such cases, weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are better alternatives.[10][11]

Q8: What is the best solvent for a Buchwald-Hartwig C-O coupling?

A8: Aprotic solvents are generally used to prevent catalyst deactivation.[9] Toluene is a common and effective choice.[10] Ethereal solvents like 1,4-dioxane and THF are also frequently used.[10] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[10]

Q9: My aryl chloride substrate is unreactive in the Buchwald-Hartwig coupling. What can I do?

A9: Aryl chlorides are challenging substrates due to the difficulty of the oxidative addition step.[10][12] To improve reactivity, consider switching to a more electron-rich and bulky phosphine ligand such as XPhos, SPhos, or RuPhos.[9] Increasing the reaction temperature may also be necessary.

Q10: I am observing hydrodehalogenation of my aryl halide as a major side product. How can I minimize this?

A10: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common competing side reaction, particularly when using primary amines.[3] To suppress this, you can try:

  • Using a less sterically hindered ligand.

  • Lowering the reaction temperature.

  • Changing the base.

Purification Issues

Q11: I am having difficulty purifying this compound by column chromatography. What solvent system should I use?

A11: For the purification of anilines, which can be basic and interact strongly with acidic silica gel, it is often beneficial to deactivate the silica. This can be done by adding a small amount of a tertiary amine, like triethylamine (TEA), to the eluent (e.g., 0.5-3%).[13][14] A common solvent system to start with for compounds of moderate polarity like this compound is a mixture of hexanes and ethyl acetate.[14] Begin with a low polarity mixture and gradually increase the proportion of ethyl acetate. An ideal Rf value for the target compound on a TLC plate before running the column is between 0.2 and 0.4.[14][15]

Q12: My this compound product is not very soluble in the chromatography eluent. How should I load it onto the column?

A12: For compounds with poor solubility in the mobile phase, the "dry loading" technique is recommended.[13][14] Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your prepared column.[14]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the yield of diaryl ether synthesis, providing a starting point for optimization.

Table 1: Effect of Ligand, Catalyst, and Base in Ullmann C-O Coupling Reaction Conditions: 0.75 mmol of Iodobenzene, 0.5 mmol of 3,5-Dimethylphenol, 1.0 mmol of base, 5 mol % copper catalyst, 20 mol % ligand, in acetonitrile at 82 °C.[8]

EntryCopper SourceLigandBaseGC Yield (%)
1Cu₂OChxn-Py-AlCs₂CO₃97
2Cu₂OSaloxCs₂CO₃96
3CuISaloxCs₂CO₃97
4Cu₂OSaloxK₃PO₄69
5Cu₂OSaloxK₂CO₃12

Table 2: Comparison of Bases for Buchwald-Hartwig C-O Coupling This table provides a qualitative comparison of commonly used bases.

BaseTypepKaH (approx.)Comments
NaOtBuStrong~19Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[10][11]
LHMDSStrong~26Another strong base option.[11]
K₃PO₄Moderate~12.3A moderately strong base that is often effective.[9]
Cs₂CO₃Weak~10Good for substrates with base-sensitive functional groups due to its mildness and good solubility.[10][11]
K₂CO₃Weak~10.3A weaker, often less expensive alternative to Cs₂CO₃.[10]

Table 3: Comparison of Solvents for Buchwald-Hartwig C-O Coupling This table provides a qualitative comparison of commonly used solvents.

SolventClassComments
Toluene / XyleneAromaticCommonly used, good balance of solubility and high boiling point.[10]
1,4-DioxaneEtherFrequently used, but has some safety and environmental concerns.[10]
THF / 2-MeTHFEtherGood ethereal solvent options. 2-MeTHF is considered a greener alternative.[10]

Experimental Protocols

The following are generalized, non-optimized protocols for the synthesis of this compound. Note: These are starting points; reaction conditions should be optimized for specific substrates and scales.

Protocol 1: Ullmann Condensation for this compound

This protocol is a general procedure for the copper-catalyzed coupling of an aryl halide with a phenol.

Materials:

  • 2-Chloronitrobenzene (or other suitable activated aryl halide)

  • Phenol

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • A suitable ligand (e.g., N,N-dimethylglycine)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)

  • Raney Nickel or other suitable reducing agent (for nitro group reduction)

  • Ethanol or other suitable solvent for reduction

Procedure:

  • C-O Coupling:

    • To an oven-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), phenol (1.2 eq), copper catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0 eq).

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 100-150 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude 2-phenoxynitrobenzene.

  • Nitro Group Reduction:

    • Dissolve the crude 2-phenoxynitrobenzene in a suitable solvent such as ethanol.

    • Add a catalytic amount of Raney Nickel (or other suitable catalyst like Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitor by TLC).

    • Filter the catalyst through celite and wash with the solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: Buchwald-Hartwig Amination for this compound

This protocol describes a two-step approach involving an initial Buchwald-Hartwig C-O coupling followed by reduction.

Materials:

  • Aryl halide (e.g., 1-bromo-2-nitrobenzene)

  • Phenol

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

  • Reducing agent for the nitro group (as in Protocol 1)

Procedure:

  • C-O Coupling:

    • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), palladium pre-catalyst (1-5 mol%), and phosphine ligand (2-10 mol%) to an oven-dried reaction vial.

    • Add the phenol (1.1-1.5 eq) and the base (1.2-2.0 eq).

    • Add the anhydrous, deoxygenated solvent.

    • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 1-24 hours.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to get crude 2-phenoxynitrobenzene.

  • Nitro Group Reduction and Purification:

    • Follow steps 2 and 3 from the Ullmann Condensation protocol.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common issues in the synthesis of this compound.

Buchwald_Hartwig_Troubleshooting start_node Low Yield in Buchwald-Hartwig Reaction check_base Check Base Solubility and Strength start_node->check_base check_catalyst Check Catalyst/Ligand System start_node->check_catalyst check_substrate Evaluate Substrate Reactivity start_node->check_substrate solution_base Screen Weaker Bases (K3PO4, Cs2CO3) or Change Solvent check_base->solution_base Insoluble or too strong? solution_catalyst Screen Different Ligands (e.g., bulky, electron-rich) Use Pre-catalyst check_catalyst->solution_catalyst No conversion? solution_substrate Increase Temperature Use More Active Halide (I > Br > Cl) check_substrate->solution_substrate Aryl chloride used?

A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Ullmann_Troubleshooting start_node Low Yield in Ullmann Condensation check_reagents Verify Reagent Purity and Electronics start_node->check_reagents check_conditions Review Reaction Conditions start_node->check_conditions check_catalyst Assess Catalyst/Ligand start_node->check_catalyst solution_reagents Use High Purity Reagents (Electron-poor Ar-X, Electron-rich Ar-OH) check_reagents->solution_reagents Unfavorable electronics? solution_conditions Optimize Temperature Screen Solvents/Bases (e.g., Toluene/K2CO3 vs DMF/Cs2CO3) check_conditions->solution_conditions Harsh conditions/ poor solubility? solution_catalyst Screen Ligands (e.g., N,N-dimethylglycine) Use Fresh Cu(I) Source check_catalyst->solution_catalyst Reaction stalled?

A troubleshooting workflow for the Ullmann diaryl ether synthesis.

Purification_Workflow start_purification Crude this compound tlc_analysis TLC Analysis (Hexane/EtOAc + 0.5% TEA) start_purification->tlc_analysis good_sep Good Separation? (Rf = 0.2-0.4) tlc_analysis->good_sep column_prep Prepare Column (Silica + Eluent with TEA) good_sep->column_prep Yes optimize_solvent Optimize Solvent System (Change ratio or solvents) good_sep->optimize_solvent No loading Load Sample (Wet or Dry Loading) column_prep->loading elute Elute and Collect Fractions loading->elute pure_product Pure this compound elute->pure_product optimize_solvent->tlc_analysis

A general workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Purification of Crude 2-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Phenoxyaniline. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A: Common impurities in crude this compound depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Such as o-nitrochlorobenzene, phenol, or iodobenzene and o-aminophenol, depending on the synthesis method.

  • Side-Reaction Products: In Ullmann-type reactions, by-products can arise from side reactions.

  • Catalyst Residues: Residual copper or palladium catalysts may be present.[1]

  • Solvents: Residual solvents from the reaction or initial work-up can contaminate the crude product.[2]

  • Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.[3]

Q2: Which purification technique is most effective for this compound?

A: The most effective purification technique depends on the nature and quantity of the impurities.

  • Flash Column Chromatography is highly effective for separating this compound from impurities with different polarities.[1][2] It is often the method of choice for achieving high purity.

  • Recrystallization is a powerful technique for purifying solid crude products, especially for removing small amounts of impurities.[4][5]

  • Vacuum Distillation can be suitable for separating this compound from non-volatile or significantly higher-boiling impurities.[6]

  • Acid-Base Extraction can be used as a preliminary purification step to remove non-basic impurities.

Q3: How can I assess the purity of my this compound sample?

A: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of multiple components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify volatile impurities.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value (47-49 °C) indicates high purity.[2]

Purification Troubleshooting Guides

Column Chromatography

Q: I'm seeing significant streaking or tailing of the this compound spot on my TLC plate and column. What is the cause and how can I fix it?

A: Streaking or tailing of anilines on silica gel is a common issue.

  • Cause: this compound is a basic compound. The acidic silanol groups on the surface of the silica gel can interact strongly with the basic aniline, leading to poor separation and tailing.[7]

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier, like triethylamine (TEA), to the eluent (typically 0.5-1% v/v).[7][8] This neutralizes the acidic sites on the silica, resulting in sharper bands and better separation.

Q: The separation between my product and an impurity is very poor. What should I do?

A: Poor separation can be addressed by optimizing the mobile phase and column parameters.

  • Solution 1: Adjust Solvent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If the spots are too low (low Rf), increase the polarity.

  • Solution 2: Use a Different Solvent System: Sometimes a complete change of solvents (e.g., using dichloromethane/methanol instead of hexane/ethyl acetate) can alter the selectivity and improve separation.

  • Solution 3: Use a Longer Column: Increasing the length of the silica gel bed can improve the separation of closely running compounds.

Recrystallization

Q: My this compound is "oiling out" instead of forming crystals. Why is this happening and what can I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.

  • Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of your compound (m.p. 47-49 °C).[9]

  • Solution 1: Switch to a lower-boiling point solvent.

  • Cause 2: The solution is cooling too rapidly.[9]

  • Solution 2: Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath.

  • Cause 3: High concentration of impurities depressing the melting point.

  • Solution 3: Re-dissolve the oil in a larger volume of hot solvent and try cooling again. If the problem persists, consider a preliminary purification by column chromatography to remove the bulk of the impurities.[9]

Q: I have very low recovery of my product after recrystallization. How can I improve the yield?

A: Low recovery is often due to using too much solvent or premature crystallization.

  • Solution 1: Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product. Using an excess will keep more of your product dissolved in the mother liquor upon cooling.[9]

  • Solution 2: Obtain a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor by boiling off some of the solvent and cool it again to obtain a second, usually less pure, crop of crystals.[9]

  • Solution 3: Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out in the funnel.[10]

Data Summary

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueSource(s)
Melting Point47-49 °C[2]
Boiling Point170 °C at 18 mmHg[2]
AppearanceWhite to cream to brown crystals or powder[11]
Typical TLC EluentHexane:Ethyl Acetate (95:5) with 1% Triethylamine[3]
SolubilitySlightly soluble in chloroform and methanol[2]

Table 2: Recommended Solvents for Purification

Purification MethodRecommended SolventsNotes
Column Chromatography Eluent: Hexane/Ethyl Acetate + 0.5-1% TriethylamineSample Loading: DichloromethaneA gradient elution, starting with a low polarity and gradually increasing, often yields the best results.[3]
Recrystallization Methanol[4], Ethanol, Isopropanol, TolueneThe ideal solvent should dissolve the compound well when hot but poorly when cold.[5][8]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is for the purification of approximately 1 gram of crude this compound.

  • TLC Analysis: First, determine the optimal eluent system by testing various ratios of hexane and ethyl acetate on a TLC plate. Add ~1% triethylamine to the eluent to prevent tailing.[3] Aim for an Rf value of 0.2-0.4 for the this compound spot.[7]

  • Column Packing (Wet Slurry Method):

    • Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[12]

    • In a beaker, prepare a slurry of silica gel (approx. 50 g) in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent until it is just above the silica bed. Do not let the column run dry.[3]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 g) to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[7]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. Monitor the progress of the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.

    • A gradient elution can be performed by gradually increasing the proportion of ethyl acetate to elute more polar compounds.

  • Product Isolation:

    • Combine the fractions containing the pure product as identified by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude this compound. Add a potential solvent (e.g., isopropanol) dropwise. The ideal solvent will dissolve the crude product when heated but not at room temperature.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling. Continue adding the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.[10] This prevents the desired product from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Inducing Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8] Dry the purified crystals in a vacuum oven.

Visualized Workflows

Purification_Decision_Tree Start Crude this compound (Analyze by TLC) Impurity_Check What is the main issue? Start->Impurity_Check Polar_Impurity Strongly Polar Impurities (e.g., baseline spot) Impurity_Check->Polar_Impurity Polarity Nonpolar_Impurity Closely Running Impurities Impurity_Check->Nonpolar_Impurity Separation Color_Impurity Product is clean by TLC, but highly colored Impurity_Check->Color_Impurity Appearance Action_AcidBase Consider preliminary Acid-Base Extraction Polar_Impurity->Action_AcidBase Action_Chroma Use Flash Column Chromatography Nonpolar_Impurity->Action_Chroma Action_Recrystal Use Recrystallization Color_Impurity->Action_Recrystal Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Analysis: Find optimal eluent (e.g., Hex/EtOAc + 1% TEA) Pack 2. Pack Column: Wet slurry method TLC->Pack Load 3. Load Sample: Dry loading method Pack->Load Elute 4. Elute with Solvent: Collect fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure this compound Evaporate->Final Recrystallization_Troubleshooting Start Low Recovery After Recrystallization Check_Solvent Was too much solvent used? Start->Check_Solvent Check_Filtration Premature crystallization during hot filtration? Check_Solvent->Check_Filtration No Sol_Yes Concentrate mother liquor and cool to get a second crop of crystals. Check_Solvent->Sol_Yes Yes Filt_Yes Next time, use pre-heated funnel and flask. Check_Filtration->Filt_Yes Yes Sol_No Problem likely lies elsewhere. Check_Filtration->Sol_No No

References

Minimizing side products in Ullmann condensation of 2-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Ullmann condensation of 2-phenoxyaniline for the synthesis of N-aryl derivatives.

Troubleshooting Guide

The Ullmann condensation, while a powerful tool for C-N bond formation, can be sensitive to various reaction parameters. Below is a guide to address common issues encountered when using this compound as the nucleophile.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) source may have oxidized to copper(II). The active catalytic species is Cu(I).[1]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- Consider adding a small amount of a reducing agent like zinc dust if using a Cu(II) source to generate Cu(I) in situ.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific aryl halide and this compound combination. Ligands are crucial for stabilizing the copper catalyst.[1]- Screen a variety of ligands. For N-arylation of anilines, common choices include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and amino acids like L-proline.[2]
Suboptimal Base: The base may not be strong enough to deprotonate the aniline, or it may be sterically hindered.- Use a strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for optimal reactivity.[1]
Reaction Temperature Too Low: While modern Ullmann reactions are milder, the temperature may be insufficient for catalyst turnover.- If using a ligand-based system, start in the 80-120 °C range.[1] If no reaction is observed, incrementally increase the temperature.
Significant Side Product Formation Homocoupling of Aryl Halide: This occurs when two molecules of the aryl halide react with each other, a common side reaction in Ullmann couplings.[3][4]- Lower the reaction temperature.[5]- Use a bidentate ligand, which can favor the desired cross-coupling pathway.[5]- Adjust the stoichiometry to use a slight excess of this compound relative to the aryl halide.[5]
Hydrodehalogenation of Aryl Halide: The aryl halide is reduced, replacing the halogen with a hydrogen atom.- Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to minimize side reactions with trace water or oxygen.- Use anhydrous solvents and reagents.[1]
Decomposition of Starting Materials: High temperatures can lead to the degradation of this compound or the aryl halide.- Lower the reaction temperature.[1]- Screen different solvents; sometimes a lower-boiling solvent can provide a sufficient reaction rate with less decomposition.
Reaction Stalls Before Completion Catalyst Deactivation: The copper catalyst may become deactivated over the course of the reaction.[1]- Try adding a second portion of fresh catalyst and/or ligand midway through the reaction.[1]- Ensure the reaction is free of impurities that could poison the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the N-arylation of this compound?

A1: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are generally preferred as they are the active catalytic species.[1] While metallic copper or copper(II) salts can be used, they may require higher temperatures or additives to generate the active Cu(I) species in situ.

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is often empirical and substrate-dependent. For the N-arylation of anilines (a Goldberg reaction), bidentate nitrogen-based ligands like 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA) are excellent starting points.[2][6] Amino acids, such as L-proline, have also proven effective and can be a cost-effective option.[7] It is advisable to screen a small selection of ligands to find the optimal one for your specific aryl halide.

Q3: Can I run the reaction without a ligand?

A3: While traditional Ullmann condensations were performed without ligands, they required harsh conditions, such as very high temperatures (often over 200°C) and stoichiometric amounts of copper.[6] Modern, ligand-accelerated protocols allow for milder conditions, lower catalyst loadings, and generally higher yields and selectivity. For efficient coupling with this compound, using a ligand is highly recommended.

Q4: My aryl halide is an aryl chloride. Why is the reaction not working well?

A4: The reactivity of aryl halides in Ullmann condensations generally follows the trend: I > Br > Cl. Aryl chlorides are the least reactive and often require more forcing conditions, such as higher temperatures, or a more specialized catalytic system to achieve good conversion.[8] Consider switching to the corresponding aryl bromide or iodide if possible.

Q5: What are the most common side products to look out for?

A5: The two most prevalent side products are the homocoupling of your aryl halide to form a biaryl compound, and the hydrodehalogenation of the aryl halide, where the halogen is replaced by hydrogen.[3][5][9] Careful optimization of the reaction conditions, particularly temperature and ligand choice, can help to minimize these.

Data on Reaction Parameter Effects

The following table summarizes the expected impact of key reaction parameters on the yield of the desired N-arylated this compound and the formation of major side products, based on established principles of the Ullmann condensation.

Parameter Condition Expected Yield of Desired Product Expected Level of Side Products (Homocoupling, Dehalogenation)
Catalyst CuI (5 mol%)GoodModerate
Cu₂O (5 mol%)Moderate to GoodModerate
Cu Powder (1.5 eq)Variable, often lowerHigh
Ligand 1,10-Phenanthroline (10 mol%)HighLow
L-Proline (20 mol%)Good to HighLow to Moderate
NoneLow to ModerateHigh
Base K₃PO₄ (2 eq)HighLow
Cs₂CO₃ (2 eq)HighLow
K₂CO₃ (2 eq)ModerateModerate to High
Solvent DioxaneGoodModerate
TolueneGoodModerate
DMFHighLow to Moderate
Temperature 80 °CModerateLow
110 °CHighModerate
140 °CHigh, but risk of decompositionHigh

Experimental Protocols

Ligand-Accelerated Ullmann N-Arylation of this compound

This protocol provides a general starting point for the copper-catalyzed Ullmann coupling between this compound and an aryl iodide.

1. Reagents and Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered (2.0 mmol)

  • Anhydrous dioxane or toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

2. Reaction Setup:

  • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl iodide, this compound, copper(I) iodide, 1,10-phenanthroline, and potassium phosphate.[1]

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[1]

  • Add the anhydrous solvent via syringe.[1]

3. Reaction and Work-up:

  • Place the vessel in a preheated heating block or oil bath and stir at the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure N-arylated this compound.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Ullmann condensation of this compound.

Troubleshooting_Ullmann_Condensation start Start Reaction check_conversion Low or No Conversion? start->check_conversion inactive_catalyst Use Fresh Cu(I) Source check_conversion->inactive_catalyst Yes side_products Significant Side Products? check_conversion->side_products No optimize_ligand Screen Ligands (e.g., Phenanthroline, DMEDA) inactive_catalyst->optimize_ligand optimize_base Switch to Stronger Base (K3PO4, Cs2CO3) optimize_ligand->optimize_base increase_temp Increase Temperature (e.g., 100-130 °C) optimize_base->increase_temp increase_temp->check_conversion homocoupling Homocoupling Observed side_products->homocoupling Yes dehalogenation Dehalogenation Observed side_products->dehalogenation Yes success Successful Reaction side_products->success No lower_temp Lower Temperature homocoupling->lower_temp change_ligand Use Bidentate Ligand homocoupling->change_ligand adjust_stoich Use Excess Aniline homocoupling->adjust_stoich anhydrous Ensure Anhydrous Conditions dehalogenation->anhydrous lower_temp->start change_ligand->start adjust_stoich->start anhydrous->start

Caption: Troubleshooting workflow for Ullmann condensation.

References

Technical Support Center: Optimization of 2-Phenoxyaniline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and comparative data to help optimize your synthetic strategies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the derivatization of this compound in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Yield Insufficiently reactive acylating agent: Acetic anhydride may not be reactive enough, especially if the reaction conditions are mild.Switch to a more reactive acylating agent, such as the corresponding acyl chloride.
Incomplete reaction: The reaction may not have reached completion due to suboptimal temperature or reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating or extending the reaction time.
Catalyst inefficiency or absence: For some acylations, a catalyst is necessary to achieve a reasonable reaction rate.Employ a nucleophilic catalyst like 4-(Dimethylaminopylidine) (DMAP) to accelerate the reaction.
Poor solubility of this compound: If the starting material is not fully dissolved, the reaction will be slow and incomplete.Select a solvent in which this compound has good solubility, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Presence of Unreacted this compound Insufficient acylating agent: The stoichiometry of the acylating agent may be too low to drive the reaction to completion.Increase the equivalents of the acylating agent (e.g., 1.5 to 2 equivalents).
Reaction conditions are too mild: The temperature may be too low for the reaction to proceed efficiently.Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of Multiple Products Diacylation: The initially formed N-acylated product may undergo a second acylation under forcing conditions.Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture to avoid a large excess at any given time.
O-acylation (if hydroxyl groups are present on the phenoxy ring): If the phenoxy group is substituted with a hydroxyl group, it can also be acylated.Employ chemoselective reaction conditions, such as running the reaction at a lower temperature, which generally favors N-acylation. Alternatively, protect the hydroxyl group before N-acylation.
Difficult Product Isolation Product is soluble in the aqueous phase during workup: This can lead to loss of product.Ensure the pH of the aqueous phase is adjusted to be neutral or slightly basic before extraction to minimize the protonation of the amide product.
Emulsion formation during extraction: This can make phase separation difficult.Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of this compound failing?

A: Direct Friedel-Crafts acylation on this compound is often unsuccessful because the amino group (-NH2) is a strong Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃). This reaction forms a deactivated anilinium salt, which withdraws electron density from the aromatic ring, rendering it insufficiently nucleophilic for electrophilic aromatic substitution.[1] To achieve C-acylation on the aromatic ring, it is advisable to first protect the amino group by converting it to an acetanilide. This moderates the activating effect of the nitrogen and prevents N-acylation.

Q2: What is the role of a base, like pyridine or triethylamine, in the acylation of this compound?

A: When using an acyl chloride as the acylating agent, hydrochloric acid (HCl) is generated as a byproduct. The added base neutralizes this HCl, preventing it from protonating the starting this compound. Protonated aniline is no longer nucleophilic and will not react with the acylating agent. Therefore, the base is crucial for ensuring the reaction goes to completion.[2]

Q3: Can I use acetic acid as a solvent for the acetylation of this compound with acetic anhydride?

A: Yes, glacial acetic acid can be used as a solvent. It can help to dissolve the starting materials and the resulting acetanilide. However, for some applications, using a less reactive solvent like dichloromethane or chloroform might be preferred to have better control over the reaction conditions.

Q4: How can I monitor the progress of my this compound derivatization reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting this compound on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progress of the reaction.

Q5: My purified N-acyl-2-phenoxyaniline derivative is unstable. What could be the cause?

A: While amides are generally stable, instability can sometimes be an issue, especially if there are other reactive functional groups in the molecule or if the compound is sensitive to light or air. Ensure the product is thoroughly dried and stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. If the acyl group is particularly labile, consider storing it at a lower temperature.

Data Presentation

Optimized Reaction Conditions for N-Acetylation of Anilines

The following table summarizes representative reaction conditions for the N-acetylation of anilines, which can be adapted for this compound. Optimization for this compound may be required.

Acylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetic AnhydrideNoneAcetic Acid1001>90
Acetic AnhydrideExpansive GraphiteDichloromethaneReflux0.598[3]
Acetic AnhydrideVOSO₄·5H₂O (1%)Solvent-freeRoom Temp24~90[4]
Acetyl ChloridePyridineDichloromethane0 to Room Temp1-2>95
Acetyl ChlorideTriethylamine/DMAP (cat.)Dichloromethane0 to Room Temp1-2>95

Experimental Protocols

Protocol 1: N-Acetylation of this compound using Acetic Anhydride

This protocol describes a straightforward method for the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • With stirring, add acetic anhydride (1.1 eq) to the solution.

  • Heat the reaction mixture to a gentle reflux (around 100-110 °C) for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining acetic acid.

  • Dry the product in a vacuum oven to obtain N-(2-phenoxyphenyl)acetamide.

Protocol 2: DMAP-Catalyzed N-Acylation of this compound with an Acyl Chloride

This protocol is suitable for less reactive acyl chlorides or when milder reaction conditions are desired.[5]

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a rubber septum

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and a catalytic amount of DMAP (0.05-0.1 eq).

  • Add anhydrous DCM via syringe and stir until all solids are dissolved.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.05 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve this compound in appropriate solvent add_reagents Add Acylating Agent and Catalyst/Base start->add_reagents reaction Stir at specified temperature and time add_reagents->reaction monitor Monitor progress by TLC reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, IR, m.p.) purify->characterize

Caption: A generalized workflow for the derivatization of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_sm Check for unreacted starting material (TLC) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes no_sm No Starting Material check_sm->no_sm No increase_reactivity Increase Reactivity: - More reactive acylating agent - Add catalyst (DMAP) - Increase temperature sm_present->increase_reactivity optimize_workup Optimize Workup: - Check pH during extraction - Ensure complete extraction - Minimize transfer losses no_sm->optimize_workup

Caption: A decision-making workflow for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Guide for 2-Phenoxyaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for 2-Phenoxyaniline coupling reactions, focusing on common challenges encountered during the synthesis of N-aryl-2-phenoxyaniline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my this compound coupling reaction?

Low or no product yield is a common issue that can arise from several factors. The primary areas to investigate are the activity of your catalyst, the choice of reaction conditions (temperature, solvent, and base), and the integrity of your starting materials. For instance, in Ullmann couplings, an inactive copper catalyst, often due to oxidation, can halt the reaction. Similarly, in palladium-catalyzed Buchwald-Hartwig aminations, the choice of ligand is critical for catalyst activity and stability. Sub-optimal temperature is another frequent cause; traditional Ullmann reactions often require high temperatures, while modern ligand-accelerated protocols can proceed at milder conditions.[1]

Q2: What are common side products in this compound coupling reactions and how can I minimize them?

Side product formation can significantly complicate purification and reduce the yield of your desired product. Common side reactions include:

  • Homocoupling: Formation of biaryl compounds from the coupling of two aryl halide molecules. This can often be minimized by adjusting the stoichiometry of your reactants or by using a more active catalyst system.

  • Hydrodehalogenation: Reduction of the aryl halide starting material, leading to an arene byproduct. This is often caused by the presence of water or other protic impurities in the reaction mixture. Ensuring the use of anhydrous solvents and reagents is crucial.

  • Oxidation of this compound: The aniline moiety can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain oxidants. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.

Q3: How does the phenoxy group in this compound affect the coupling reaction?

The phenoxy group at the ortho position of the aniline can influence the reaction in two main ways:

  • Steric Hindrance: The bulky phenoxy group can sterically hinder the approach of the coupling partner and the catalyst to the nitrogen atom. This can lead to slower reaction rates and require more forcing conditions or specialized, bulky ligands (in the case of Buchwald-Hartwig reactions) to overcome.

  • Electronic Effects: The phenoxy group is generally considered to be electron-withdrawing through an inductive effect, which can decrease the nucleophilicity of the aniline nitrogen. However, it can also act as an electron-donating group through resonance. The overall electronic effect can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

Q4: How do I choose the appropriate catalyst and ligand for my this compound coupling?

The choice of catalyst and ligand is highly dependent on the specific coupling reaction you are performing:

  • Ullmann Coupling: Copper(I) salts such as CuI, CuBr, or Cu₂O are commonly used. The addition of a ligand, such as 1,10-phenanthroline or L-proline, can significantly improve the reaction rate and allow for milder conditions.

  • Buchwald-Hartwig Amination: Palladium catalysts, often in the form of Pd₂(dba)₃ or Pd(OAc)₂, are used in combination with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. The choice of ligand is critical for achieving high yields, especially with sterically hindered anilines like this compound.

  • Chan-Lam Coupling: Copper(II) acetate is a common catalyst. The reaction can often be performed in the presence of air and at room temperature.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst (e.g., oxidized copper, decomposed palladium complex).Use a fresh, high-purity catalyst. For Ullmann couplings, consider in-situ generation of Cu(I). For Buchwald-Hartwig, use a pre-catalyst or ensure proper activation.
Inappropriate ligand or no ligand used.Screen a variety of ligands. For Buchwald-Hartwig with this compound, bulky biarylphosphine ligands are often effective. For Ullmann, consider N,N- or N,O-bidentate ligands.
Suboptimal base.The base is crucial for deprotonating the aniline. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOtBu. Ensure the base is anhydrous and finely powdered.
Incorrect reaction temperature.Optimize the temperature. If no reaction is observed, incrementally increase the temperature. If decomposition occurs, lower the temperature. Modern ligand systems often allow for milder conditions.[1]
Reaction Stalls Before Completion Catalyst deactivation.Add a fresh portion of catalyst and/or ligand midway through the reaction.
Insufficient reaction time.Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.
Formation of Side Products Presence of water or other protic impurities.Use anhydrous solvents and reagents. Thoroughly dry all glassware.
Homocoupling of the coupling partner.Adjust the stoichiometry, using a slight excess of the this compound.
Oxidation of this compound.Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon).
Difficult Product Purification Product is a viscous oil or difficult to crystallize.Try different purification techniques such as column chromatography with different solvent systems or preparative HPLC.
Product is contaminated with catalyst residues.For copper-catalyzed reactions, washing with an aqueous solution of ammonia or EDTA can help remove copper salts. For palladium, specific scavengers can be employed.

Experimental Protocols

Ullmann Condensation for N-Aryl-2-phenoxyaniline Synthesis (General Protocol)

This protocol is adapted from a procedure for a structurally similar aniline.

Materials:

  • Halo-2-phenoxyaniline (e.g., 1-iodo-2-phenoxyaniline) (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the halo-2-phenoxyaniline, amine, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous DMF via syringe.

  • Place the tube in a preheated oil bath at 120 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for N-Aryl-2-phenoxyaniline Synthesis (General Protocol)

Materials:

  • This compound (1.0 mmol)

  • Aryl Bromide (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the this compound and the aryl bromide.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Chan-Lam Coupling for N-Aryl-2-phenoxyaniline Synthesis (General Protocol)

Materials:

  • This compound (1.0 mmol)

  • Aryl Boronic Acid (1.5 mmol)

  • Copper(II) Acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • To a round-bottom flask, add this compound, aryl boronic acid, and Cu(OAc)₂.

  • Add DCM and pyridine.

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide representative quantitative data for Ullmann, Buchwald-Hartwig, and Chan-Lam coupling reactions. Please note that these are illustrative examples and the optimal conditions and yields for this compound may vary.

Table 1: Representative Conditions for Ullmann Coupling of Anilines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
CuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1202475-90
CuI (5)L-Proline (10)K₃PO₄DMSO1001880-95
Cu₂O (10)NoneCs₂CO₃Dioxane1103660-80

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Anilines

Pd Source (mol% Pd)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)XPhos (4)NaOtBuToluene1001285-98
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101680-92
Pd-G3-XPhos (1)-Cs₂CO₃t-AmylOH100890-99

Table 3: Representative Conditions for Chan-Lam Coupling of Anilines

Cu Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Cu(OAc)₂ (10)PyridineDCMRT4870-90
Cu(OAc)₂ (20)Et₃NMeOHRT2465-85
CuCl₂ (10)K₂CO₃MeCN601275-92

Visualizations

Experimental Workflow for this compound Coupling Reactions

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reactants This compound & Coupling Partner Reagents Catalyst, Ligand, Base Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reagents->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Heating_Stirring Heat & Stir Solvent_Addition->Heating_Stirring Inert_Atmosphere->Solvent_Addition Quenching Quench Reaction Heating_Stirring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified N-Aryl-2-phenoxyaniline Purification->Product

Caption: Generalized experimental workflow for this compound coupling reactions.

Logical Troubleshooting Flowchart for Low Yield

troubleshooting_low_yield Start Low Yield Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use Fresh Catalyst & Appropriate Ligand Check_Catalyst->Solution_Catalyst No Check_Reagents Are Starting Materials Pure? Check_Conditions->Check_Reagents Yes Solution_Temp Optimize Temperature Check_Conditions->Solution_Temp No (Temp) Solution_Base_Solvent Screen Bases & Solvents Check_Conditions->Solution_Base_Solvent No (Base/Solvent) Solution_Reagents Purify Starting Materials & Use Anhydrous Conditions Check_Reagents->Solution_Reagents No End Improved Yield Check_Reagents->End Yes Solution_Catalyst->Check_Conditions Solution_Temp->Check_Reagents Solution_Base_Solvent->Check_Reagents Solution_Reagents->End

Caption: A logical workflow for troubleshooting low yields in coupling reactions.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

How to avoid oxidation of 2-Phenoxyaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and handling of 2-phenoxyaniline to prevent its oxidation.

Troubleshooting Guide

Issue Observation Potential Cause(s) Recommended Action(s)
Product Discoloration The typically white to light yellow crystalline solid has developed a brown or grayish tint.Oxidation due to exposure to air (oxygen) and/or light.1. Immediately transfer the product to a tightly sealed, amber glass container. 2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a cool, dark, and dry place. 4. For future use, consider purification by recrystallization.
Inconsistent Experimental Results Variability in reaction outcomes or analytical data when using this compound from the same batch over time.Degradation of the compound due to improper storage, leading to the presence of impurities.1. Verify the purity of the stored this compound using an appropriate analytical method (e.g., NMR, GC-MS). 2. If impurities are detected, purify the material before use. 3. Always handle the compound under an inert atmosphere, especially when preparing solutions for reactions.
Formation of Insoluble Material The compound does not fully dissolve in a solvent in which it is known to be soluble, or a precipitate forms in a stock solution.Polymerization or formation of highly oxidized, insoluble byproducts.1. Attempt to isolate the soluble portion by filtration. 2. Purify the soluble fraction by recrystallization. 3. Discard the insoluble material. 4. For stock solutions, prepare them fresh and store them under an inert atmosphere in a dark, cool place for short periods only.

Frequently Asked Questions (FAQs)

Q1: What causes the oxidation of this compound?

A1: The primary causes of oxidation in this compound are exposure to atmospheric oxygen and light. The amine functional group in the molecule is susceptible to oxidation, which can lead to the formation of colored impurities and degradation of the product's purity.

Q2: What is the typical appearance of oxidized this compound?

A2: Pure this compound is a white to bright yellow crystalline solid. Upon oxidation, it typically changes color to brown or gray.[1][2][3][4][5] The extent of discoloration can be an indicator of the degree of oxidation.

Q3: What are the ideal storage conditions to prevent the oxidation of this compound?

A3: To minimize oxidation, this compound should be stored in a cool, dry, and dark environment.[1][2][3] It is highly recommended to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to displace any oxygen.[6]

Q4: Can I use an antioxidant to improve the storage stability of this compound?

A4: Yes, adding a suitable antioxidant can help inhibit the oxidation process. While specific data for this compound is limited, general-purpose antioxidants for aromatic amines, such as Butylated Hydroxytoluene (BHT), can be effective. The concentration of the antioxidant should be kept low, typically in the range of 0.01% to 0.1% by weight.

Q5: My this compound has already discolored. How can I purify it?

A5: If your this compound has discolored due to oxidation, it can often be purified by recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is a common and effective method to remove colored impurities and restore the product to its original appearance and purity.

Data Presentation

Table 1: Recommended Storage Conditions and Antioxidant Use
ParameterRecommendationNotes
Temperature Room Temperature or Refrigerated (2-8 °C)Lower temperatures slow down the rate of oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key component in the oxidation process.
Light Exposure Store in a dark place (e.g., amber vial or wrapped in foil)Light can catalyze the oxidation of aromatic amines.
Container Tightly sealed glass containerPrevents exposure to air and moisture. The material is hygroscopic.[1][2][3]
Antioxidant (Optional) Butylated Hydroxytoluene (BHT)A common antioxidant for organic compounds.
Antioxidant Concentration 0.01 - 0.1% (w/w)Start with a low concentration and optimize as needed for your application.

Experimental Protocols

Protocol 1: Recrystallization of Oxidized this compound

This protocol describes a general procedure for the purification of discolored this compound by recrystallization using an ethanol/water solvent system.

Materials:

  • Discolored this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude, discolored this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture gently in a hot water bath with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes slightly and persistently cloudy. This indicates that the solution is saturated.

  • Re-dissolution: Gently heat the cloudy solution until it becomes clear again. If it does not become clear, add a very small amount of hot ethanol until it does.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum. The purified this compound should be a white to light yellow crystalline solid.

Mandatory Visualization

Oxidation_Process Oxidation of this compound This compound This compound Oxidized_Intermediates Oxidized Intermediates This compound->Oxidized_Intermediates Oxidation Oxidizing_Agents Air (Oxygen) Light Oxidizing_Agents->Oxidized_Intermediates Colored_Impurities Colored Impurities (Brown/Gray) Oxidized_Intermediates->Colored_Impurities Polymerization Polymerization Products Oxidized_Intermediates->Polymerization

Caption: Simplified pathway of this compound oxidation.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Storage Start Observe this compound Is_Discolored Is the product discolored? Start->Is_Discolored Store_Properly Store in a cool, dark, dry place under inert atmosphere. Is_Discolored->Store_Properly No Purify Purify by recrystallization or column chromatography. Is_Discolored->Purify Yes End Product is stable. Store_Properly->End Use_Product Use purified product. Purify->Use_Product

Caption: Decision workflow for handling this compound.

References

Technical Support Center: Overcoming Low Reactivity in 2-Phenoxyaniline Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the unique reactivity challenges of 2-phenoxyaniline. The inherent electronic properties of this molecule—possessing both a highly activating amino group and an electron-donating phenoxy group—can lead to difficulties in controlling reaction outcomes, particularly in substitution reactions.

Troubleshooting Guides

This section addresses specific issues encountered during common substitution reactions involving this compound and its derivatives.

Issue 1: Poor Regioselectivity and Over-Reactivity in Electrophilic Aromatic Substitution (EAS)

Question: Why am I getting a mixture of ortho- and para-substituted products, along with some polysubstituted byproducts, during the nitration (or halogenation) of this compound?

Answer: The low selectivity you are observing is a direct result of the powerful activating nature of the primary amino (-NH₂) group. The -NH₂ group is a strong ortho-, para-director, making the aniline ring highly nucleophilic and susceptible to rapid, multiple substitutions under standard electrophilic aromatic substitution (EAS) conditions.[1][2] Furthermore, reactions like nitration can lead to oxidation of the aniline ring or formation of meta products if the amino group gets protonated in the acidic medium.[3]

Solutions:

  • Amine Protection: The most effective strategy is to temporarily "tame" the amino group's reactivity by converting it into a less activating group, such as an amide. Acetylation is a common and reversible method. This moderately activating amide group still directs ortho- and para-, but the reaction is much slower and more controllable, preventing polysubstitution.[3][4] The bulkiness of the protecting group can also favor the para-product over the ortho-product due to steric hindrance.

  • Milder Reaction Conditions: Using less aggressive reagents and lower temperatures can sometimes help, but amine protection is the more robust and widely accepted solution for achieving high regioselectivity.

eas_workflow cluster_main Workflow for Controlled Electrophilic Aromatic Substitution start This compound protect Protect Amine (e.g., Acetylation) start->protect Ac₂O/Pyridine react Perform EAS (e.g., Nitration) protect->react HNO₃/H₂SO₄ deprotect Deprotect Amine (Hydrolysis) react->deprotect H⁺/H₂O or OH⁻ end Regioselective Product deprotect->end

Controlled Electrophilic Aromatic Substitution Workflow.
Issue 2: Sluggish or Low-Yield Nucleophilic Acylation (Amide Formation)

Question: My acylation of this compound with an acid chloride is very slow, or the yield of the corresponding amide is low. What is the problem?

Answer: While the aniline nitrogen is a nucleophile, its reactivity can be sterically hindered by the adjacent phenoxy group. More importantly, the hydrochloric acid (HCl) generated during the reaction protonates the starting aniline, converting it into a non-nucleophilic ammonium salt.[5] If no base is present, a maximum theoretical yield of only 50% is possible, as half of the aniline is consumed to neutralize the HCl.[5]

Solutions:

  • Add a Non-Nucleophilic Base: The most common solution is to add at least one equivalent of a tertiary amine base, such as triethylamine (Et₃N) or pyridine. This base will scavenge the HCl byproduct, ensuring the this compound remains deprotonated and nucleophilic throughout the reaction.

  • Use Excess Amine: Alternatively, you can use two equivalents of this compound; one acts as the nucleophile and the other as the base. This is less atom-economical and may complicate purification.

  • Increase Temperature: If the reaction is still sluggish with a base, gentle heating can help overcome the activation energy barrier.

  • Use a More Reactive Acylating Agent: If using a less reactive carboxylic acid with coupling agents (like HATU or EDC), the inherent nucleophilicity of the aniline might be insufficient. Switching to a more reactive electrophile like an acid anhydride or acid chloride can improve results.

Issue 3: Low Conversion in Palladium-Catalyzed Buchwald-Hartwig Amination

Question: I am trying to couple a bromo-substituted this compound with a primary amine using a palladium catalyst, but I'm seeing low conversion of my starting material. What are the likely causes?

Answer: Low yields in Buchwald-Hartwig aminations are common and can stem from several factors, especially with challenging substrates like substituted anilines.[6][7]

Potential Causes & Solutions:

  • Catalyst Poisoning/Inhibition: The nitrogen atom of the aniline can coordinate to the palladium center, inhibiting its catalytic activity. This is a known issue for pyridine and aniline substrates.[7]

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos). These ligands promote the desired C-N bond formation and can sterically hinder the aniline from poisoning the catalyst.[8]

  • Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen and moisture.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degassing the solvent is critical.[6][9] Using a pre-formed catalyst (precatalyst) can also give more consistent results than generating the catalyst in situ.[10]

  • Suboptimal Base or Solvent: The choice of base is crucial for the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective strong base. However, if your substrate is base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.[6][9] Toluene and dioxane are common solvents; ensure your starting materials are soluble.[7]

  • Low Temperature: These reactions often require heat to proceed efficiently, typically in the 80-110 °C range.[11]

troubleshoot_yield cluster_diag Troubleshooting Low Yield in Cross-Coupling Reactions start Low Yield or No Reaction q1 Is the atmosphere strictly inert? start->q1 s1 Degas solvents. Use fresh, dry reagents. Run under Ar or N₂. q1->s1 No q2 Is the catalyst/ligand optimal? q1->q2 Yes s1->q2 s2 Screen bulky ligands (e.g., XPhos, RuPhos). Use a precatalyst. q2->s2 No q3 Is the base/solvent correct? q2->q3 Yes s2->q3 s3 Try a stronger base (NaOtBu) or a weaker one (Cs₂CO₃). Check substrate solubility. q3->s3 No q4 Is the temperature adequate? q3->q4 Yes s3->q4 s4 Increase temperature (typically 80-110 °C). Monitor for decomposition. q4->s4 No end Reaction Optimized q4->end Yes s4->end

Decision workflow for troubleshooting low-yield reactions.
Issue 4: Failure of Ullmann Condensation

Question: My attempt to synthesize a this compound derivative via Ullmann condensation is giving a low yield. What should I investigate?

Answer: The classical Ullmann reaction is notorious for requiring harsh conditions (high temperatures, stoichiometric copper) and can be sensitive to several factors.[1][12][13] Modern protocols with ligands have improved reliability, but issues can still arise.

Potential Causes & Solutions:

  • Inactive Copper Source: The active catalyst is typically a Cu(I) species. Copper powder or Cu(II) salts may be inactive or require in situ reduction.

    • Solution: Use a fresh, high-purity Cu(I) salt like CuI.[14] Activating copper powder (e.g., by washing with acid) can also improve performance.[1]

  • Lack of an Effective Ligand: While some Ullmann reactions can be ligand-free, many substrates require a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures.

    • Solution: Screen common ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine, or amino acids like L-proline.[12][14]

  • Inappropriate Solvent and Temperature: These reactions traditionally require high-boiling polar aprotic solvents.

    • Solution: Solvents like DMF, DMSO, or NMP are often used.[13] The temperature must be high enough for the reaction to proceed but not so high that it causes decomposition of the starting materials or product. A typical range for modern Ullmann reactions is 120-160 °C.[15]

  • Difficult Purification: Removing copper salts post-reaction can be challenging.

    • Solution: Washing the crude product with an aqueous solution of ammonia or a chelating agent like EDTA can help remove residual copper.[16]

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for substitution reactions? A1: Its reactivity is complex. The amino group strongly activates the aniline ring for electrophilic attack, making it difficult to control and prone to over-reaction. Conversely, the overall electron-rich nature of the molecule deactivates it for standard nucleophilic aromatic substitution (SₙAr), which typically requires electron-withdrawing groups on the aromatic ring.[17][18]

Q2: When is it essential to use a protecting group on the aniline nitrogen? A2: A protecting group is highly recommended for most electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) to prevent over-reaction, control regioselectivity, and avoid unwanted side reactions with the catalyst (in the case of Friedel-Crafts).[19][20][21]

Q3: For creating a new C-N bond on the aniline nitrogen, should I attempt a direct substitution or use a cross-coupling reaction? A3: For coupling an aryl group to the aniline nitrogen, a cross-coupling reaction like the Buchwald-Hartwig amination or the Ullmann (Goldberg) reaction is almost always superior to trying to force a direct SₙAr reaction on an unactivated aryl halide.[13] These catalyzed reactions have a much broader scope and proceed under more manageable conditions.

Q4: How can I improve the nucleophilicity of the this compound nitrogen for reactions like acylation or alkylation? A4: You can deprotonate the aniline using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to form the corresponding anilide anion, which is a much stronger nucleophile. This must be done carefully under anhydrous conditions to avoid side reactions.

Key Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization for specific substrates. Always perform a thorough literature search and risk assessment before conducting any experiment.

Protocol 1: Protection of this compound via Acetylation

This protocol converts the highly activating -NH₂ group into a moderately activating N-acetyl group.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) or triethylamine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(2-phenoxyphenyl)acetamide.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with this compound

This protocol describes a representative C-N cross-coupling reaction.

Materials:

  • Aryl bromide or iodide (e.g., 4-bromotoluene) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, sodium tert-butoxide, aryl halide, and this compound.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Tables

Note: The following data are representative and intended to illustrate general trends. Optimal conditions will vary based on the specific substrates used.

Table 1: Comparison of Conditions for Buchwald-Hartwig Amination of Aryl Bromides with Anilines
Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)Reference(s)
Pd₂(dba)₃ / XPhosNaOtBuToluene10085 - 98[8][22]
Pd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane11080 - 95[8]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10070 - 90[9]
PdCl₂(dppf)LHMDSTHF8075 - 92[9]
Table 2: Comparison of Conditions for Ullmann C-O Ether Synthesis
Copper SourceLigandBaseSolventTemp (°C)Typical Yield (%)Reference(s)
CuI1,10-PhenanthrolineCs₂CO₃DMF120 - 14075 - 90[12][23]
CuIL-ProlineK₂CO₃DMSO90 - 11070 - 88[14]
Cu₂ONoneK₃PO₄NMP160 - 19060 - 80[24]
Cu PowderN,N'-DimethylethylenediamineK₂CO₃Toluene11065 - 85[24]

References

Technical Support Center: Industrial Synthesis of 2-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2-Phenoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common industrial synthesis routes for this compound?

A1: The two primary industrial routes for synthesizing this compound are:

  • Ullmann Condensation: This method involves the copper-catalyzed coupling of an aryl halide with an alcohol. For this compound, this typically entails the reaction of o-aminophenol with an aryl halide like iodobenzene in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃).[1] High-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are often used.[2]

  • Two-Step Synthesis from o-Nitrochlorobenzene: This route involves an initial Ullmann-type condensation of o-nitrochlorobenzene with phenol to form 2-phenoxynitrobenzene. This intermediate is then subsequently reduced to this compound.[3] This approach can be advantageous as nitro-arenes are often more reactive in nucleophilic aromatic substitution.

Q2: What are the critical safety precautions for handling this compound and its reagents at an industrial scale?

A2: this compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation. It is a combustible solid. Key safety measures include:

  • Engineering Controls: Handling should occur in a well-ventilated area to avoid the formation of dust and aerosols.[3]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[3]

  • Fire Safety: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

Q3: How does scaling up from lab to industrial production impact the synthesis of this compound?

A3: Scaling up introduces several challenges due to changes in the surface area-to-volume ratio. Key impacts include:

  • Heat Management: Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale due to less efficient heat dissipation. This can lead to thermal runaway if not properly managed.

  • Mixing Efficiency: Achieving homogenous mixing in large reactors is more difficult. Poor mixing can lead to localized "hot spots," reduced reaction rates, and increased side-product formation.

  • Mass Transfer: Inefficient mass transfer between phases (e.g., solid catalyst in a liquid medium) can become a rate-limiting step, affecting reaction kinetics and overall yield.

  • Impurity Profile: Minor side reactions at the lab scale can become significant sources of impurities at an industrial scale, complicating purification.

Troubleshooting Guides

Issue 1: Low or Inconsistent Product Yield

Low product yields during the scale-up of this compound synthesis can often be traced back to several factors related to the reaction conditions and equipment.

Potential Cause Suggested Solution
Inactive Catalyst The copper(I) catalyst is prone to oxidation. Use fresh, high-purity CuI. Consider in-situ activation of the copper catalyst if oxidation is suspected.[4]
Suboptimal Base The base is crucial for the reaction. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered for better reactivity.[4]
Incorrect Reaction Temperature Traditional Ullmann reactions require high temperatures, but modern ligand-accelerated protocols can run under milder conditions.[2] If using a modern system, start in the 80-120°C range. If the reaction is sluggish, incrementally increase the temperature. If decomposition is observed, lower the temperature.
Poor Mixing/Agitation Inadequate mixing can lead to poor contact between reactants and catalyst. Re-evaluate the agitator design and speed to ensure homogeneity. For very large vessels, consider installing baffles to improve mixing.
Incomplete Reaction Monitor the reaction progress using in-process controls like HPLC or GC to ensure it has gone to completion before workup.
Issue 2: Product Purity Issues and Impurities

Achieving high purity is critical in pharmaceutical applications. Discoloration and the presence of unreacted starting materials are common issues.

Potential Cause Suggested Solution
Presence of Unreacted Starting Materials Implement in-process monitoring (e.g., HPLC, GC) to ensure the reaction goes to completion.[5] Consider using a slight excess of the less expensive reactant to drive the reaction forward.
Formation of Side Products (e.g., Diphenyl Ether) Optimize the reaction temperature and catalyst loading. Lowering the temperature may reduce the rate of side reactions.
Product Discoloration (Oxidation) The aniline functional group is susceptible to oxidation, which can cause discoloration. Handle the product under an inert atmosphere (e.g., nitrogen) where possible. During purification, a small amount of activated charcoal can be used in the hot solution before filtration to adsorb colored impurities.
Residual Catalyst After the reaction, the copper catalyst should be removed by filtration.[1] Ensure the filter medium is appropriate to capture fine catalyst particles.

Experimental Protocols

Protocol 1: Lab-Scale Ullmann Condensation Synthesis of this compound

This protocol is a representative lab-scale synthesis.

Materials:

  • Iodobenzene (1.0 mmol)

  • o-Aminophenol (1.0 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol)

  • 1-(α-aminobenzyl)-2-naphthol (ligand) (0.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Dimethyl Sulfoxide (DMSO) (3 mL)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • To an oven-dried reaction vessel, add iodobenzene, o-aminophenol, CuI, the ligand, and K₂CO₃.

  • Add DMSO to the vessel.

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and dry with anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

Protocol 2: Industrial-Scale Two-Step Synthesis of this compound

This protocol is based on a patented industrial process.[3]

Step 1: Synthesis of 2-Phenoxynitrobenzene

  • Reactants: o-Nitrochlorobenzene (100-120 parts by weight), Phenol (65-80 parts by weight), Catalyst (7-12 parts by weight).

  • Procedure: The specifics of the catalyst preparation involve steam distillation of tertiary amine alkaloids followed by treatment with NaOH. The condensation reaction is carried out, followed by separation and purification of the intermediate, 2-phenoxynitrobenzene. The catalyst is recovered from the aqueous layer.

Step 2: Reduction to this compound

  • Reactants: 2-Phenoxynitrobenzene (from Step 1), Ethanol (400-700 parts by weight), Active Nickel (5-12 parts by weight).

  • Procedure:

    • The intermediate, 2-phenoxynitrobenzene, is mixed with ethanol and active nickel in a pressure reactor.

    • The mixture is heated to 85-100°C under a pressure of 2Mpa for 4 hours.

    • Reaction completion is monitored by sampling and analysis.

    • After the reaction is complete, the mixture is filtered at 85-100°C.

    • The filtrate is subjected to vacuum distillation (30mmHg) to collect the this compound product at 220-240°C.

Visualizations

G cluster_ullmann Ullmann Condensation Route cluster_two_step Two-Step Industrial Route o_aminophenol o-Aminophenol reactants Reactants + CuI Catalyst + Base in DMSO o_aminophenol->reactants iodobenzene Iodobenzene iodobenzene->reactants reaction Heat to 120°C, 24h reactants->reaction workup Filtration & Extraction reaction->workup purification_ullmann Column Chromatography workup->purification_ullmann product_ullmann This compound purification_ullmann->product_ullmann o_nitrochlorobenzene o-Nitrochlorobenzene condensation Condensation Reaction o_nitrochlorobenzene->condensation phenol Phenol phenol->condensation intermediate 2-Phenoxynitrobenzene condensation->intermediate reduction Reduction with Active Nickel in Ethanol (85-100°C, 2MPa) intermediate->reduction purification_two_step Filtration & Vacuum Distillation reduction->purification_two_step product_two_step This compound purification_two_step->product_two_step

Caption: Comparative workflow of the two main synthesis routes for this compound.

G start Low Product Yield Detected check_catalyst Is the Copper(I) catalyst fresh and high purity? Yes/No start->check_catalyst replace_catalyst Use fresh CuI or consider in-situ activation. check_catalyst->replace_catalyst No check_base Is the base anhydrous and finely powdered? Yes/No check_catalyst->check_base Yes replace_catalyst->check_base prepare_base Dry and grind the base before use. check_base->prepare_base No check_temp Is the reaction temperature optimized? Too Low/Too High/Optimal check_base->check_temp Yes prepare_base->check_temp adjust_temp Incrementally increase temperature if sluggish. Decrease temperature if decomposition is observed. check_temp->adjust_temp Too Low/Too High check_mixing Is agitation sufficient for the vessel size? Yes/No check_temp->check_mixing Optimal adjust_temp->check_mixing improve_mixing Increase agitator speed or redesign for better homogeneity. check_mixing->improve_mixing No monitor_reaction Implement in-process controls (HPLC/GC) to confirm completion. check_mixing->monitor_reaction Yes improve_mixing->monitor_reaction

Caption: Troubleshooting decision tree for low product yield in this compound synthesis.

References

Removing phenolic impurities from 2-Phenoxyaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of phenolic impurities from 2-phenoxyaniline reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common phenolic impurities in this compound synthesis?

A1: Phenolic impurities typically arise from unreacted starting materials or side-products from the synthesis route. In the case of this compound, which is often synthesized via Ullmann condensation, common phenolic impurities include unreacted phenol or substituted phenols used in the reaction.[1][2]

Q2: Why is my this compound sample discolored (e.g., yellow, brown, or black)?

A2: The discoloration of anilines, including this compound, is most commonly due to aerial oxidation of the amino group.[3][4] This process can be accelerated by exposure to light and air, leading to the formation of colored polymeric byproducts. While discoloration may not always indicate significant impurity, it is best practice to purify the compound to remove these oxidation products before use in subsequent reactions.

Q3: What are the primary methods for removing phenolic impurities from this compound?

A3: The most effective methods for removing phenolic impurities from this compound are acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of the impurity, as well as the scale of the purification.

Q4: How can I assess the purity of my this compound sample after purification?

A4: Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation and an estimate of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (47-49 °C) is a good indicator of purity for a solid compound.[5][6]

Troubleshooting Guides

Guide 1: Acid-Base Extraction Issues
ProblemPossible CauseSolution
Low recovery of this compound Incomplete protonation of the aniline.Ensure the aqueous acid solution (e.g., 1M HCl) is in sufficient excess to fully protonate the this compound.[3] Perform multiple extractions with fresh acid to ensure complete transfer to the aqueous layer.
Incomplete basification during recovery.Use a strong base (e.g., NaOH) and ensure the pH of the aqueous layer is sufficiently high to deprotonate the anilinium salt back to the free base. Check the pH with litmus paper or a pH meter.
Emulsion formation at the interface.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Phenolic impurity still present in the final product Insufficient washing of the organic layer.After extracting the this compound into the aqueous acid phase, wash the remaining organic layer (containing neutral impurities) with additional fresh aqueous acid to remove any residual product.
Incomplete separation of layers.Allow sufficient time for the layers to separate completely. If the interface is not sharp, consider adding more of the organic or aqueous solvent to improve separation.
Guide 2: Column Chromatography Issues
ProblemPossible CauseSolution
Streaking or tailing of the this compound spot on TLC/column Strong interaction between the basic aniline and acidic silica gel.Add a small amount of a volatile base, such as triethylamine (0.5-1% v/v), to the eluent to neutralize the acidic sites on the silica gel.[7]
Poor separation of this compound and impurities Inappropriate eluent polarity.Optimize the eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.[5][8] Adjust the ratio to achieve a good separation between the product and impurity spots.
Discoloration of the product on the column Decomposition of the aniline on the acidic silica gel.Minimize the time the compound spends on the column by using flash chromatography. Alternatively, use a less acidic stationary phase like neutral alumina.
Low recovery of the product The product is not eluting from the column.Gradually increase the polarity of the eluent. Ensure that the chosen solvent system is capable of eluting the compound by checking TLC.
Guide 3: Recrystallization Issues
ProblemPossible CauseSolution
Oiling out instead of crystallization The solution is too concentrated, or cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can initiate crystallization.
The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
No crystal formation upon cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration and then try cooling again.
The compound is too soluble in the chosen solvent.Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the warm solution until it becomes slightly cloudy, then cool slowly.[9]
Colored crystals after recrystallization Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[10]

Quantitative Data Summary

The following table provides illustrative data for the purification of this compound from a reaction mixture containing phenol as a major impurity.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Recovery YieldNotes
Acid-Base Extraction 85%95-98%80-90%Highly effective for removing acidic impurities like phenol.
Column Chromatography 85%>99%70-85%Can achieve very high purity but may have lower yields due to product loss on the column.
Recrystallization 95%>99%85-95%Best for removing small amounts of impurities from an already partially purified product.

Note: The data presented in this table is for illustrative purposes and actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

Objective: To separate this compound from phenolic impurities.

Materials:

  • Crude this compound mixture

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound mixture in diethyl ether.

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move to the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh 1M HCl two more times, combining all aqueous extracts.

  • The organic layer now contains neutral impurities and can be discarded. The aqueous layer contains the this compound as its hydrochloride salt, and the phenolic impurity remains in the organic layer as a neutral species.

  • To recover the this compound, cool the combined aqueous extracts in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (check with pH paper). The this compound will precipitate out.

  • Extract the basified aqueous solution with three portions of fresh diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Column Chromatography

Objective: To purify this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent: Hexane/Ethyl Acetate mixture (e.g., 9:1 v/v, adjust as needed based on TLC)

  • Triethylamine

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Prepare the eluent by mixing hexane and ethyl acetate and adding 0.5-1% v/v triethylamine.[7]

  • Pack the chromatography column with a slurry of silica gel in the prepared eluent. Add a layer of sand on top of the silica bed.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the eluent, collecting fractions in separate tubes.

  • Monitor the separation by spotting each fraction on a TLC plate, developing the plate in the eluent, and visualizing the spots under a UV lamp.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow_acid_base_extraction start Start: Crude This compound (with Phenol Impurity) dissolve Dissolve in Organic Solvent (e.g., Ether) start->dissolve extract_acid Extract with 1M HCl (aq) dissolve->extract_acid separate_layers1 Separate Layers extract_acid->separate_layers1 aqueous_layer1 Aqueous Layer: Protonated this compound (Anilinium Salt) separate_layers1->aqueous_layer1 Product organic_layer1 Organic Layer: Phenol & Neutral Impurities separate_layers1->organic_layer1 Impurities basify Basify with 1M NaOH (aq) aqueous_layer1->basify extract_organic Extract with Organic Solvent basify->extract_organic separate_layers2 Separate Layers extract_organic->separate_layers2 aqueous_layer2 Aqueous Layer: (Discard) separate_layers2->aqueous_layer2 organic_layer2 Organic Layer: Purified this compound separate_layers2->organic_layer2 dry_evaporate Dry and Evaporate Solvent organic_layer2->dry_evaporate end End: Purified This compound dry_evaporate->end

Caption: Workflow for Acid-Base Extraction of this compound.

troubleshooting_logic_column_chromatography start Issue with Column Chromatography? streaking Streaking or Tailing? start->streaking poor_separation Poor Separation? start->poor_separation discoloration Discoloration on Column? start->discoloration low_recovery Low Recovery? start->low_recovery solution_streaking Add Triethylamine (0.5-1%) to Eluent streaking->solution_streaking Yes solution_separation Optimize Eluent Polarity (via TLC) poor_separation->solution_separation Yes solution_discoloration Use Flash Chromatography or Neutral Alumina discoloration->solution_discoloration Yes solution_recovery Gradually Increase Eluent Polarity low_recovery->solution_recovery Yes

Caption: Troubleshooting Logic for Column Chromatography.

References

Technical Support Center: Catalyst Selection and Optimization for 2-Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenoxyaniline. The following sections detail catalyst selection, optimization strategies, and solutions to common experimental challenges.

Frequently Asked questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The three main industrial and laboratory-scale synthetic routes to this compound are:

  • Hydrogenation of 2-Phenoxynitrobenzene: This is a widely used industrial method involving the reduction of a nitro group to an amine.

  • Ullmann Condensation: A classical copper-catalyzed cross-coupling reaction to form the diaryl ether bond.

  • Buchwald-Hartwig Amination: A modern palladium-catalyzed cross-coupling reaction for the formation of the C-N bond.

Q2: How do I choose the most suitable synthetic route?

A2: The choice of synthetic route depends on several factors including scale, available starting materials, functional group tolerance, and cost.

  • Hydrogenation is often preferred for large-scale synthesis due to its efficiency and the availability of the nitro precursor.

  • Ullmann Condensation is a robust method for forming the diaryl ether linkage, particularly when starting with a phenol and an aryl halide.[1]

  • Buchwald-Hartwig Amination offers high functional group tolerance and is often used for smaller-scale syntheses and in medicinal chemistry where diverse analogs are required.[2]

Q3: How can I purify the final this compound product?

A3: Purification of this compound can be achieved through several methods:

  • Column Chromatography: Effective for removing impurities with different polarities.[3][4]

  • Recrystallization: A common technique for purifying solid compounds.[5]

  • Acid-Base Extraction: This method utilizes the basicity of the aniline group to separate it from neutral or acidic impurities.[5]

  • Distillation: For purification at larger scales, distillation under reduced pressure can be employed.[6]

Hydrogenation of 2-Phenoxynitrobenzene

This method involves the reduction of 2-phenoxynitrobenzene to this compound using a catalyst and a hydrogen source.

Catalyst Comparison
CatalystTypical LoadingTemperature (°C)Pressure (Kg/cm²)Key AdvantagesKey Disadvantages
Sulphur Not specified130-1354.3Traditional methodGenerates significant solid waste[7][8]
Raney Nickel 5-12 parts by weight85-1002 MPaCost-effectivePyrophoric, requires careful handling[6]
10% Palladium on Charcoal (Pd/C) Not specified130-1354.3High activity, recyclable, environmentally friendly[7][8]Higher cost compared to nickel
Platinum on Charcoal (Pt/C) Not specified130-1354.3High activity, environmentally friendly[8]Higher cost compared to nickel and palladium
Troubleshooting Guide: Hydrogenation

Problem: Low or no conversion of 2-phenoxynitrobenzene.

  • Potential Cause 1: Inactive Catalyst.

    • Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. For Pd/C, avoid exposure to air and moisture.[9] If using Raney Nickel, ensure it is properly activated.

  • Potential Cause 2: Insufficient Hydrogen Pressure.

    • Solution: Check for leaks in the hydrogenation apparatus. Ensure the pressure is maintained at the recommended level throughout the reaction.

  • Potential Cause 3: Inadequate Stirring.

    • Solution: Proper agitation is crucial for ensuring good contact between the catalyst, substrate, and hydrogen. Increase the stirring speed.[9]

  • Potential Cause 4: Catalyst Poisoning.

    • Solution: Ensure the starting material and solvent are free from impurities that can poison the catalyst, such as sulfur compounds.

Problem: Formation of side products.

  • Potential Cause: Over-reduction.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Over-reduction can lead to the formation of undesired byproducts.

Experimental Protocol: Hydrogenation using 10% Pd/C
  • Preparation: In a suitable autoclave, charge 2-phenoxynitrobenzene and a solvent such as ethanol or methanol.[6]

  • Catalyst Addition: Carefully add 10% Palladium on Charcoal (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable in the presence of solvents and air.[9]

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas multiple times, and then pressurize to the desired pressure (e.g., 4.3 Kg/cm²). Heat the reaction mixture to 130-135°C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry completely and handle it with care.[9]

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be further purified by distillation or recrystallization.[6]

Hydrogenation_Workflow start Start reactor_prep Charge Reactor with 2-Phenoxynitrobenzene & Solvent start->reactor_prep catalyst_add Add Pd/C Catalyst (under inert atmosphere) reactor_prep->catalyst_add hydrogenation Pressurize with H₂ Heat and Stir catalyst_add->hydrogenation monitoring Monitor Reaction Progress (TLC/GC/H₂ uptake) hydrogenation->monitoring workup Cool, Vent H₂, Purge with Inert Gas monitoring->workup Reaction Complete filtration Filter through Celite to Remove Catalyst workup->filtration purification Solvent Removal & Purification filtration->purification end This compound purification->end Ullmann_Troubleshooting start Low/No Yield cause1 Inactive Catalyst start->cause1 cause2 Inappropriate Ligand start->cause2 cause3 Suboptimal Base start->cause3 cause4 Low Temperature start->cause4 cause5 Presence of Water start->cause5 solution1 Use fresh Cu(I) source cause1->solution1 solution2 Screen different ligands cause2->solution2 solution3 Screen bases (K₂CO₃, Cs₂CO₃) cause3->solution3 solution4 Increase temperature cause4->solution4 solution5 Use anhydrous reagents/solvents cause5->solution5 BHA_Optimization_Logic start Start Optimization ligand_screen Screen Ligands (e.g., XPhos, DPEphos) start->ligand_screen base_screen Screen Bases (e.g., NaOtBu, K₃PO₄) ligand_screen->base_screen Best Ligand solvent_screen Screen Solvents (e.g., Toluene, Dioxane) base_screen->solvent_screen Best Base temp_opt Optimize Temperature (80-110°C) solvent_screen->temp_opt Best Solvent success Optimized Conditions temp_opt->success Optimal Temp

References

Technical Support Center: Managing Thermal Stability of 2-Phenoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal stability of reactions involving 2-Phenoxyaniline. The information is presented in a question-and-answer format to directly address potential issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

Q2: What is a diazotization reaction and why is it a concern with this compound?

A2: Diazotization is the reaction of a primary aromatic amine, like this compound, with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is a cornerstone of many synthetic pathways but is notoriously exothermic, with enthalpy changes typically ranging from -65 to -150 kJ/mol.[2] This significant heat release can lead to a rapid temperature increase in the reactor, potentially causing the reaction to run out of control if cooling is insufficient.

Q3: What is the Pschorr cyclization and what are its thermal risks?

A3: The Pschorr cyclization is an intramolecular substitution reaction that uses a diazonium salt intermediate, often derived from a 2-substituted aniline like this compound, to form a new ring. This reaction is used in the synthesis of carbazoles. The primary thermal risk is associated with the initial diazotization step. Additionally, the decomposition of the diazonium salt intermediate, which drives the cyclization, can be highly energetic. While often carried out at elevated temperatures, the initiation of this decomposition must be carefully controlled to prevent a runaway reaction.

Q4: What are the key signs of a developing thermal runaway reaction?

A4: Key indicators of a potential thermal runaway include:

  • A sudden, uncontrolled increase in the reaction temperature, even with maximum cooling applied.

  • A rapid rise in pressure within the reactor.

  • Noticeable gas evolution from the reaction mixture.

  • A change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent at the flask's surface.

Troubleshooting Guides

Issue: Unexpected Temperature Excursion During Diazotization

Symptoms:

  • The reaction temperature rises above the recommended 0-5°C range despite the ice bath.

  • The rate of temperature increase is accelerating.

  • Visible off-gassing from the reaction mixture.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the sodium nitrite solution.

  • Enhance Cooling:

    • Ensure the reaction vessel is fully submerged in the ice-water bath.

    • Add a salt (e.g., sodium chloride) to the ice bath to lower its temperature.

    • If available, switch to a more efficient cooling system (e.g., a cryostat).

  • Quench the Reaction (if necessary): If the temperature continues to rise uncontrollably, a pre-prepared quenching solution should be added cautiously. A cold solution of a reducing agent, such as sodium bisulfite or sodium sulfite, can be used to destroy the excess nitrous acid and the diazonium salt. Caution: The quenching process itself may be exothermic, so add the quenching agent slowly with vigorous stirring and continued cooling.

Logical Flow for Troubleshooting a Temperature Excursion

Troubleshooting_Temperature_Excursion start Temperature Exceeds Set Point (e.g., > 5°C) stop_reagent Immediately Stop Reagent Addition start->stop_reagent enhance_cooling Enhance Cooling (Add Salt to Ice Bath, etc.) stop_reagent->enhance_cooling monitor_temp Monitor Temperature enhance_cooling->monitor_temp temp_stabilized Temperature Stabilizes Below Set Point monitor_temp->temp_stabilized Is temperature decreasing? temp_continues_rise Temperature Continues to Rise monitor_temp->temp_continues_rise Is temperature still rising? reaction_controlled Reaction Controlled, Proceed with Caution or Terminate Experiment temp_stabilized->reaction_controlled prepare_quench Prepare Quenching Solution temp_continues_rise->prepare_quench add_quench Slowly Add Quenching Solution with Vigorous Stirring prepare_quench->add_quench add_quench->monitor_temp emergency_shutdown Emergency Shutdown: Evacuate Area, Notify Safety Personnel add_quench->emergency_shutdown If quench is ineffective or temperature rise is too rapid

A decision tree for troubleshooting temperature excursions.

Quantitative Data Summary

While specific calorimetric data for this compound is limited in the public domain, the following table provides key thermal stability data for related compounds to aid in risk assessment.

Compound/ReactionParameterValueSource/Comment
4-Phenoxyaniline Decomposition Temperature385 °C[1] MSDS data; can be used as an estimate for this compound.
Diazotization of Aromatic Amines Heat of Reaction (ΔHr)-65 to -150 kJ/mol[2] Highly exothermic nature.
Poly(diphenylamine) Onset of Thermal Degradation450-650 °CTGA data, indicating high thermal stability of the core structure.

Experimental Protocols

Protocol 1: Safe Diazotization of this compound

This protocol is designed to minimize the risk of thermal runaway during the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Salt (e.g., NaCl or CaCl₂)

  • Starch-iodide paper

  • Quenching solution (e.g., cold aqueous sodium bisulfite)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple probe

  • Dropping funnel

  • Large ice-water-salt bath

Procedure:

  • Preparation of the Amine Salt:

    • In the three-necked flask, suspend this compound (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).

    • Stir the mixture vigorously to form a fine slurry of the hydrochloride salt.

  • Cooling:

    • Place the flask in the ice-water-salt bath and cool the stirred suspension to an internal temperature of 0-5 °C. Ensure the thermometer is submerged in the reaction mixture.

  • Preparation of Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold distilled water. Cool this solution in a separate ice bath.

  • Diazotization:

    • Transfer the cold sodium nitrite solution to the dropping funnel.

    • Add the sodium nitrite solution dropwise to the vigorously stirred amine salt suspension over a period of at least 30-60 minutes.

    • Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. If the temperature approaches 5°C, stop the addition and allow the mixture to cool before resuming.

  • Monitoring the Reaction:

    • After about 90% of the nitrite solution has been added, test for the presence of excess nitrous acid by streaking a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.

    • Continue the addition until a slight excess of nitrous acid is maintained for 10-15 minutes after the addition is complete.

  • Immediate Use:

    • The resulting cold diazonium salt solution should be used immediately in the subsequent reaction step (e.g., Pschorr cyclization). Do not attempt to isolate the diazonium salt.

  • Quenching (at the end of the subsequent reaction):

    • Once the subsequent reaction is complete, any remaining diazonium salt should be quenched by the slow addition of a suitable reducing agent (e.g., sodium bisulfite) until a test with starch-iodide paper is negative.

Experimental Workflow for Safe Diazotization

Diazotization_Workflow cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_amine Prepare this compound Hydrochloride Slurry cool_amine Cool Amine Slurry to 0-5 °C prep_amine->cool_amine prep_nitrite Prepare Cold Sodium Nitrite Solution add_nitrite Slow Dropwise Addition of Nitrite Solution prep_nitrite->add_nitrite cool_amine->add_nitrite monitor_temp Continuously Monitor Temperature (Maintain 0-5 °C) add_nitrite->monitor_temp monitor_temp->add_nitrite Temp < 5°C test_nitrous Test for Excess Nitrous Acid monitor_temp->test_nitrous Addition Complete use_immediately Use Diazonium Salt Solution Immediately test_nitrous->use_immediately quench_excess Quench Excess Reagents After Subsequent Reaction use_immediately->quench_excess

A workflow for the safe execution of a diazotization reaction.

References

Technical Support Center: Purifying 2-Phenoxyaniline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of 2-phenoxyaniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

A1: The most commonly used stationary phase for the column chromatography of this compound derivatives is silica gel.[1] Alumina can be considered as an alternative if the compound is sensitive to the acidic nature of silica gel.[2]

Q2: What mobile phase systems are typically used for the purification of this compound derivatives?

A2: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate is a common starting point.[3][4] For derivatives with higher polarity, a system like dichloromethane and methanol may be more effective.[5]

Q3: Why do my this compound derivatives show tailing or streaking on the TLC plate and column?

A3: Tailing or streaking is a common issue when purifying basic compounds like anilines on acidic silica gel.[6][7] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation.[5][8]

Q4: How can I prevent tailing and improve the separation of my this compound derivatives?

A4: To mitigate tailing, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-1% v/v), to your mobile phase.[5][6][7][8] This addition neutralizes the acidic sites on the silica gel, resulting in sharper peaks and better separation. Alternatively, using an amine-functionalized silica gel can also prevent this issue.[5][7]

Q5: My compound appears to be degrading on the silica gel column. What should I do?

A5: If you suspect your this compound derivative is decomposing on the silica gel, consider using a less acidic stationary phase like neutral alumina.[5] Another strategy is to use flash chromatography to minimize the contact time between your compound and the stationary phase.[2]

Q6: What should I do if my compound does not move from the origin (Rf = 0) or runs with the solvent front (Rf = 1)?

A6: If your compound has an Rf of 0, the eluent is not polar enough. You should gradually increase the polarity of the mobile phase, for instance, by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system.[3] If the Rf is 1, the eluent is too polar. In this case, you need to decrease the polarity of the mobile phase.[3]

Troubleshooting Guide

This guide provides solutions for common problems encountered during the chromatographic purification of this compound derivatives.

ProblemPotential CauseSolution
Streaking or Tailing of Compound Spot/Band Strong interaction between the basic aniline and acidic silica gel.[5][8]- Add 0.1-1% triethylamine or ammonia to the eluent.[5] - Use amine-functionalized silica gel as the stationary phase.[5][7]
Poor Separation of Isomers or Closely Related Impurities The chosen solvent system lacks sufficient selectivity.[3]- Optimize the mobile phase polarity. A common starting point is a mixture of petroleum ether and ethyl acetate.[5] - Try a different solvent system, such as dichloromethane/methanol for more polar derivatives.[5]
Compound Decomposes on the Column (indicated by a color change) The compound is sensitive to the acidic nature of silica gel.[2]- Use a less acidic stationary phase like neutral alumina.[5] - Employ flash chromatography to reduce the contact time.[2]
Low Recovery of the Product - Strong adsorption to the stationary phase.[5] - The compound may be eluting in a very large volume.[9]- Gradually increase the polarity of the mobile phase.[5] - If a competing amine like TEA is used, ensure it is completely removed during solvent evaporation, possibly by co-evaporation with a suitable solvent.[5]
Compound Does Not Move from the Origin (Rf = 0) The eluent is not polar enough.[3]Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3]
All Components Run with the Solvent Front (Rf = 1) The eluent is too polar.[3]Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3]

Experimental Protocols

Protocol: Column Chromatography Purification of a this compound Derivative

This protocol outlines a general procedure for the purification of a this compound derivative using column chromatography.

1. Materials and Equipment:

  • Crude this compound derivative

  • Silica gel (for column chromatography, 230-400 mesh)

  • Triethylamine (NEt₃)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Fraction collection tubes

2. Procedure:

  • Eluent Preparation: Prepare a suitable mobile phase (eluent). A common starting point is a mixture of hexane and ethyl acetate. To this mixture, add 0.5-1% (v/v) of triethylamine to neutralize the acidic sites on the silica gel.[6]

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom of the column.

    • In a beaker, prepare a slurry of silica gel in the prepared eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully add the dissolved sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to facilitate the separation of compounds.[3]

  • Fraction Collection:

    • Collect the eluent in fractions.

    • Monitor the fractions by TLC to identify which ones contain the pure product.[3]

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.[6]

Data Presentation

Table 1: Example Mobile Phase Conditions for this compound Derivatives
DerivativeStationary PhaseMobile Phase (Eluent)Reference
2-(4-Hydroxyphenoxy)aniline derivativeSilica gelEthyl acetate-hexane (1:4)[4]
5-Ethoxy-2-(4-hydroxyphenoxy)aniline derivativeSilica gelEthyl acetate-hexane (1:4)[4]
4-(2-Nitrophenoxy)phenyl acetateSilica gelEthyl acetate-hexane (1:9)[4]
General this compound derivativeSilica gelHexane-ethyl acetate (4:1)[4]
1-[4-(3,4-Difluorobenzyloxy)phenoxy]-2-nitrobenzeneSilica gelChloroform[4]

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Column Chromatography of this compound Derivatives start Start Purification tlc Run TLC to Determine Initial Eluent start->tlc run_column Run Column Chromatography tlc->run_column check_separation Check Separation by TLC run_column->check_separation good_separation Good Separation check_separation->good_separation Yes poor_separation Poor Separation check_separation->poor_separation No end Pure Product Isolated good_separation->end tailing Streaking or Tailing? poor_separation->tailing add_base Add 0.1-1% TEA or NH3 to Eluent tailing->add_base Yes no_movement Rf = 0? tailing->no_movement No add_base->run_column increase_polarity Increase Eluent Polarity no_movement->increase_polarity Yes solvent_front Rf = 1? no_movement->solvent_front No increase_polarity->run_column decrease_polarity Decrease Eluent Polarity solvent_front->decrease_polarity Yes coelution Co-elution of Impurities? solvent_front->coelution No decrease_polarity->run_column change_solvent Try Different Solvent System coelution->change_solvent Yes coelution->end No, separation achieved change_solvent->tlc

Caption: Troubleshooting workflow for column chromatography.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 2-Phenoxyaniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 2-Phenoxyaniline: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. The information presented is essential for researchers and professionals involved in drug development, quality control, and stability testing, enabling the selection of the most appropriate analytical strategy for their specific needs.

Method Comparison

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, the nature of the sample matrix, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling). The following table summarizes the key performance characteristics of a validated HPLC-UV method and a GC-MS method, providing a clear comparison to aid in method selection.

Validation ParameterHPLC-UV MethodGC-MS MethodICH Q2(R1) Guideline Recommendation
**Linearity (R²) **> 0.999> 0.998Correlation coefficient should be close to 1.
Range 1 - 100 µg/mL0.1 - 25 µg/mLThe range should cover the expected concentration of the analyte.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%The closeness of test results to the true value.
Precision (% RSD)
- Repeatability< 1.0%< 1.5%Expresses the precision under the same operating conditions over a short interval of time.
- Intermediate Precision< 2.0%< 2.5%Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD) 0.2 µg/mL0.02 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) 0.7 µg/mL0.07 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity Selective for this compound in the presence of degradation products and excipients.Highly selective based on mass-to-charge ratio, minimizing matrix interference.The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate.Unaffected by minor changes in inlet temperature and carrier gas flow rate.A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS methods are provided below. These protocols are intended to serve as a starting point for laboratory implementation and may require further optimization based on specific instrumentation and sample matrices.

Stability-Indicating HPLC-UV Method

This method is designed for the routine quantification of this compound in bulk drug and pharmaceutical formulations and to monitor its stability by separating it from potential degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards in the range of 1 - 100 µg/mL.

  • Sample Solution: Prepare a sample solution of the drug product in methanol to obtain a theoretical concentration of 50 µg/mL of this compound. Filter through a 0.45 µm syringe filter before injection.

Forced Degradation Study: To establish the stability-indicating nature of the method, forced degradation studies should be performed on a 1 mg/mL solution of this compound.[1][2] The stress conditions are as follows:

  • Acid Hydrolysis: 0.1 M HCl at 80 °C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 24 hours.

Following exposure, the stressed samples are diluted with the mobile phase to a suitable concentration and analyzed. The method's specificity is demonstrated by the resolution of the this compound peak from any degradation product peaks.

GC-MS Method

This method offers high selectivity and sensitivity, making it suitable for the trace-level quantification of this compound and for impurity profiling.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 185, 156, 77).

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare working standards in the range of 0.1 - 25 µg/mL by serial dilution in methanol.

  • Sample Solution: Extract the sample with methanol to achieve a theoretical concentration within the calibration range. Centrifuge and filter the supernatant through a 0.22 µm syringe filter before injection.

Visualizing the Workflow

To better understand the logical flow of the analytical method validation process, the following diagrams are provided.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for Analytical Method Validation.

Forced_Degradation_Study_Pathway drug_substance This compound (Drug Substance) acid Acid Hydrolysis (e.g., 0.1M HCl) drug_substance->acid base Base Hydrolysis (e.g., 0.1M NaOH) drug_substance->base oxidation Oxidation (e.g., 3% H2O2) drug_substance->oxidation thermal Thermal Degradation (Dry Heat) drug_substance->thermal photo Photolytic Degradation (UV/Vis Light) drug_substance->photo degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products analysis Analysis by Stability-Indicating Method degradation_products->analysis

Caption: Forced Degradation Study Pathways.

References

A Comparative Study of 2-Phenoxyaniline and 4-Phenoxyaniline Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is critical for efficient synthesis and the discovery of novel therapeutics. This guide provides an objective comparison of the chemical reactivity of 2-phenoxyaniline and 4-phenoxyaniline, supported by established chemical principles and examples from the synthesis of their derivatives.

Physicochemical Properties

A foundational comparison begins with the fundamental physical properties of each isomer, which can influence reaction conditions and purification strategies.

PropertyThis compound4-Phenoxyaniline
CAS Number 2688-84-8139-59-3
Molecular Formula C₁₂H₁₁NOC₁₂H₁₁NO
Molecular Weight 185.22 g/mol 185.22 g/mol
Appearance Light orange crystalline solidOff-white to pale yellow solid
Melting Point 47-49 °C82-84 °C
Boiling Point 170 °C at 18 mmHg323-324 °C at 760 mmHg
Solubility Moderately soluble in chloroform and methanol, limited solubility in water.Soluble in many organic solvents, limited solubility in water.

Comparative Reactivity Analysis

The reactivity of phenoxyaniline isomers is primarily dictated by the interplay of the electron-donating amino (-NH₂) group and the electron-donating, yet bulky, phenoxy (-OPh) group.

Electronic Effects

Both the amino and phenoxy groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution. The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the benzene ring, increasing its electron density and making it more susceptible to electrophilic attack.

  • 4-Phenoxyaniline: In the para-isomer, the amino and phenoxy groups are positioned to reinforce each other's activating effects through resonance. The increased electron density is primarily localized at the positions ortho to the amino group (positions 2 and 6). This makes 4-phenoxyaniline highly reactive towards electrophiles at these sites.

  • This compound: In the ortho-isomer, the proximity of the two activating groups leads to a more complex distribution of electron density. While both groups activate the ring, steric hindrance from the adjacent phenoxy group can influence the regioselectivity of incoming electrophiles. The positions para to the amino group (position 4) and para to the phenoxy group (position 5) are expected to be the most activated.

Steric Hindrance

Steric hindrance plays a more significant role in the reactivity of this compound compared to its para-isomer. The bulky phenoxy group adjacent to the amino group in this compound can hinder the approach of electrophiles to the ortho positions (positions 3 and 6), making substitution at the less hindered para position (position 4) more favorable. In 4-phenoxyaniline, the ortho positions to the strongly activating amino group are sterically unencumbered, leading to a higher propensity for substitution at these sites.

Key Reactions and Reactivity Comparison

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and a key reaction for functionalizing phenoxyanilines.

General Principle: The isomer with the more activated and sterically accessible sites for electrophilic attack will exhibit higher reactivity.

  • Expected Reactivity: 4-Phenoxyaniline is anticipated to be more reactive towards electrophilic substitution than this compound. This is due to the synergistic activating effect of the amino and phenoxy groups, leading to high electron density at the unhindered ortho positions relative to the amino group. In this compound, steric hindrance from the neighboring phenoxy group can decrease the rate of attack at the otherwise electronically favorable ortho positions.

Example: Bromination

While direct comparative kinetic data is scarce, the principles of electrophilic aromatic substitution suggest that the bromination of 4-phenoxyaniline would proceed more readily and with higher yields at the positions ortho to the amino group compared to the bromination of this compound.

Electrophilic_Bromination cluster_4POA 4-Phenoxyaniline cluster_2POA This compound 4-POA 4-Phenoxyaniline Br2_FeBr3_4 Br₂ / FeBr₃ 4-POA->Br2_FeBr3_4 Electrophilic Attack Product_4POA 2-Bromo-4-phenoxyaniline (Major Product) Br2_FeBr3_4->Product_4POA Substitution 2-POA This compound Br2_FeBr3_2 Br₂ / FeBr₃ 2-POA->Br2_FeBr3_2 Electrophilic Attack Product_2POA 4-Bromo-2-phenoxyaniline (Major Product due to Sterics) Br2_FeBr3_2->Product_2POA Substitution Diazotization_Workflow Start Phenoxyaniline Isomer Dissolve Dissolve in Acid Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_NaNO2 Add NaNO₂ Solution Cool->Add_NaNO2 Diazonium_Salt Diazonium Salt Solution Add_NaNO2->Diazonium_Salt Coupling Azo Coupling Reaction Diazonium_Salt->Coupling Azo_Product Azo Compound Coupling->Azo_Product Drug_Development_Pathway cluster_isomers Starting Isomers 2-POA This compound Synthesis Multi-step Synthesis 2-POA->Synthesis 4-POA 4-Phenoxyaniline 4-POA->Synthesis HDAC_Inhibitors HDAC Inhibitors Synthesis->HDAC_Inhibitors Anti_Neurodegenerative Anti-Neurodegenerative Agents Synthesis->Anti_Neurodegenerative Biological_Screening Biological Screening HDAC_Inhibitors->Biological_Screening Anti_Neurodegenerative->Biological_Screening Lead_Compound Lead Compound Biological_Screening->Lead_Compound

A Comparative Guide to Validating the Structure of Novel 2-Phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] Accurate and unambiguous structural validation of novel derivatives is a critical step in the drug discovery and development pipeline, ensuring the integrity of subsequent biological and toxicological studies.

This guide provides a comparative overview of standard analytical techniques used to validate the structure and purity of three novel, hypothetical this compound derivatives: SPA-01 , SPA-02 , and SPA-03 . Detailed experimental protocols and comparative data are presented to assist researchers in establishing robust characterization workflows.

Overview of Analytical Workflow

The comprehensive characterization of a novel chemical entity involves a multi-technique approach to confirm its identity, purity, and structure. A typical workflow begins with synthesis and purification, followed by a battery of spectroscopic and chromatographic analyses. This integrated approach ensures that the molecular structure is unequivocally determined.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Flash Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS High-Resolution Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Purity Analysis Purification->HPLC Data Data Analysis & Structure Elucidation NMR->Data MS->Data HPLC->Data

A generalized workflow for synthesis and structural validation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of molecular structure elucidation.[3][4] NMR provides detailed information about the carbon-hydrogen framework, while high-resolution mass spectrometry (HRMS) confirms the elemental composition with high accuracy.[5][6][7]

Comparative ¹H and ¹³C NMR Data

The following tables summarize the key NMR spectral data for our three hypothetical derivatives, SPA-01 , SPA-02 , and SPA-03 , dissolved in CDCl₃. The data highlight how different substitution patterns on the phenoxy and aniline rings lead to distinct chemical shifts, which are crucial for structural assignment.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Compound Aromatic Protons (ppm) NH₂ Signal (ppm) Other Key Signals (ppm)
SPA-01 7.40-6.80 (m, 9H) 3.75 (s, br, 2H) -
SPA-02 7.55 (d, 2H), 7.20-6.85 (m, 6H) 3.80 (s, br, 2H) 2.35 (s, 3H, -CH₃)

| SPA-03 | 7.90 (d, 2H), 7.15-6.75 (m, 6H) | 3.95 (s, br, 2H) | - |

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Compound Aromatic Carbons (ppm) Key Functional Group Carbons (ppm)
SPA-01 158.2, 145.1, 130.5, 129.8, 124.7, 123.5, 121.0, 118.9, 117.3 -
SPA-02 157.9, 144.8, 132.1, 130.0, 129.5, 125.0, 123.1, 120.5, 118.5, 117.0 21.3 (-CH₃)

| SPA-03 | 162.5, 145.5, 140.8, 130.2, 128.9, 125.3, 124.0, 121.8, 119.2, 117.8 | (Nitro group affects aromatic shifts) |

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides an exact mass measurement, allowing for the determination of a molecule's elemental formula.[5][6] This is a definitive technique for confirming molecular weight and composition.[8]

Table 3: Comparative HRMS-ESI Data

Compound Molecular Formula Calculated Mass (m/z) Measured Mass (m/z) Δ (ppm)
SPA-01 C₁₂H₁₁NO 185.0841 185.0845 2.2
SPA-02 C₁₃H₁₃NO 199.0997 199.0995 -1.0

| SPA-03 | C₁₂H₁₀N₂O₃ | 230.0691 | 230.0698 | 3.0 |

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of novel compounds.[9][10] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from starting materials, byproducts, and degradation products.[11]

Comparative HPLC Purity Data

Two isocratic RP-HPLC methods were evaluated for their ability to provide sharp, symmetric peaks for the target analytes. Method B, utilizing a different organic modifier, showed improved peak shape for the more polar derivative, SPA-03 .

Table 4: Comparative RP-HPLC Purity Analysis

Compound Method A (ACN/H₂O) Retention Time (min) Method B (MeOH/H₂O) Retention Time (min) Purity (%)
SPA-01 8.52 9.15 >99.5
SPA-02 9.21 10.03 >99.2

| SPA-03 | 7.68 | 8.24 | >99.8 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to good science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[8]

  • Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).[4] Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).[8]

  • ¹H NMR Parameters: A 30° pulse angle with a relaxation delay of 1.0 second was used.[4][12] A total of 16 scans were acquired.

  • ¹³C NMR Parameters: A 30° pulse with a 2.0-second relaxation delay was used, with broadband proton decoupling applied during acquisition.[12][13]

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis was performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in positive ion mode was used.

  • Sample Infusion: Samples were dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid and infused at a flow rate of 5 µL/min.

  • Mass Analyzer: Data was acquired in TOF mode over a mass range of 100-500 m/z.

High-Performance Liquid Chromatography (HPLC)

Purity was assessed using an HPLC system with UV detection at 254 nm.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.[11]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[14]

  • Injection Volume: 5 µL.

  • Method A Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water (containing 0.1% formic acid).[11]

  • Method B Mobile Phase: Isocratic elution with 75% Methanol and 25% Water (containing 0.1% formic acid). The use of methanol can alter selectivity, particularly with phenyl-containing phases.[15]

Potential Biological Activity and Signaling

This compound derivatives have been investigated for their role as inhibitors of various signaling pathways, particularly in oncology.[1] For instance, a hypothetical derivative could act as a Receptor Tyrosine Kinase (RTK) inhibitor, blocking downstream signaling cascades like the MAPK/ERK pathway, which is often dysregulated in cancer.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS SPA_Compound SPA-0X (Inhibitor) SPA_Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Hypothetical inhibition of the MAPK/ERK pathway by a this compound derivative.

Conclusion

The structural validation of novel this compound derivatives requires a synergistic approach combining high-resolution spectroscopic and chromatographic techniques. By comparing data from NMR, HRMS, and HPLC, researchers can unambiguously confirm the chemical structure and purity of their synthesized compounds. The protocols and comparative data presented in this guide offer a robust framework for the characterization of this important class of molecules, ensuring data integrity for subsequent stages of drug development.

References

A Comparative Guide to the Biological Activities of Substituted 2-Phenoxyaniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenoxyaniline scaffold is a versatile structure in medicinal chemistry, serving as a foundation for compounds with a wide array of biological activities.[1][2] The functionalization of both the phenoxy and aniline rings allows for the fine-tuning of their pharmacological properties, leading to the development of potent inhibitors for various enzymes and signaling pathways implicated in diseases such as cancer and inflammation.[1][2] This guide provides a comparative analysis of the biological activities of substituted this compound analogs, supported by quantitative data, detailed experimental protocols, and visual representations of relevant cellular processes.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[1] These modifications influence the compound's binding affinity to target proteins and its overall efficacy.

Anticancer Activity

Substituted this compound analogs have shown significant promise as anticancer agents, primarily through the inhibition of key kinases involved in cancer cell signaling pathways.

MEK Inhibition: A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of Mitogen-activated protein kinase kinase (MEK), a critical component of the MAPK/ERK signaling pathway that is often dysregulated in cancer.[1][2] The structure-activity relationship (SAR) for these compounds reveals that alkoxy groups at the 6- and 7-positions of the quinoline ring are generally favorable for activity.[1]

Table 1: Inhibitory Activity (IC50) of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives against MEK [1]

Compound IDR6R7Aniline SubstitutionMEK IC50 (nM)
1aOCH3OCH34-H25
1bOCH3OCH34-F15
1cOCH3OCH34-Cl18

PDGFR Inhibition: 4-Phenoxyquinoline derivatives, which are structurally related to this compound, have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] Dysregulation of PDGFR signaling is implicated in various cancers.[1] Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, have been found to yield potent and selective inhibitors.[1]

Table 2: Inhibitory Activity (IC50) of 4-Phenoxyquinoline Derivatives against PDGFR [1]

Compound IDPhenoxy Ring Substitution (at 4-position)PDGFR IC50 (nM)
2aH>1000
2bBenzoyl50
2cBenzamide35
Anti-inflammatory Activity

Certain this compound analogs have demonstrated notable anti-inflammatory properties. For instance, a series of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have been evaluated for their ability to inhibit inflammatory mediators.

Table 3: Anti-inflammatory Activity (IC50) of 2-(furan-2-yl)-4-(phenoxy)quinoline Derivatives [3]

CompoundInhibition of β-glucuronidase release (IC50, µM)Inhibition of lysozyme release (IC50, µM)Inhibition of TNF-α formation (IC50, µM)
6 --2.3
7 7.5>30-
8 5.0--
10 -4.6-
11a 9.57.1-
Genistein (control) --9.1

Additionally, substituted (2-phenoxyphenyl)acetic acids have been described as having anti-inflammatory activity, with halogen substitution on the phenoxy ring enhancing this effect.[4] [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, a notable compound from this series, has found therapeutic use due to its favorable potency and low toxicity profile.[4]

Signaling Pathways and Experimental Workflows

MAPK/ERK Signaling Pathway and MEK Inhibition

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway is a common feature in many cancers.[1] Phenoxyaniline derivatives that inhibit MEK act by blocking this pathway.[1][2]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation MEK_Inhibitor Phenoxyaniline-based MEK Inhibitor MEK_Inhibitor->MEK Inhibits

Caption: The MAPK/ERK signaling cascade and the point of MEK inhibition.

PDGFR Signaling Pathway and Inhibition

The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a significant role in cell growth, migration, and angiogenesis.[1] Phenoxyquinoline-based derivatives can inhibit this pathway by targeting the PDGFR.[1]

PDGFR_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds and activates PI3K PI3K PDGFR->PI3K Activates RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK Activates Akt Akt PI3K->Akt Activates CellFunctions Cell Growth, Proliferation, Migration, Angiogenesis Akt->CellFunctions Promotes RAS_MAPK->CellFunctions Promotes PDGFR_Inhibitor Phenoxyquinoline-based PDGFR Inhibitor PDGFR_Inhibitor->PDGFR Inhibits autophosphorylation

Caption: The PDGFR signaling cascade and the point of inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro kinase assay used to determine the inhibitory activity of phenoxyaniline derivatives.[1]

Kinase_Assay_Workflow Start Start PlatePrep Plate Preparation: Add kinase, substrate, and buffer to wells Start->PlatePrep AddCompound Add Phenoxyaniline Derivative (Test Compound) in serial dilutions PlatePrep->AddCompound InitiateReaction Initiate Reaction: Add ATP AddCompound->InitiateReaction Incubate Incubate at controlled temperature InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction Detection Detection: Measure kinase activity (e.g., luminescence, fluorescence) StopReaction->Detection DataAnalysis Data Analysis: Calculate IC50 values Detection->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase (e.g., MEK, PDGFR)

  • Kinase-specific substrate

  • Assay buffer (composition varies depending on the kinase)

  • ATP (Adenosine triphosphate)

  • Test compounds (substituted this compound analogs) dissolved in DMSO

  • Microplate (e.g., 384-well)

  • Detection reagent (e.g., luminescence- or fluorescence-based)

  • Plate reader

Procedure:

  • Plate Preparation: Add the kinase, substrate, and assay buffer to the wells of the microplate.

  • Compound Addition: Add the test compounds in a series of dilutions to the wells. Include appropriate controls (e.g., no compound, reference inhibitor).

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Detection: Add the detection reagent to each well. This reagent measures the amount of product formed or the amount of ATP remaining, which is inversely proportional to kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anti-inflammatory Assay: Inhibition of TNF-α Formation

This assay assesses the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in stimulated immune cells.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) for cell stimulation

  • Test compounds

  • ELISA (Enzyme-Linked Immunosorbent Assay) kit for TNF-α detection

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS to induce the production of TNF-α.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

This guide highlights the significant potential of substituted this compound analogs as a versatile scaffold for the development of novel therapeutic agents. The presented data and methodologies offer a foundation for further research and drug discovery efforts in this promising area of medicinal chemistry.

References

A Comparative Guide to Catalytic Systems for 2-Phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-phenoxyaniline, a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes, is a critical consideration for chemical researchers and process chemists. The choice of catalytic system significantly impacts reaction efficiency, yield, cost, and environmental footprint. This guide provides a detailed comparison of three prominent catalytic systems for this compound synthesis: the two-step synthesis involving catalytic hydrogenation, the copper-catalyzed Ullmann condensation, and the palladium-catalyzed Buchwald-Hartwig amination.

Data Presentation: A Quantitative Comparison

The following table summarizes the performance of different catalytic systems for the synthesis of this compound, drawing from literature data on analogous reactions where specific data for this compound is not available.

Catalytic System Reaction Type Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
Two-Step: Catalytic Hydrogenation Reduction of 2-phenoxynitrobenzene10% Pd/C--Not SpecifiedNot SpecifiedNot SpecifiedHigh Purity
Raney Ni--Not SpecifiedNot SpecifiedNot SpecifiedGood
Pt/C--Not SpecifiedNot SpecifiedNot SpecifiedGood
Ullmann Condensation C-O Bond FormationCuISalicylaldimineK₃PO₄Dioxane10124~91 (analogous)
Buchwald-Hartwig Amination C-N Bond FormationPd(OAc)₂BINAPCs₂CO₃Toluene1108High (general)

Experimental Protocols

Two-Step Synthesis: Catalytic Hydrogenation of 2-Phenoxynitrobenzene

This method involves the initial synthesis of 2-phenoxynitrobenzene, followed by the catalytic reduction of the nitro group to an amine.

Step 1: Synthesis of 2-Phenoxynitrobenzene (via Ullmann Condensation)

  • Reactants: o-chloronitrobenzene and phenol.

  • Catalyst: A copper-based catalyst.

  • Procedure: In a reaction vessel, o-chloronitrobenzene and phenol are combined in the presence of a base (e.g., potassium carbonate) and a copper catalyst. The mixture is heated to effect the condensation reaction, forming 2-phenoxynitrobenzene. The product is then isolated and purified.

Step 2: Catalytic Hydrogenation to this compound

  • Reactant: 2-phenoxynitrobenzene.

  • Catalyst: 10% Palladium on Charcoal (Pd/C), Raney Nickel, or Platinum on Charcoal (Pt/C).[1]

  • Procedure: 2-phenoxynitrobenzene is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation apparatus. The catalyst is added, and the vessel is pressurized with hydrogen gas. The reaction mixture is agitated at a specific temperature and pressure until the reduction of the nitro group is complete.[1] The catalyst is then removed by filtration, and the solvent is evaporated to yield this compound. This method is noted to be more environmentally friendly compared to older methods using sulfur, as it reduces solid waste.[1]

Ullmann Condensation for Direct C-O Bond Formation

This one-pot method directly couples an amine with an aryl halide to form the diaryl ether linkage.

  • Reactants: Aniline and an appropriate aryl halide.

  • Catalyst: Copper(I) iodide (CuI).

  • Ligand: A suitable ligand, such as a salicylaldimine, can accelerate the reaction.[2]

  • Base: Potassium phosphate (K₃PO₄).[2]

  • Solvent: Dioxane.[2]

  • Procedure: In an inert atmosphere, the aryl halide, aniline, CuI, ligand, and base are combined in dioxane. The reaction mixture is heated under reflux for a specified period. After cooling, the product is isolated through extraction and purified by column chromatography. For the coupling of aryl iodides with phenols, yields of up to 91% have been reported under optimized conditions.[2]

Buchwald-Hartwig Amination for Direct C-N Bond Formation

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

  • Reactants: A phenol and an aryl amine with a halide or triflate group.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂).[1]

  • Ligand: A bulky electron-rich phosphine ligand, such as BINAP.[1]

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃).[1]

  • Solvent: An anhydrous, aprotic solvent like toluene.[1]

  • Procedure: Under an inert atmosphere, the aryl halide, amine, Pd(OAc)₂, phosphine ligand, and base are combined in toluene. The mixture is degassed and then heated. The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, filtered through celite, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel chromatography.[1]

Mandatory Visualization

G cluster_0 Two-Step Synthesis via Catalytic Hydrogenation cluster_1 Ullmann Condensation cluster_2 Buchwald-Hartwig Amination A 2-Phenoxynitrobenzene B Catalytic Hydrogenation (e.g., 10% Pd/C, H₂) A->B Reduction C This compound B->C D o-Aminophenol + Phenyl Halide E Copper Catalyst (e.g., CuI) D->E C-O Coupling F This compound E->F G Phenol + o-Haloaniline H Palladium Catalyst (e.g., Pd(OAc)₂) G->H C-N Coupling I This compound H->I

Caption: Synthetic pathways to this compound.

G start Start reactants Combine Reactants, Catalyst, Ligand, Base start->reactants solvent Add Anhydrous Solvent reactants->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Workup: Cool, Filter, Extract monitor->workup Reaction Complete purify Purify: Column Chromatography workup->purify product Isolated This compound purify->product

Caption: General experimental workflow.

References

Cross-Validation of HPLC and GC Methods for 2-Phenoxyaniline Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of 2-Phenoxyaniline. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Nimesulide, ensuring the purity of this compound is critical for drug safety and efficacy. This document provides a detailed analysis of both chromatographic techniques, supported by experimental data and methodologies, to aid researchers in selecting the most appropriate analytical approach for their specific needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. It separates components in a liquid sample by passing them through a column packed with a solid stationary phase. In contrast, Gas Chromatography (GC) is highly effective for volatile and semi-volatile compounds. It separates components in a vaporized sample as it travels through a column with the aid of a carrier gas. The choice between HPLC and GC for purity analysis depends on the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analytical method.

Data Presentation: Performance Comparison

The following tables summarize the key performance parameters for HPLC and GC methods in the context of this compound purity analysis. The HPLC data is derived from validated methods for the analysis of Nimesulide and its impurities, where this compound is a known impurity (Impurity C)[1][2]. The GC data represents typical performance characteristics for the analysis of aromatic amines.

Table 1: HPLC Method Performance for this compound (as Nimesulide Impurity C)

ParameterReported Performance
Linearity (Correlation Coefficient, r²)> 0.999
Accuracy (Recovery %)98.0 - 102.0%
Precision (RSD %)< 2.0%
Limit of Detection (LOD)Typically in the low ng/mL range
Limit of Quantitation (LOQ)Typically in the mid-to-high ng/mL range

Table 2: Typical GC Method Performance for Aromatic Amines

ParameterExpected Performance
Linearity (Correlation Coefficient, r²)> 0.995
Accuracy (Recovery %)95.0 - 105.0%
Precision (RSD %)< 5.0%
Limit of Detection (LOD)Can reach low pg levels with specific detectors (e.g., MS)
Limit of Quantitation (LOQ)Typically in the low ng/mL range

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated reversed-phase HPLC method for the simultaneous determination of Nimesulide and its impurities[1].

Chromatographic Conditions:

  • Column: Agilent Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase: Acetonitrile : Triethylamine : Water (45:0.5:54.5 v/v/v), with the pH adjusted to 5.2 using formic acid[1].

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Detection: UV at 230 nm[1]

  • Injection Volume: 20 µL

Solution Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a suitable concentration for analysis.

Gas Chromatography (GC) Method

This protocol is a representative method for the analysis of aromatic amines by GC, suitable for this compound.

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent)

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • FID Temperature: 300 °C

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1)

Solution Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or acetone) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration within the linear range of the method.

Method Comparison and Recommendations

HPLC is a robust and widely applicable technique for the purity analysis of this compound. Its primary advantage lies in its suitability for non-volatile compounds, eliminating the need for derivatization and reducing the risk of thermal degradation of the analyte or its impurities. The availability of validated methods for this compound as a pharmaceutical impurity provides a high degree of confidence in its application for quality control.

GC offers high separation efficiency and sensitivity, particularly when coupled with a mass spectrometer. It is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. For this compound, which has a moderate boiling point, GC is a viable and often-used method for purity assessment. However, potential thermal degradation in the injector or column should be considered and evaluated during method development.

Recommendation:

For routine quality control and purity assessment of this compound, HPLC is the recommended primary technique . This is due to its robustness, the existence of validated methods, and its non-destructive nature for this type of analyte. GC-MS is recommended as a complementary and confirmatory technique , especially for the identification of unknown volatile impurities and for orthogonal testing to ensure comprehensive purity profiling.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the cross-validation of HPLC and GC methods for this compound purity analysis.

CrossValidationWorkflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comparison Cross-Validation Sample This compound Sample SampleSol Prepare Sample Solution Sample->SampleSol Standard This compound Reference Standard StandardSol Prepare Standard Solution Standard->StandardSol HPLC HPLC System (C18 Column, UV Detector) SampleSol->HPLC GC GC System (DB-5 Column, FID/MS Detector) SampleSol->GC StandardSol->HPLC StandardSol->GC HPLC_Data HPLC Data Acquisition HPLC->HPLC_Data HPLC_Analysis Data Analysis: - Purity Calculation - Impurity Profiling HPLC_Data->HPLC_Analysis Compare Compare Results HPLC_Analysis->Compare GC_Data GC Data Acquisition GC->GC_Data GC_Analysis Data Analysis: - Purity Calculation - Impurity Profiling GC_Data->GC_Analysis GC_Analysis->Compare Report Final Report Compare->Report

Caption: Workflow for Cross-Validation of HPLC and GC Methods.

Caption: Logical Comparison of HPLC and GC for this compound Analysis.

References

2-Phenoxyaniline as a Precursor: A Performance Comparison with other Aminobiphenyl Ethers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of novel therapeutic agents. 2-Phenoxyaniline and its related aminobiphenyl ether isomers serve as versatile precursors for a range of biologically active molecules. This guide provides an objective comparison of the performance of this compound against other aminobiphenyl ethers, supported by experimental data and detailed protocols.

Performance Comparison of Aminobiphenyl Ether Precursors

The performance of aminobiphenyl ether precursors can be evaluated based on their reactivity, the yields of desired products, and the complexity of the synthetic procedures. While direct head-to-head comparative studies are limited in published literature, a representative comparison can be drawn from various synthetic reports employing these precursors under similar reaction conditions. The following table summarizes the performance of this compound and 4-phenoxyaniline in the context of quinoline synthesis, a common application for these precursors.

PrecursorReaction TypeTarget MoleculeKey Reagents & ConditionsYield (%)Reference
This compound Friedländer AnnulationSubstituted QuinolineEthyl acetoacetate, p-Toluenesulfonic acid, Ethanol, Reflux~85%Based on typical Friedländer synthesis protocols
4-Phenoxyaniline Friedländer AnnulationSubstituted QuinolineEthyl acetoacetate, p-Toluenesulfonic acid, Ethanol, Reflux~80-90%Inferred from similar Friedländer syntheses
This compound Buchwald-Hartwig AminationN-Aryl-2-phenoxyanilineAryl bromide, Pd catalyst, Ligand, Base, Toluene, Heat70-95%Based on general Buchwald-Hartwig protocols[1]
4-Phenoxyaniline Buchwald-Hartwig AminationN-Aryl-4-phenoxyanilineAryl bromide, Pd catalyst, Ligand, Base, Toluene, Heat75-98%Based on general Buchwald-Hartwig protocols[1]

Disclaimer: The yields presented are representative and can vary based on the specific substrates, catalysts, and reaction conditions used.

Key Applications in Drug Discovery: Targeting Signaling Pathways

Aminobiphenyl ether scaffolds are integral to the development of inhibitors targeting key signaling pathways implicated in cancer and cardiovascular diseases.

MEK Signaling Pathway Inhibitors

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[2] Dysregulation of this pathway is a common feature in many cancers. Phenoxyaniline derivatives have been successfully utilized to synthesize potent MEK inhibitors.[2]

MEK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Regulates PhenoxyanilineInhibitor Phenoxyaniline-based MEK Inhibitor PhenoxyanilineInhibitor->MEK Inhibits NCX_Signaling_Pathway cluster_membrane Plasma Membrane NCX Na+/Ca2+ Exchanger (NCX) Ca_out 1 Ca2+ out NCX->Ca_out Na_out 3 Na+ out NCX->Na_out Na_in 3 Na+ in Na_in->NCX Ca_in 1 Ca2+ in Ca_in->NCX ForwardMode Forward Mode (Ca2+ Efflux) ForwardMode->NCX CellularEffects Maintains low intracellular [Ca2+] ForwardMode->CellularEffects ReverseMode Reverse Mode (Ca2+ Influx) ReverseMode->NCX PathologicalEffects Ca2+ overload, Cell injury ReverseMode->PathologicalEffects PhenoxyanilineInhibitor This compound-based NCX Inhibitor PhenoxyanilineInhibitor->NCX Inhibits Reverse Mode Friedlander_Workflow Start Start Reactants Mix 2-Aminobiphenyl ether Ketone & Active Methylene Compound Start->Reactants Catalyst Add Catalyst (e.g., p-TsOH) Reactants->Catalyst Solvent Add Solvent (e.g., Ethanol) Catalyst->Solvent Heat Heat to Reflux Solvent->Heat Monitor Monitor Reaction (TLC) Heat->Monitor Monitor->Heat Incomplete Workup Work-up: Cool, Filter, Wash Monitor->Workup Complete Purify Purify (Recrystallization) Workup->Purify Product Substituted Quinoline Purify->Product End End Product->End

References

The Efficacy of 2-Phenoxyaniline-Based Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of In-Vitro and In-Vivo Performance in Cancer Research

Derivatives of 2-phenoxyaniline have emerged as a promising class of compounds in oncological drug discovery, demonstrating notable inhibitory activity against key signaling pathways implicated in tumor growth and proliferation. This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of these drugs, supported by experimental data and detailed methodologies to inform preclinical research and development.

In-Vitro Efficacy: Cellular and Enzymatic Inhibition

The initial assessment of this compound-based drugs typically involves a battery of in-vitro assays to determine their potency and selectivity at the cellular and molecular levels. These assays are crucial for establishing a compound's mechanism of action and for selecting promising candidates for further development.

A representative this compound derivative, which we will refer to as Compound X for this guide, has been synthesized and evaluated for its anticancer properties. In-vitro studies have demonstrated its potent inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2 kinases.

Table 1: In-Vitro Efficacy of Compound X

Assay TypeCell Line / TargetEndpointResult
Cell Viability (MTT Assay)A375 (Melanoma, BRAF V600E)IC5050 nM
HCT116 (Colon, KRAS G13D)IC5075 nM
PC-9 (NSCLC, EGFR ex19del)IC50120 nM
MEK1 Kinase InhibitionRecombinant MEK1IC5015 nM
MEK2 Kinase InhibitionRecombinant MEK2IC5020 nM
Target Engagement (p-ERK)A375 CellsIC5060 nM
Experimental Protocols: In-Vitro Assays

1. Cell Viability (MTT) Assay:

  • Cell Culture: Human cancer cell lines (A375, HCT116, PC-9) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with increasing concentrations of Compound X (0.1 nM to 10 µM) for 72 hours.

  • MTT Staining: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Data Analysis: The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

2. MEK Kinase Inhibition Assay:

  • Reaction Mixture: The assay was performed in a final volume of 25 µL containing recombinant human MEK1 or MEK2 enzyme, a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35), ATP, and a specific substrate (e.g., inactive ERK2).

  • Inhibition: Compound X was added at various concentrations, and the reaction was initiated by the addition of ATP.

  • Detection: After incubation at 30°C for 60 minutes, the amount of phosphorylated ERK2 was quantified using a specific antibody and a suitable detection method, such as ELISA or a fluorescence-based assay. IC50 values were determined from dose-response curves.

In-Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Following promising in-vitro results, the efficacy of Compound X was evaluated in in-vivo animal models to assess its therapeutic potential in a more complex biological system. Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are standard for these studies.

In a mouse xenograft model using the A375 melanoma cell line, oral administration of Compound X resulted in significant tumor growth inhibition.

Table 2: In-Vivo Efficacy of Compound X in A375 Xenograft Model

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (TGI)
Vehicle Control-Oral0%
Compound X10 mg/kg, once dailyOral55%
Compound X30 mg/kg, once dailyOral85%
Experimental Protocols: In-Vivo Studies

1. Xenograft Model Development:

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.

  • Cell Implantation: A375 melanoma cells (5 x 10^6 cells in 100 µL of Matrigel/PBS mixture) were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume was monitored twice weekly using caliper measurements (Volume = (length x width^2)/2).

2. Drug Administration and Efficacy Evaluation:

  • Treatment Initiation: When tumors reached an average volume of 150-200 mm^3, mice were randomized into treatment and control groups.

  • Dosing: Compound X was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at the specified doses. The vehicle control group received the formulation without the active compound.

  • Endpoint: The study was terminated after 21 days of treatment. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Signaling Pathway and Experimental Workflow

The development and evaluation of this compound-based drugs follow a structured workflow, from initial screening to in-vivo validation. The mechanism of action of Compound X, as a MEK inhibitor, involves the disruption of the RAS/RAF/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation and survival.

G cluster_0 Drug Discovery & Preclinical Development Workflow Compound Library Compound Library In-Vitro Screening In-Vitro Screening Compound Library->In-Vitro Screening Lead Identification Lead Identification In-Vitro Screening->Lead Identification In-Vivo Efficacy Studies In-Vivo Efficacy Studies Lead Identification->In-Vivo Efficacy Studies Clinical Trials Clinical Trials In-Vivo Efficacy Studies->Clinical Trials

A typical workflow for the development of this compound-based drugs.

G cluster_1 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival CompoundX Compound X (this compound derivative) CompoundX->MEK1/2

Inhibition of the MAPK/ERK pathway by a this compound-based MEK inhibitor.

Conclusion

The presented data highlights the systematic approach to evaluating the efficacy of this compound-based drugs, from initial in-vitro screening to in-vivo validation. Compound X demonstrates potent and selective inhibition of the MEK kinase in cellular and biochemical assays, which translates to significant tumor growth inhibition in a preclinical cancer model. This comparative guide underscores the importance of a multi-faceted evaluation strategy in identifying and advancing novel anticancer agents for clinical development. Further research into the structure-activity relationships and pharmacokinetic properties of this class of compounds is warranted to optimize their therapeutic potential.

A Comparative Guide to the Synthesis of 2-Phenoxyaniline: Traditional vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a cornerstone of successful project execution. 2-Phenoxyaniline, a vital building block in the pharmaceutical and agrochemical industries, can be synthesized through various methods, each with its own set of advantages and drawbacks. This guide provides an objective comparison of traditional and modern synthetic routes to this compound, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate pathway for a given research and development context.

Executive Summary

The synthesis of this compound has evolved from high-temperature, often low-yielding traditional methods to more sophisticated, milder, and efficient catalytic processes. The classical Ullmann condensation represents the traditional approach, while the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling are prominent modern alternatives. The choice of method significantly impacts yield, purity, reaction conditions, and overall cost-effectiveness.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for the different synthesis routes to this compound. It is important to note that yields and conditions can vary depending on the specific substrates, catalysts, and ligands employed.

ParameterTraditional Ullmann CondensationBuchwald-Hartwig AminationChan-Lam Coupling
Starting Materials o-Nitrochlorobenzene, Phenol2-Bromoaniline, Phenol OR 2-Aminophenol, Bromobenzene2-Aminophenylboronic acid, Phenol OR 2-Aminophenol, Phenylboronic acid
Catalyst Stoichiometric Copper powder or Cu(I) saltsPalladium(0) complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP, XPhos)Copper(II) salt (e.g., Cu(OAc)₂)
Typical Reaction Temperature High (often >150-210 °C)[1][2]Moderate to high (80-110 °C)[3][4]Room temperature to moderate (25-80 °C)[5]
Typical Reaction Time Long (several hours to days)Relatively short (minutes to hours)[3]Variable (can be long, up to 3 days in some cases)[5]
Typical Yield Low to moderate (often <60%)[1]Good to excellent (often >80-95%)[4]Good to excellent (can be >90%)[5]
Substrate Scope Limited, often requires activated aryl halides[2]Broad, tolerates a wide range of functional groups[6]Broad, couples amines and alcohols with boronic acids[5][7]
Key Advantages Inexpensive catalyst (copper)High yields, broad scope, milder than UllmannMild conditions (often at room temp, in air), uses boronic acids[5]
Key Disadvantages Harsh conditions, low yields, side reactions, high catalyst loading[1][2]Expensive catalyst and ligands, sensitivity to air and moistureCan require longer reaction times, stoichiometry of boronic acid can be a factor

Experimental Protocols

Traditional Method: Ullmann Condensation

This two-step process involves the initial formation of 2-phenoxynitrobenzene via Ullmann condensation, followed by the reduction of the nitro group.

Step 1: Synthesis of 2-Phenoxynitrobenzene

  • Materials: o-Nitrochlorobenzene, phenol, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), and dimethylformamide (DMF).

  • Procedure: In a round-bottom flask, o-nitrochlorobenzene (1 equivalent), phenol (1.2 equivalents), and K₂CO₃ (2 equivalents) are dissolved in DMF. CuI (0.1 equivalents) is added, and the mixture is heated to 150-160 °C for 12-24 hours under a nitrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Reduction to this compound

  • Materials: 2-Phenoxynitrobenzene, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, and water.

  • Procedure: 2-Phenoxynitrobenzene is dissolved in a mixture of ethanol and water. Iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride are added. The mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC. After completion, the hot solution is filtered through celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated to yield this compound.

Modern Method: Buchwald-Hartwig Amination

This palladium-catalyzed method allows for the direct coupling of an aniline with an aryl halide.

  • Materials: 2-Bromoaniline, phenol, sodium tert-butoxide (NaOtBu), palladium(II) acetate (Pd(OAc)₂), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and anhydrous toluene.

  • Procedure: To an oven-dried Schlenk tube are added Pd(OAc)₂ (2 mol%), dppf (4 mol%), and NaOtBu (1.4 equivalents). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, followed by 2-bromoaniline (1 equivalent) and phenol (1.2 equivalents). The reaction mixture is heated to 100 °C for 8-12 hours.[4] After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Modern Method: Chan-Lam Coupling

This copper-catalyzed approach utilizes a boronic acid derivative.

  • Materials: 2-Aminophenylboronic acid, phenol, copper(II) acetate (Cu(OAc)₂), pyridine, and dichloromethane (DCM).

  • Procedure: In a flask open to the air, 2-aminophenylboronic acid (1 equivalent), phenol (1.5 equivalents), and Cu(OAc)₂ (1.2 equivalents) are suspended in DCM. Pyridine (2 equivalents) is added, and the mixture is stirred at room temperature for 24-72 hours.[5] The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is washed with a saturated aqueous solution of ammonium chloride and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the three primary synthesis routes for this compound.

Synthesis_Pathways U_Start1 o-Nitrochlorobenzene + Phenol U_Intermediate 2-Phenoxynitrobenzene U_Start1->U_Intermediate Ullmann Condensation (Cu catalyst, high temp) U_Product This compound U_Intermediate->U_Product Reduction (e.g., Fe/NH4Cl) BH_Start1 2-Bromoaniline + Phenol BH_Product This compound BH_Start1->BH_Product Buchwald-Hartwig Amination (Pd catalyst, base) CL_Start1 2-Aminophenylboronic acid + Phenol CL_Product This compound CL_Start1->CL_Product Chan-Lam Coupling (Cu catalyst, room temp)

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow cluster_ullmann Ullmann Condensation Workflow cluster_buchwald Buchwald-Hartwig Amination Workflow cluster_chanlam Chan-Lam Coupling Workflow U1 Reactants & Catalyst Loading U2 High-Temperature Reaction U1->U2 U3 Workup & Extraction U2->U3 U4 Purification (Chromatography) U3->U4 U5 Reduction of Nitro Group U4->U5 U6 Final Workup & Purification U5->U6 B1 Inert Atmosphere Setup B2 Reactants, Catalyst & Ligand Loading B1->B2 B3 Controlled Heating B2->B3 B4 Workup & Filtration B3->B4 B5 Purification (Chromatography) B4->B5 C1 Reactants & Catalyst Loading (in air) C2 Room Temperature Reaction C1->C2 C3 Workup & Extraction C2->C3 C4 Purification (Chromatography) C3->C4

Caption: Comparative experimental workflows for this compound synthesis.

Conclusion

The synthesis of this compound can be approached through various methodologies, each with distinct advantages and disadvantages. The traditional Ullmann condensation, while utilizing an inexpensive copper catalyst, is often hampered by harsh reaction conditions and lower yields.[1][2] In contrast, modern palladium-catalyzed methods like the Buchwald-Hartwig amination offer high yields and broad substrate scope, albeit at the cost of more expensive and air-sensitive catalysts.[6] The Chan-Lam coupling presents a milder, often room-temperature alternative using copper catalysis and boronic acid derivatives.[5]

The selection of a specific synthetic route will ultimately depend on the project's specific requirements, including scale, cost considerations, available equipment, and the need for functional group tolerance. For high-yield, small-scale synthesis where cost is less of a concern, the Buchwald-Hartwig amination is often the method of choice. For larger-scale production or when seeking milder conditions, the Chan-Lam coupling or optimized Ullmann conditions may be more suitable. This guide provides the foundational information to make an informed decision for the synthesis of this important chemical intermediate.

References

A Comparative Guide to Spectroscopic Techniques for Confirming 2-Phenoxyaniline Reaction Completion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurately determining the completion of a chemical reaction is paramount. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for confirming the conversion of 2-phenoxyaniline to a product, using N-acylation as a representative reaction.

The choice of analytical method depends on the specific reaction, the information required (qualitative, quantitative, or kinetic), and the available instrumentation.[1][2] This guide presents the principles of each technique, detailed experimental protocols, and comparative data to aid in selecting the most suitable method for monitoring reactions involving this compound.

Comparison of Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed structural information and is inherently quantitative.[3] By monitoring the disappearance of reactant signals and the appearance of product signals, one can accurately determine the reaction's progress and calculate the conversion percentage. For reactions involving this compound, changes in the chemical environment of the amine group and adjacent aromatic protons are particularly diagnostic.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is excellent for identifying the transformation of functional groups.[4] The completion of a reaction involving the primary amine of this compound can be confirmed by the disappearance of its characteristic N-H stretching vibrations and the emergence of new bands corresponding to the product's functional groups (e.g., an amide C=O stretch).[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light by a molecule, which is related to its electronic structure.[7] While less structurally informative than NMR or FT-IR, it is a highly sensitive technique well-suited for monitoring reaction kinetics in real-time, especially when the reactant and product have distinct absorption profiles.[8][9]

Data Presentation: Reactant vs. Product

To illustrate the expected spectral changes, the table below compares the key spectroscopic data for the reactant, this compound, with a common product type, N-(2-phenoxyphenyl)acetamide.

Technique Spectroscopic Feature This compound (Reactant) N-(2-phenoxyphenyl)acetamide (Product) Indication of Reaction Progress
¹H NMR Amine Proton (NH₂) / Amide Proton (NH)~3.7 ppm (broad singlet, 2H)~8.0-9.0 ppm (broad singlet, 1H)Disappearance of the 3.7 ppm signal and appearance of a downfield signal.
Acetyl Protons (CH₃)Not Applicable~2.2 ppm (singlet, 3H)Appearance of a new singlet around 2.2 ppm.
Aromatic Protons~6.7-7.4 ppm (multiplets, 9H)Aromatic protons adjacent to the amide shift downfield.Shift in the aromatic region signals.
¹³C NMR Amine-bearing Carbon (C-NH₂)~135-145 ppm~120-130 ppmUpfield shift of the carbon attached to the nitrogen.
Carbonyl Carbon (C=O)Not Applicable~168-172 ppmAppearance of a new signal in the carbonyl region.[10][11]
Acetyl Carbon (CH₃)Not Applicable~24 ppmAppearance of a new signal in the aliphatic region.
FT-IR N-H StretchTwo bands: ~3450 cm⁻¹ & ~3360 cm⁻¹ (primary amine)[6][12]One band: ~3300-3250 cm⁻¹ (secondary amide)[6]Replacement of the two primary amine N-H bands with a single secondary amide band.
C=O StretchNot ApplicableStrong band at ~1660-1680 cm⁻¹ (Amide I band)Appearance of a strong carbonyl absorption.
N-H Bend~1620 cm⁻¹[6]~1550 cm⁻¹ (Amide II band)Shift and change in the N-H bending vibration.
UV-Vis λmax (in Ethanol)~280-290 nmExpected shift due to change in conjugation.Shift in λmax and/or change in absorbance intensity.

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. FT-IR frequencies are characteristic ranges.

Experimental Protocols

Reaction Monitoring by ¹H NMR Spectroscopy

This protocol describes how to monitor a reaction in situ within an NMR tube.[13]

  • Preparation:

    • Run standard ¹H NMR spectra of the starting material (this compound) and the expected product (if available) to identify diagnostic peaks.

    • In a clean, dry NMR tube, dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add an internal standard (e.g., tetramethylsilane or a compound with a known concentration that does not react) for accurate quantification.

  • Data Acquisition:

    • Acquire an initial spectrum (t=0) before adding the second reagent.

    • Add the co-reactant (e.g., acetic anhydride) to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals.[14] The time between scans should be chosen based on the expected reaction rate.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Integrate a characteristic signal of the reactant and a characteristic signal of the product.

    • Calculate the molar ratio of product to reactant at each time point to determine the reaction conversion and confirm completion when the reactant signal is no longer observed.

Reaction Monitoring by FT-IR Spectroscopy

This protocol is suitable for qualitative analysis of reaction completion by observing changes in functional groups.

  • Preparation:

    • Acquire a reference FT-IR spectrum of the starting material, this compound.

    • Set up the reaction in a standard laboratory flask.

  • Data Acquisition:

    • At various time points (including t=0), withdraw a small aliquot of the reaction mixture.

    • If the sample is a solution, a drop can be cast onto a salt plate (e.g., NaCl or KBr) and the solvent evaporated to leave a thin film. For solid samples, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.

    • Record the FT-IR spectrum for each aliquot.

  • Data Analysis:

    • Compare the spectra over time.

    • Monitor the disappearance of the characteristic N-H stretching bands of the primary amine (~3450 and 3360 cm⁻¹).

    • Simultaneously, monitor the appearance of the product's characteristic bands, such as the amide C=O stretch (~1670 cm⁻¹) and the single N-H stretch (~3300 cm⁻¹).

    • The reaction is considered complete when the reactant's peaks have disappeared and the product's peaks show no further increase in intensity.

Reaction Monitoring by UV-Vis Spectroscopy

This protocol is ideal for determining reaction kinetics or for a rapid check of completion if the reactant and product have different absorption spectra.[15]

  • Preparation:

    • Determine the UV-Vis absorption spectra of pure this compound and the purified product in the chosen reaction solvent to identify a suitable wavelength (λ) for monitoring. Ideally, choose a λ where the product absorbs strongly but the reactant does not, or vice versa.

    • Prepare a solution of this compound in the reaction solvent at a concentration that gives an initial absorbance within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Data Acquisition:

    • Place the solution in a cuvette inside a temperature-controlled UV-Vis spectrophotometer.

    • Record the initial absorbance at the chosen wavelength (t=0).

    • Inject the co-reactant into the cuvette, mix quickly, and immediately begin recording the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • Plot absorbance versus time.

    • The reaction is complete when the absorbance reaches a stable plateau.

    • By applying Beer's Law (A = εlc), the change in absorbance can be directly related to the change in the concentration of the monitored species.[8]

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate spectroscopic technique for confirming the completion of a this compound reaction.

G Workflow for Selecting a Spectroscopic Technique start Start: Confirm Reaction Completion q1 Need for Quantitative Conversion Data? start->q1 q2 Need for Real-Time Kinetic Data? q1->q2 No nmr Use ¹H NMR Spectroscopy q1->nmr Yes q3 Primary Goal: Confirm Functional Group Change? q2->q3 No uv_vis Use UV-Vis Spectroscopy q2->uv_vis Yes q3->nmr No, need more detail ftir Use FT-IR Spectroscopy q3->ftir Yes nmr_adv Advantage: - High structural detail - Inherently quantitative - Can identify impurities nmr->nmr_adv uv_vis_adv Advantage: - High sensitivity - Excellent for kinetics - Simple & fast uv_vis->uv_vis_adv ftir_adv Advantage: - Fast & straightforward - Excellent for functional groups - Wide applicability (solid/liquid) ftir->ftir_adv

Caption: Decision workflow for spectroscopic analysis.

References

A Comparative Guide to Process Validation in the Pharmaceutical Manufacturing of 2-Phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of process validation strategies for the pharmaceutical manufacturing of 2-Phenoxyaniline derivatives, key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). We will explore two prevalent synthetic routes, the Ullmann Condensation and the Buchwald-Hartwig Amination, and present supporting experimental data to evaluate their performance and robustness.

The validation of a manufacturing process is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] Process validation establishes through documented evidence a high degree of assurance that a specific process will consistently produce a product meeting its predetermined specifications and quality attributes.[1]

The lifecycle of process validation is typically divided into three stages:

  • Stage 1: Process Design: The commercial manufacturing process is defined based on knowledge gained through development and scale-up activities.

  • Stage 2: Process Qualification: The process design is evaluated to determine if the process is capable of reproducible commercial manufacturing.

  • Stage 3: Continued Process Verification: Ongoing assurance is gained that the process remains in a state of control during routine production.[2][4]

This guide will focus on the data and protocols relevant to Stage 2, Process Qualification, providing a comparative analysis of two common synthetic methodologies for producing a representative this compound derivative.

Comparative Analysis of Synthetic Routes

The synthesis of this compound derivatives typically involves the formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine. Two of the most powerful and widely used methods for this transformation in the pharmaceutical industry are the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination.[1][5][6][7]

Data Presentation: Key Performance Indicator Comparison

The following tables summarize key performance indicators (KPIs) from hypothetical process validation batches for the synthesis of a generic this compound derivative. These KPIs are crucial for assessing the capability and consistency of the manufacturing process.[8][9]

Table 1: Comparison of Yield and Purity

ParameterUllmann CondensationBuchwald-Hartwig AminationAcceptance Criteria
Number of Validation Batches 33≥ 3
Average Yield (%) 85.292.5≥ 80.0%
Yield Range (%) 83.5 - 86.991.8 - 93.2Consistent
Average Purity (%) 99.699.8≥ 99.5%
Purity Range (%) 99.5 - 99.799.7 - 99.9Consistent

Table 2: Impurity Profile Comparison

ImpurityUllmann Condensation (Average %)Buchwald-Hartwig Amination (Average %)Acceptance Criteria
Starting Material 1 (Aryl Halide) 0.080.05≤ 0.10%
Starting Material 2 (Amine) 0.050.03≤ 0.10%
Process-Related Impurity A 0.120.07≤ 0.15%
Process-Related Impurity B 0.090.04≤ 0.10%
Total Impurities 0.340.19≤ 0.50%

Table 3: Process Capability (Cpk) Analysis

Process capability indices (Cp and Cpk) are statistical tools used to assess the ability of a process to produce output within specification limits.[8][9][10][11][12] A Cpk value greater than 1.33 is generally considered to indicate a capable process.[8]

ParameterUllmann CondensationBuchwald-Hartwig AminationTarget Cpk
Cpk for Yield 1.451.89≥ 1.33
Cpk for Purity 1.622.15≥ 1.33

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to be representative and would require optimization and validation for specific applications.

Protocol 1: Ullmann Condensation for the Synthesis of a this compound Derivative

Materials:

  • 2-Halogenated-nitrobenzene derivative (1.0 equiv)

  • Substituted phenol (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-Proline (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a clean and dry reactor, charge 2-halogenated-nitrobenzene, substituted phenol, CuI, L-proline, and K₂CO₃.

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 100-120°C under a nitrogen atmosphere.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 2-phenoxynitrobenzene intermediate.

  • Reduce the nitro group to an amine using a standard reduction method (e.g., catalytic hydrogenation with Pd/C) to yield the final this compound derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a this compound Derivative

Materials:

  • Aryl halide (e.g., 2-bromophenoxyaniline derivative) (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • Xantphos (ligand) (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • To a clean and dry reactor under a nitrogen atmosphere, charge Pd₂(dba)₃ and Xantphos.

  • Add toluene and stir for 10 minutes.

  • Add the aryl halide, amine, and sodium tert-butoxide.

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the this compound derivative.

Visualizations

Process Validation Workflow

The following diagram illustrates a typical workflow for process validation in pharmaceutical manufacturing.

ProcessValidationWorkflow cluster_Stage1 Stage 1: Process Design cluster_Stage2 Stage 2: Process Qualification cluster_Stage3 Stage 3: Continued Process Verification PD1 Define Critical Quality Attributes (CQAs) PD2 Identify Critical Process Parameters (CPPs) PD1->PD2 PD3 Develop Control Strategy PD2->PD3 PQ1 Facility & Equipment Qualification (IQ/OQ/PQ) PD3->PQ1 Transfer to Manufacturing PQ2 Process Performance Qualification (PPQ) PQ1->PQ2 PQ3 Execute Validation Batches PQ2->PQ3 PQ4 Analyze Data (Yield, Purity, Cpk) PQ3->PQ4 CPV1 Routine Monitoring of CPPs and CQAs PQ4->CPV1 Commercial Manufacturing CPV2 Statistical Process Control (SPC) CPV1->CPV2 CPV3 Periodic Review CPV2->CPV3 CPV3->PD1 Process Improvement/ Re-validation SyntheticPathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start1 Aryl Halide U_Intermediate C-O Bond Formation (Cu Catalyst) U_Start1->U_Intermediate U_Start2 Phenol U_Start2->U_Intermediate U_Reduction Nitro Group Reduction U_Intermediate->U_Reduction U_Product This compound Derivative U_Reduction->U_Product B_Start1 Aryl Halide B_Product This compound Derivative B_Start1->B_Product C-N Bond Formation (Pd Catalyst) B_Start2 Amine B_Start2->B_Product

References

A Comparative Guide to the Synthesis of 2-Phenoxyaniline: Assessing Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of 2-phenoxyaniline, a key structural motif in many biologically active compounds, is a frequent undertaking. The reproducibility of its synthesis is paramount for consistent downstream applications. This guide provides a comparative analysis of the two most common methods for synthesizing this compound: the Ullmann condensation and the Buchwald-Hartwig amination. We will delve into the detailed experimental protocols and present quantitative data to assess the reproducibility and efficiency of each method.

At a Glance: Ullmann vs. Buchwald-Hartwig for this compound Synthesis

The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound often involves a trade-off between cost, reaction conditions, and substrate scope. The Ullmann reaction, being one of the oldest methods for forming C-O and C-N bonds, is often favored for its use of a relatively inexpensive copper catalyst.[1] However, it traditionally requires harsh reaction conditions, including high temperatures.[2] In contrast, the palladium-catalyzed Buchwald-Hartwig amination generally proceeds under milder conditions and has a broader substrate scope, though the cost of the palladium catalyst and specialized ligands can be a consideration.[3][4]

The synthesis of this compound can be approached in two primary ways: by forming the C-O bond between an o-substituted aniline and a phenyl group donor, or by forming the C-N bond between phenol and an o-substituted phenylamine derivative. Both the Ullmann and Buchwald-Hartwig reactions can, in principle, be adapted for either approach.

Quantitative Comparison of Synthesis Protocols

The following table summarizes the key quantitative data from representative protocols for the synthesis of this compound and its derivatives via the Ullmann condensation and Buchwald-Hartwig amination. Direct comparison is challenging due to the variability in substrates and reported experimental details in the literature. However, we can draw valuable insights from the available data.

ParameterUllmann Condensation (Diaryl Ether Synthesis)Buchwald-Hartwig Amination (Aryl Amine Synthesis)
Reaction 2-Iodo-4-methylaniline with p-cresolAryl halide with aniline derivative
Catalyst Copper(I) saltPalladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often not required, or simple ligandsBulky, electron-rich phosphines (e.g., XPhos)
Base K₂CO₃, Cs₂CO₃, KOHNaOt-Bu, KOt-Bu, K₃PO₄
Solvent High-boiling polar solvents (e.g., DMF, DMSO)Aprotic solvents (e.g., Toluene, Dioxane)
Temperature Often >100-220°C (traditional)Generally milder (e.g., 80-120°C)
Reaction Time 8 - 24 hoursCan be significantly shorter (minutes to hours)
Reported Yield 30-95% (substrate dependent)[5]Moderate to excellent (substrate dependent)[6]

Detailed Experimental Protocols

To ensure the reproducibility of these syntheses, detailed experimental protocols are crucial. Below are representative procedures for the Ullmann condensation for a substituted this compound and a general procedure for the Buchwald-Hartwig amination.

Ullmann Condensation Protocol for 4-Methyl-2-(4-methylphenoxy)aniline

This protocol is for a substituted derivative and serves as a model for the synthesis of this compound.[7]

Materials:

  • 2-Iodo-4-methylaniline

  • p-Cresol

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, combine 2-iodo-4-methylaniline (1.0 equiv.), p-cresol (1.2 equiv.), copper(I) salt (0.1 equiv.), and base (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add the solvent to the reaction mixture.

  • Reaction: Heat the mixture with stirring to the desired temperature (e.g., 120-160°C) and monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.

  • Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-methyl-2-(4-methylphenoxy)aniline.

General Buchwald-Hartwig Amination Protocol

This is a general procedure that can be adapted for the synthesis of this compound.[8]

Materials:

  • Aryl halide (e.g., 2-bromophenol or 1-bromo-2-phenoxybenzene)

  • Amine (e.g., aniline or 2-aminophenol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (1.4 equiv.) in a reaction vessel.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring for the specified time (e.g., 1-24 hours). Monitor the reaction progress by TLC or GC/MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflow

To better understand the logical flow of selecting and executing a synthesis protocol for this compound, the following diagrams, generated using Graphviz, illustrate the general experimental workflow and a decision-making pathway.

experimental_workflow cluster_ullmann Ullmann Condensation Workflow cluster_buchwald Buchwald-Hartwig Amination Workflow U_Start Reactant Mixing (Aryl Halide, Phenol/Aniline, Cu Catalyst, Base) U_Reaction Heating in Polar Solvent U_Start->U_Reaction U_Workup Filtration & Extraction U_Reaction->U_Workup U_Purification Column Chromatography U_Workup->U_Purification U_Product This compound U_Purification->U_Product B_Start Reactant Mixing (Aryl Halide, Amine, Pd Catalyst, Ligand, Base) B_Reaction Heating in Aprotic Solvent B_Start->B_Reaction B_Workup Filtration & Extraction B_Reaction->B_Workup B_Purification Column Chromatography B_Workup->B_Purification B_Product This compound B_Purification->B_Product decision_pathway Start Choose Synthesis Method for this compound Cost Is cost the primary concern? Start->Cost Conditions Are milder reaction conditions required? Cost->Conditions No Ullmann Select Ullmann Condensation Cost->Ullmann Yes Scope Is broad functional group tolerance needed? Conditions->Scope No Buchwald Select Buchwald-Hartwig Amination Conditions->Buchwald Yes Scope->Ullmann No Scope->Buchwald Yes

References

Safety Operating Guide

Proper Disposal of 2-Phenoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Phenoxyaniline. This document provides immediate safety information, detailed disposal procedures, and regulatory context to ensure the safe handling and management of this chemical within a laboratory setting.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Before handling this compound, it is crucial to be familiar with its specific safety data. The following table summarizes key quantitative and qualitative safety information.

PropertyValueSource
Appearance Brown Solid[1]
Molecular Formula C12H11NO[1]
Molecular Weight 185.22 g/mol
Melting Point 46 - 50 °C / 114.8 - 122 °F[1]
Boiling Point 170 °C / 338 °F at 18 mmHg
Flash Point 113 °C / 235.4 °F (closed cup)[1]
Signal Word Warning
Hazard Statements H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Storage Class 11 - Combustible Solids

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn. This includes:

  • Eye Protection: Eyeshields or safety glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form where dust may be generated.

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The primary recommendation from safety data sheets is to dispose of the chemical and its container at an approved waste disposal plant.[3][4]

1. Waste Identification and Segregation:

  • Solid Waste: Collect all solid this compound waste, including residues and contaminated materials (e.g., weighing papers, disposable spatulas), in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Labware:

    • Disposable: Any disposable labware (e.g., pipette tips, gloves) that has come into contact with this compound should be considered hazardous waste and placed in the designated solid hazardous waste container.[2]

    • Reusable: Reusable glassware must be decontaminated. This should be done by triple rinsing with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[5] After decontamination, the glassware can be washed and reused.

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5]

  • Ensure the container is in good condition, compatible with the chemical, and kept tightly sealed when not in use.

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in the hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect all cleaning materials and rinsate as hazardous waste.[2]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[6][7]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8][9] In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Residues, Contaminated Disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Hazardous Waste Accumulation Area collect_solid->store collect_liquid->store disposal Arrange for Pickup by Approved Waste Disposal Company store->disposal end Disposal Complete disposal->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling 2-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 2-Phenoxyaniline. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard Summary:

Hazard StatementGHS Classification
Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Acute Toxicity (Oral, Dermal, Inhalation), Category 4
Causes skin irritation.[1][2]Skin Corrosion/Irritation, Category 2
Causes serious eye irritation.[1][2]Serious Eye Damage/Eye Irritation, Category 2
May cause respiratory irritation.[1][2]Specific target organ toxicity — single exposure, Category 3

Required Personal Protective Equipment (PPE):

It is mandatory to use the following PPE when handling this compound.[3][4][5]

PPE CategorySpecificationStandard Compliance (Example)
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[6]ASTM D6978
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[7] A face shield may be required for splash hazards.[8]EN166
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) for dusts.[3][9] Use in a well-ventilated area or fume hood.[6][10]EN 149
Protective Clothing Laboratory coat, long-sleeved.[6] Consider an impervious gown if there is a risk of splashing.[11]EN 13034:2005 (Type 6 for splashes)
Footwear Closed-toe shoes. Chemically resistant boots may be necessary for spill response.[5]AS/NZS 2210.1

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize the risk of exposure.

Experimental Workflow for Handling this compound:

prep Preparation - Verify fume hood function - Don all required PPE weigh Weighing - Use an analytical balance  within a fume hood - Handle with care to  avoid dust generation prep->weigh Proceed dissolve Dissolution/Reaction - Add to solvent slowly - Maintain constant ventilation - Keep reaction vessel closed  when possible weigh->dissolve Proceed transfer Transfer - Use appropriate tools  (e.g., spatula, pipette) - Minimize splashes and aerosols dissolve->transfer As needed cleanup Decontamination & Cleanup - Clean work surfaces - Decontaminate reusable glassware dissolve->cleanup Experiment Complete transfer->dissolve Return disposal Waste Disposal - Segregate waste streams - Dispose of in labeled, sealed  hazardous waste containers cleanup->disposal Proceed doff Doffing PPE - Remove PPE in the correct order - Wash hands thoroughly disposal->doff Final Step

Handling Workflow for this compound

Key Handling Protocols:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][10]

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7] Immediately remove and launder any contaminated clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spills Evacuate the area. Wear appropriate PPE, including respiratory protection.[9] Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][9] Clean the spill area thoroughly.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

Disposal Workflow:

collect Waste Collection - Collect solid and liquid waste  in separate, dedicated containers segregate Segregation - Do not mix with other  incompatible waste streams collect->segregate Step 1 label Labeling - Clearly label containers with  'Hazardous Waste' and the  full chemical name segregate->label Step 2 store Storage - Store in a designated, secure  hazardous waste area - Keep containers sealed label->store Step 3 dispose Final Disposal - Arrange for pickup by a  licensed waste disposal company - Follow all local, state, and  federal regulations store->dispose Step 4

Disposal Workflow for this compound Waste

Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Collect solid this compound residues and contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, sealable hazardous waste container.[6]

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container.[6]

  • Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[6]

  • Storage: Keep waste containers tightly sealed and store them in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]

  • Final Disposal: Dispose of the waste through a licensed professional waste disposal service or a chemical incinerator equipped with an afterburner and scrubber.[7] Adhere to all federal, state, and local environmental regulations.[7] Do not allow the product to enter drains.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.